molecular formula C15H26N2 B12020436 1-(1-Adamantylmethyl)piperazine CAS No. 29869-09-8

1-(1-Adamantylmethyl)piperazine

Cat. No.: B12020436
CAS No.: 29869-09-8
M. Wt: 234.38 g/mol
InChI Key: KSLFCNYWGLDEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantylmethyl)piperazine (CID 3716210 ) is a chemical compound of interest in medicinal chemistry and organic synthesis due to its unique structural features. It features a piperazine ring linked to a rigid, lipophilic adamantane group via a methylene bridge, resulting in the molecular formula C 15 H 26 N 2 . This combination is significant as the adamantane moiety is known to enhance metabolic stability and improve membrane permeability in bioactive molecules. Piperazine rings are common pharmacophores found in a wide range of pharmaceuticals. This compound serves as a versatile chemical building block or intermediate in the design and synthesis of more complex molecules. Researchers may utilize it to develop novel compounds for various applications, including the study of central nervous system (CNS) targets, where the adamantane group can facilitate blood-brain barrier penetration. The methylene linker provides conformational flexibility, which can be crucial for optimizing interactions with biological targets. As with all fine chemicals, proper handling procedures should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29869-09-8

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

1-(1-adamantylmethyl)piperazine

InChI

InChI=1S/C15H26N2/c1-3-17(4-2-16-1)11-15-8-12-5-13(9-15)7-14(6-12)10-15/h12-14,16H,1-11H2

InChI Key

KSLFCNYWGLDEGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Foundational & Exploratory

Chemical Structure and Properties of 1-(1-Adamantylmethyl)piperazine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a fundamental approach to drug discovery. 1-(1-Adamantylmethyl)piperazine (CAS: 29869-09-8) represents a highly versatile building block that merges the extreme lipophilicity and steric bulk of an adamantane cage with the basic, hydrogen-bonding capacity of a piperazine ring. This unique structural anatomy makes it an invaluable intermediate for synthesizing central nervous system (CNS) agents, antiparasitic drugs, and targeted enzyme inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of this compound. This guide details its physicochemical profiling, optimal synthetic workflows, and field-proven pharmacological applications.

Structural Anatomy & Physicochemical Profiling

The pharmacological utility of 1-(1-Adamantylmethyl)piperazine is directly dictated by its bipartite structure:

  • The Adamantane Moiety: A highly symmetrical, tricyclic aliphatic hydrocarbon. It imparts significant lipophilicity, resists metabolic degradation (due to the lack of easily oxidizable C-H bonds), and acts as a lipophilic carrier to enhance Blood-Brain Barrier (BBB) penetration.

  • The Piperazine Ring: A basic, nitrogen-containing heterocycle. It serves as a rigid spatial linker and provides a secondary amine handle for modular synthetic coupling. Its basicity allows for the formulation of water-soluble hydrochloride salts, balancing the extreme hydrophobicity of the adamantane group.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, verified against commercial and analytical standards .

PropertyValueClinical / Synthetic Significance
CAS Number 29869-09-8Unique identifier for regulatory compliance.
Linear Formula C₁₅H₂₆N₂Indicates a high carbon-to-heteroatom ratio.
Molecular Weight 234.388 g/mol Low molecular weight; leaves ample room for further functionalization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Secondary Amine)Reactive site for alkylation, acylation, or reductive amination.
Hydrogen Bond Acceptors 2 (Nitrogen Atoms)Facilitates target-protein interactions in active sites.
Rotatable Bonds 2Confers a highly rigid 3D conformation, reducing entropic penalty upon target binding.

Synthetic Methodologies & Protocol Design

Synthesizing 1-(1-Adamantylmethyl)piperazine requires strict regiocontrol. Direct alkylation of unprotected piperazine with 1-(bromomethyl)adamantane often leads to statistical mixtures of mono-alkylated, di-alkylated, and quaternary ammonium salts due to the high nucleophilicity of the secondary amines.

To ensure a high-yielding, self-validating system, Reductive Amination using a mono-protected piperazine is the gold-standard workflow.

Protocol: Reductive Amination Workflow

Rationale & Causality: We utilize N-Boc-piperazine to block one nitrogen, ensuring absolute 1:1 stoichiometry. 1,2-Dichloroethane (DCE) is selected as the solvent because its boiling point (83.5 °C) allows for mild heating if imine formation is sterically hindered by the bulky adamantane group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-adamantanecarboxaldehyde (1.0 eq, 10 mmol) and N-Boc-piperazine (1.05 eq, 10.5 mmol) in anhydrous DCE (30 mL). Add glacial acetic acid (0.1 eq) to catalyze the dehydration step. Stir at 25 °C for 2 hours under nitrogen.

  • Validation Checkpoint 1 (Imine Formation): Analyze an aliquot via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot (visualized with 2,4-DNPH stain) confirms complete conversion to the iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15 mmol) over 15 minutes to control the mild exotherm. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2 (Reduction): Analyze via LC-MS. The presence of a dominant mass peak at m/z 335 [M+H]⁺ confirms the formation of the Boc-protected intermediate.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and decompose excess hydride. Extract with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM (20 mL). Stir at room temperature for 2 hours. Causality: TFA effectively cleaves the Boc group by generating a stable t-butyl cation, which is subsequently lost as isobutylene gas.

  • Final Isolation: Evaporate the volatiles. Basify the residue with 1M NaOH to pH 10 to liberate the free base. Extract with DCM, dry, and purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield pure 1-(1-Adamantylmethyl)piperazine.

SynthesisWorkflow A 1-Adamantanecarboxaldehyde C Imine Formation (AcOH cat., DCE) A->C B N-Boc-Piperazine B->C D Reduction (NaBH(OAc)3) C->D Intermediate E Deprotection (TFA / DCM) D->E Boc-Protected F 1-(1-Adamantylmethyl)piperazine E->F Final Product

Reductive amination workflow for 1-(1-Adamantylmethyl)piperazine synthesis.

Pharmacological Applications & Scaffold Versatility

The true value of 1-(1-Adamantylmethyl)piperazine lies in its ability to be coupled with other pharmacophores to create highly potent, dual-action therapeutics.

Case Study 1: Alzheimer’s Disease (AChE / BChE Inhibitors)

In the symptomatic treatment of Alzheimer's Disease, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy. Researchers have successfully coupled 1-(1-adamantylmethyl)piperazine with 4-aminoquinolines to create potent inhibitors. The adamantane moiety is critical here; it not only facilitates crossing the BBB but also acts as a bulky hydrophobic anchor that binds to the peripheral anionic site (PAS) of the cholinesterase enzymes, while the piperazine acts as a rigid spacer optimizing the trajectory of the quinoline ring into the catalytic active site.

Case Study 2: Antiparasitic Agents (Malaria & Leishmaniasis)

Drug resistance in Plasmodium falciparum and Leishmania infantum necessitates novel scaffolds. By tethering 1-(1-adamantylmethyl)piperazine to 4,7-dichloroquinoline, scientists have developed agents that exhibit low nanomolar activity against resistant strains. The causality behind this design is that the adamantane group increases the overall amphiphilicity of the molecule, preventing rapid metabolic efflux and allowing the drug to penetrate the lipid-rich membranes of intracellular parasites.

Case Study 3: Tissue Transglutaminase (TG2) Inhibitors

TG2 is implicated in kidney fibrosis and celiac disease. Derivatives of 1-adamantylmethyl piperazine (such as 1-adamantylmethyl piperazine-1-carboxylate) have been synthesized to target the active site Cys277 of TG2. The piperazine core provides an excellent selectivity profile against other transglutaminase family members (TG1, TG3, FXIIIa), demonstrating the scaffold's precision in active-site mapping .

Pharmacology Core 1-(1-Adamantylmethyl)piperazine (Core Scaffold) Lipophilic Adamantane Moiety - High Lipophilicity - BBB Penetration Core->Lipophilic Linker Piperazine Ring - Basic Nitrogen - H-Bonding Acceptor Core->Linker Coupling Modular Coupling (e.g., 4,7-Dichloroquinoline) Lipophilic->Coupling Linker->Coupling Target1 AChE / BChE Inhibition (Alzheimer's Disease) Coupling->Target1 Target2 Plasmodium / Leishmania (Antiparasitic Agents) Coupling->Target2 Target3 TG2 Inhibition (Kidney Fibrosis) Coupling->Target3

Pharmacological applications and structural advantages of the adamantyl-piperazine scaffold.

Analytical Characterization Standards

To ensure scientific integrity and batch-to-batch reproducibility in drug development, the synthesized 1-(1-Adamantylmethyl)piperazine must pass rigorous analytical validation:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic adamantane multiplet integrating to 15 protons between δ 1.40 - 2.00 ppm. The piperazine ring protons typically appear as broad singlets or multiplets around δ 2.40 - 2.90 ppm.

  • High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong UV chromophore on the adamantane and piperazine rings, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is required alongside standard UV (210 nm) to accurately determine purity (>98% required for biological assays).

References

  • Krátký, M., et al. "4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease". National Institutes of Health (PMC). Available at:[Link]

  • Terzić, N., et al. "Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials?". ResearchGate. Available at:[Link]

  • Badarau, E., et al. "Development of Potent and Selective Tissue Transglutaminase (TG2) Inhibitors". Aston University Publications Explorer. Available at:[Link]

Escaping Flatland: The Pharmacological Mechanisms of Adamantane-Piperazine Derivatives in Viral Entry and Neurodegeneration

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale of the Adamantane-Piperazine Scaffold

In modern medicinal chemistry, the drive to "escape from flatland"—increasing the fraction of


-hybridized carbons in drug candidates—has led to the resurgence of the adamantane cage[1]. Adamantane acts as a "lipophilic bullet," enhancing blood-brain barrier (BBB) permeability, improving membrane solubility, and protecting pharmacophores from rapid metabolic degradation[1].

When adamantane is conjugated with a piperazine ring, the resulting hybrid scaffold achieves a unique pharmacological profile. The piperazine moiety provides a rigid, tunable spatial linker and a basic nitrogen (pKa ~9.8) that remains protonated at physiological pH. This protonation enables critical cation-


 interactions within enzyme active sites, while the adamantane cage anchors the molecule in deep hydrophobic pockets.

This whitepaper explores the dual-modality success of adamantane-piperazine derivatives, dissecting their mechanisms of action in two distinct therapeutic areas: Lassa Fever Virus (LASV) entry inhibition and dual cholinesterase inhibition for Alzheimer's Disease (AD) .

Antiviral Modality: Competitive Inhibition at the LAMP1-Cholesterol Axis

Lassa fever virus (LASV) requires the lysosomal-associated membrane protein 1 (LAMP1) to mediate viral fusion within the late endosome. Recent high-throughput screening identified an adamantyl-diphenyl-piperazine derivative (Compound 3.3) as a highly potent inhibitor of LASV entry[2].

Mechanism of Action

During endocytosis, the acidic environment of the late endosome (pH ~5.5) triggers a conformational change in the LASV glycoprotein (GP), allowing it to bind to the D1 domain of LAMP1. Endogenous cholesterol naturally binds to a central hydrophobic pocket within this D1 domain, stabilizing the receptor for viral engagement[2].

Compound 3.3 acts as a competitive steric inhibitor . The bulky adamantane-piperazine core mimics the structural footprint of cholesterol, sliding directly into the hydrophobic pocket of the D1 domain[2]. Meanwhile, the diphenyl moiety of the piperazine derivative interacts with residues I142 and V161 just outside the pocket, locking the receptor in a state that prevents LASV GP binding[2].

LASV_Pathway Virus Lassa Virus (LASV GP) Endosome Late Endosome (pH 5.5) Virus->Endosome Endocytosis LAMP1 LAMP1 Receptor (D1 Domain) Endosome->LAMP1 Acidification triggers binding LAMP1->Virus Facilitates viral fusion Cholesterol Endogenous Cholesterol Cholesterol->LAMP1 Binds central hydrophobic pocket Inhibitor Adamantane-Piperazine (Cmpd 3.3) Inhibitor->LAMP1 Competitive binding (Steric Block) Inhibitor->Cholesterol Displaces

Fig 1: Mechanism of LASV entry inhibition via cholesterol displacement by adamantane-piperazine.

Protocol: Validating Target Engagement via Thermal Denaturation Profiling

To prove that the adamantane-piperazine derivative physically binds to LAMP1, we utilize a Thermal Shift Assay (TSA). The causality here is thermodynamic: a small molecule binding to a folded protein domain stabilizes the tertiary structure, raising its melting temperature (


).

Self-Validating Design: This protocol includes LAMP2 as an orthogonal negative control. Because Compound 3.3 is specific to LAMP1, LAMP2's


 must remain unchanged, proving the shift is not a non-specific aggregation artifact[2].
  • Preparation: Purify recombinant LAMP1 D1 domain and LAMP2 (control) in pH 5.5 PBS (mimicking the late endosome).

  • Compound Incubation: Treat the protein samples with 10 µM of the adamantane-piperazine derivative (1% DMSO final). Prepare a vehicle control (1% DMSO only).

  • Thermal Gradient: Aliquot the samples into a PCR plate. Heat the samples across a temperature gradient (60°C to 80°C) for exactly 3 minutes, followed by rapid cooling to 25°C for 3 minutes to halt denaturation[2].

  • Separation: Centrifuge the samples at 14,000 RPM for 20 minutes at 4°C. Causality: Denatured proteins expose hydrophobic cores and aggregate, precipitating into the pellet. Only stable, folded proteins remain in the supernatant.

  • Quantification: Analyze the supernatant via quantitative immunoblotting (anti-His or anti-LAMP1 antibodies). Calculate the

    
     where 50% of the protein is depleted. A positive target engagement is confirmed by a 
    
    
    
    exclusively in the LAMP1 cohort[2].

Neuropharmacology: Dual Cholinesterase Inhibition in Alzheimer's Disease

In the symptomatic treatment of Alzheimer's Disease (AD), targeting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is highly desirable. Recent structural biology efforts have fused 4-aminoquinolines with adamantane via a piperazine spacer to create potent, dual-acting anticholinesterase agents[3].

Mechanism of Action & Spatial Causality

The active sites of cholinesterases consist of a deep, narrow gorge. At the bottom lies the Catalytic Anionic Site (CAS), and at the rim lies the Peripheral Anionic Site (PAS).

The pharmacological efficacy of these derivatives relies entirely on the length, volume, and rigidity of the piperazine spacer [3].

  • The 4-aminoquinoline core

    
     stacks with aromatic residues at the CAS.
    
  • The adamantane cage anchors into the hydrophobic subsite near the PAS.

  • The piperazine spacer dictates the spatial geometry. If the spacer is too short, the molecule cannot span the distance between the CAS and the hydrophobic pocket. As the distance between the adamantane and quinoline moieties is increased via the piperazine linker, the inhibitory potency (

    
    ) dramatically improves[3].
    

SAR_Model Adamantane Adamantane Cage (Hydrophobic Anchor) Piperazine Piperazine Spacer (Protonatable, Rigid) Adamantane->Piperazine Covalent Linkage Hydrophobic Enzyme Peripheral Site (PAS) Adamantane->Hydrophobic Hydrophobic Interactions Quinoline 4-Aminoquinoline Core (Catalytic Site Binder) Piperazine->Quinoline Covalent Linkage MidGorge Mid-Gorge Binding Site Piperazine->MidGorge Cation-Pi Interactions CAS Catalytic Anionic Site (CAS) Quinoline->CAS Pi-Pi Stacking

Fig 2: Spatial binding model of adamantane-piperazine-quinoline hybrids in the cholinesterase gorge.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the causality between spacer elongation and enzyme inhibition potency. By increasing the distance between the adamantane and quinoline moieties in the piperazine series, researchers observed a nearly 14-fold increase in BChE inhibition[3].

Compound IDSpacer ArchitectureAChE

(µM)
BChE

(µM)
BBB Permeability
Compound 20 Short Piperazine Linker9.025.0High
Compound 22 Medium Piperazine Linker3.28.4High
Compound 23 Extended Piperazine Linker1.21.8High

Data summarized from in vitro inhibition studies demonstrating the necessity of spacer volume and rigidity[3].

Protocol: Ellman's Assay for Cholinesterase Inhibition

To quantify the


 values shown in the table, we utilize a modified Ellman's method. The causality of this assay relies on the hydrolysis of acetylthiocholine (substrate) into thiocholine. Thiocholine immediately reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce the yellow 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.

Self-Validating Design: Spontaneous, non-enzymatic hydrolysis of the substrate can cause false positives. This protocol requires a "Blank" (buffer + substrate + DTNB, no enzyme) to subtract background hydrolysis, ensuring the measured velocity strictly represents enzymatic activity.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 10 mM acetylthiocholine iodide (ATCI) in deionized water.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well microplate, combine 160 µL of buffer, 10 µL of AChE/BChE enzyme (0.03 U/mL final), and 10 µL of the adamantane-piperazine derivative (varying concentrations). Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the bulky adamantane complex to reach binding equilibrium within the enzyme gorge.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance-time curve. Plot a Dixon plot (1/V vs. [Inhibitor]) to determine the inhibition constant (
    
    
    
    ) and confirm the mechanism (competitive vs. mixed inhibition).

Conclusion

The adamantane-piperazine scaffold is a masterclass in rational drug design. By combining the profound lipophilicity and steric bulk of the adamantane cage with the rigid, protonatable geometry of the piperazine ring, researchers can effectively target deep hydrophobic pockets across vastly different pathologies. Whether displacing cholesterol to halt Lassa virus entry[2] or spanning the cholinesterase active gorge to mitigate Alzheimer's symptoms[3], this hybrid pharmacophore remains a highly privileged structure in the medicinal chemist's toolkit.

References

  • Critical role for cholesterol in Lassa fever virus entry identified by a novel small molecule inhibitor targeting the viral receptor LAMP1 PLOS Pathogens / PMC[Link]

  • 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease National Institutes of Health (PMC)[Link]

  • The Many Faces of the Adamantyl Group in Drug Design ResearchGate[Link]

Sources

Pharmacophore Hybridization: The Role of 1-(1-Adamantylmethyl)piperazine as a Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the concept of a "privileged scaffold"—a core molecular framework capable of binding to multiple, distinct receptor targets—is central to accelerating hit-to-lead optimization. Among these, the hybridization of the adamantane cage with the piperazine ring to form 1-(1-Adamantylmethyl)piperazine (CAS: 29869-09-8) represents a masterclass in structural synergy[1].

This whitepaper dissects the physicochemical rationale, pharmacological versatility, and synthetic methodologies surrounding this scaffold. By combining the extreme lipophilicity and metabolic stability of adamantane with the tunable basicity and hydrogen-bonding capacity of piperazine, researchers have unlocked potent candidates across neurotherapeutics, oncology, and virology[2][3].

Structural and Physicochemical Rationale

To understand why 1-(1-Adamantylmethyl)piperazine is so effective, we must analyze the causality behind its structural components.

The Adamantane Cage: Lipophilic Shielding and BBB Penetration

Adamantane (


) is a highly symmetric, rigid, diamondoid hydrocarbon. Its incorporation into a drug molecule dramatically increases the overall partition coefficient (LogP). Causally, this spherical steric bulk forces the molecule into hydrophobic binding pockets (such as the M2 proton channel in influenza or sigma receptors in the CNS) while simultaneously shielding adjacent labile bonds from enzymatic degradation (e.g., cytochrome P450 oxidation)[4]. Furthermore, its high lipophilicity is the primary driver for crossing the blood-brain barrier (BBB), making it indispensable for neuro-active agents.
The Piperazine Ring: Solubilization and Linker Versatility

While adamantane provides target affinity and stability, its extreme hydrophobicity can lead to poor aqueous solubility—a death knell for oral bioavailability. Piperazine acts as the perfect counterweight. With a pKa of ~9.8, it is protonated at physiological pH, enhancing aqueous solubility. Furthermore, its secondary amine provides a highly reactive, chemoselective handle for further functionalization (e.g., acylation, alkylation, or arylation) without disrupting the adamantane core[5].

G A Adamantane Core (Lipophilic, Rigid) C 1-(1-Adamantylmethyl)piperazine Privileged Scaffold A->C D Enhanced BBB Penetration Metabolic Stability A->D B Piperazine Ring (Basic, H-Bonding) B->C E Versatile Linker Improved Aqueous Solubility B->E F Multi-Target Ligand (CNS, Antiviral, Anticancer) C->F D->F E->F

Fig 1. Synergistic pharmacophore rationale of the adamantyl-piperazine scaffold.

Pharmacological Applications

The 1-(1-Adamantylmethyl)piperazine core has been successfully deployed across multiple therapeutic modalities.

Oncology: Selective Efficacy Against Melanoma

Recent studies have demonstrated that 1-(2-aryl-2-adamantyl)piperazine derivatives exhibit profound antiproliferative activity. Specifically, fluorinated derivatives (e.g., Compound 7) have shown selective efficacy against cutaneous melanoma cells[6]. The mechanism is dual-pronged: these compounds modulate sigma (


) receptors, triggering both apoptosis (evidenced by procaspase 3 decrease and PARP cleavage) and autophagy (evidenced by LC3 accumulation)[7].

G Ligand Adamantyl-Piperazine Derivatives (e.g., Cmpd 6 & 7) Sigma Sigma Receptor Modulation (σ1 / σ2) Ligand->Sigma Autophagy LC3 Accumulation (Autophagosome Formation) Sigma->Autophagy Apoptosis Procaspase 3 Decrease & PARP Cleavage Sigma->Apoptosis Death Melanoma Cell Death (Multiple Pathways) Autophagy->Death Apoptosis->Death

Fig 2. Dual apoptotic and autophagic signaling induced by adamantyl-piperazines.

Virology: Broad-Spectrum Antiviral Agents

Adamantane is historically famous for its role in amantadine (an influenza A M2 channel blocker). By conjugating adamantane with piperazine, researchers have developed advanced silver coordination polymers (Ag-CPs). When doped into biopolymers at just 1 wt%, these adamantyl-piperazine complexes exhibit exceptional virucidal activity against enveloped viruses like Herpes Simplex Virus type 1 (HSV-1) and non-enveloped Human Adenovirus (HAdV-5)[8].

Quantitative Data Summary

To facilitate rapid comparison, the in vitro performance metrics of key adamantyl-piperazine derivatives are summarized below:

Compound / ScaffoldTarget / Cell LineAssay / MetricValueReference
1-(1-Adamantylmethyl)piperazine Physicochemical ProfilingMW / TPSA234.38 g/mol / 15.27 Ų[9]
1-(2-Aryl-2-adamantyl)piperazine (Cmpd 6) HeLa (Cervical Carcinoma)In Vitro Viability (

)
9.2 µM[10]
1-(2-Aryl-2-adamantyl)piperazine (Cmpd 6) MDA-MB-231 (Breast Cancer)In Vitro Viability (

)
8.4 µM[10]
Fluorinated Derivative (Cmpd 7) Cutaneous MelanomaSRB Assay (

)
Low µM range[6]
Adamantyl-Piperazine Ag-CPs HSV-1 / HAdV-5Virucidal EfficacyHigh (at 1 wt% dopant)[8]

Experimental Methodologies & Protocols

As an Application Scientist, I emphasize that reproducible drug design relies on self-validating experimental systems. Below are the optimized protocols for synthesizing and biologically evaluating this privileged scaffold.

Protocol A: Synthesis of 1-(1-Adamantylmethyl)piperazine via Reductive Amination

Causality Note: Direct


 alkylation of piperazine with 1-bromomethyladamantane often yields a mixture of mono- and di-alkylated products due to the high nucleophilicity of the secondary amine. To ensure strict chemoselectivity, we utilize reductive amination using 1-adamantanecarboxaldehyde and mono-Boc-protected piperazine.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 1.0 eq of 1-adamantanecarboxaldehyde and 1.1 eq of 1-Boc-piperazine in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Imine Formation: Add 1.5 eq of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 7:3); the aldehyde spot should disappear.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (

    
    ). This specific reducing agent is chosen because it selectively reduces the iminium ion without reducing unreacted aldehyde.
    
  • Quenching & Extraction: After 12 hours at room temperature, quench with saturated aqueous

    
    . Extract with dichloromethane (
    
    
    
    mL), dry over
    
    
    , and concentrate in vacuo.
  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours to remove the Boc group.

  • Purification: Purify via silica gel column chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the pure 1-(1-Adamantylmethyl)piperazine. Confirm structure via 2D NMR (HMQC/COSY)[6].

Protocol B: In Vitro Sulforhodamine B (SRB) Viability Assay

To evaluate the antiproliferative activity of the synthesized derivatives against melanoma cells, the SRB assay is preferred over MTT due to its linearity with cell number and independence from mitochondrial metabolism.

Step-by-Step Workflow:

  • Cell Seeding: Seed melanoma cells (e.g., LOX-IMVI) at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Treatment Application: Treat cells with varying concentrations of the adamantyl-piperazine derivative (0.1 µM to 100 µM).

    • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (Doxorubicin, 1 µM) to validate assay sensitivity.

  • Fixation: After 72 hours, fix the cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash with deionized water and air-dry.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) to each well for 30 minutes. Unbound dye is removed by washing four times with 1% acetic acid.

  • Quantification: Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5). Measure optical density (OD) at 540 nm using a microplate reader. Calculate

    
     using non-linear regression analysis[7].
    

G Syn 1. Reductive Amination (Adamantanecarboxaldehyde + Piperazine) Pur 2. Chromatographic Purification (Silica Gel, HMQC/COSY NMR) Syn->Pur InVitro 3. In Vitro Screening (SRB / Clonogenic Assays) Pur->InVitro Mech 4. Mechanistic Validation (Western Blot: PARP, LC3) InVitro->Mech

Fig 3. End-to-end synthetic and biological validation workflow.

Future Perspectives

The 1-(1-Adamantylmethyl)piperazine scaffold is far from exhausted. Future drug discovery programs are likely to leverage this moiety in Proteolysis Targeting Chimeras (PROTACs). The adamantane cage can serve as a highly effective, cell-permeable anchor for E3 ligase ligands, while the piperazine ring provides the ideal geometric vector for the linker region. By adhering to the rigorous synthetic and validation protocols outlined above, researchers can continue to exploit this privileged structure to address unmet medical needs.

References

  • Use of the Adamantane Structure in Medicinal Chemistry ResearchGate[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry ResearchGate[Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Journal of Chemical Health Risks [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma MDPI / Medicina[Link]

  • Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity PubMed / NIH[Link]

  • Silver Coordination Polymers Driven by Adamantoid Blocks for Advanced Antiviral and Antibacterial Biomaterials ACS Applied Materials & Interfaces[Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date PubMed / NIH[Link]

Sources

The Adamantyl-Piperazine Scaffold: A Privileged Motif for High-Affinity Sigma Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The sigma receptors, particularly the σ1 and σ2 subtypes, have emerged as compelling targets for therapeutic intervention in a range of human diseases, including neurodegenerative disorders, psychiatric conditions, and cancer. Among the diverse chemotypes explored, the adamantyl-piperazine scaffold has consistently yielded ligands with high affinity and varying degrees of selectivity for these receptors. This in-depth technical guide provides a comprehensive literature review of adamantyl-piperazine ligands, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological properties of this important class of compounds. Furthermore, this guide will furnish detailed experimental protocols for the evaluation of these ligands, alongside a forward-looking perspective on their therapeutic potential and future development trajectories.

Introduction: The Enigmatic Sigma Receptors

Initially misclassified as a subtype of opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins.[1] The σ1 receptor is a 223-amino acid chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it modulates a variety of cellular signaling pathways, including calcium homeostasis and ion channel function.[2] In contrast, the σ2 receptor, a 21.5 kDa protein, is also implicated in cell signaling and is notably overexpressed in proliferating cancer cells.[3] The distinct physiological roles and disease associations of these two receptor subtypes have made them attractive targets for the development of novel therapeutics.

The adamantyl-piperazine scaffold has proven to be a "lipophilic bullet," a privileged structure for targeting sigma receptors.[1] The rigid, lipophilic adamantane moiety effectively explores hydrophobic pockets within the receptor binding sites, while the basic nitrogen of the piperazine ring provides a key interaction point. This combination has led to the discovery of numerous potent and, in some cases, selective sigma receptor ligands.

Synthesis of the Adamantyl-Piperazine Core

The synthesis of the adamantyl-piperazine scaffold is a critical first step in the development of this class of ligands. A common and effective method involves the nucleophilic substitution of a leaving group on an adamantyl precursor with a piperazine derivative. For instance, 1-(2-aryl-2-adamantyl)piperazine derivatives can be synthesized from 2-aryl-2-adamantyl chlorides. These chlorides are reacted with an excess of a suitably protected piperazine, such as 1-Boc-piperazine, via an SN1 reaction to form the 1-(tert-butoxycarbonyl)piperazine derivative. Subsequent deprotection of the Boc group, for example, using trimethylsilylchloride and sodium iodide, yields the desired 1-(2-aryl-2-adamantyl)piperazine core.[2] This core can then be further functionalized to explore structure-activity relationships.

Structure-Activity Relationships (SAR): Tuning Affinity and Selectivity

The pharmacological profile of adamantyl-piperazine ligands can be finely tuned by systematic structural modifications. Key areas for modification include the adamantane cage, the piperazine ring, and the nature of any linker or substituent on the second nitrogen of the piperazine.

The Adamantane Moiety

The adamantane group itself is a crucial determinant of high affinity. Its rigid, three-dimensional structure is thought to favorably occupy a hydrophobic region within the sigma receptor binding pocket. Modifications to the adamantane, such as the introduction of aryl groups at the 2-position, have been shown to influence both affinity and selectivity.[2]

The Piperazine Ring and its Substituents

The piperazine ring serves as a central scaffold, with its basic nitrogen atoms being critical for receptor interaction. Substitution on the second nitrogen of the piperazine ring has a profound impact on the ligand's properties. For example, the introduction of a benzyl group can lead to potent σ1 ligands.[4] The nature and position of substituents on this aromatic ring can further modulate affinity and selectivity. For instance, a 4'-methoxybenzyl group has been shown to confer high σ1 affinity and selectivity.[4]

The following table summarizes the structure-activity relationships of a selection of adamantyl-piperazine and related derivatives, highlighting the impact of structural modifications on their binding affinities for σ1 and σ2 receptors.

Compound IDAdamantyl MoietyPiperazine Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
1 1-AdamantylUnsubstituted---[2]
2 2-Phenyl-2-adamantylUnsubstituted---[2]
3 2-(4-Fluorophenyl)-2-adamantylUnsubstituted---[2]
4 1-AdamantylN'-Benzyl---[5]
5 1-AdamantylN'-(4-Methoxybenzyl)2.7102.638[4]
6 1-AdamantylN'-(4'-(2''-Fluoroethoxy)benzyl)2.6486.2187[4]
7 (SI 1/28) -N-benzylpiperazine derivative6.12583423[6]
8 (CM-304) -S1R-selective antagonist---[7]

Note: A dash (-) indicates that the data was not available in the cited literature.

Pharmacological Profile: From Binding to Function

While binding affinity is a critical parameter, understanding the functional activity of a ligand—whether it acts as an agonist or an antagonist—is paramount for its therapeutic development.

Sigma-1 Receptor Functional Activity

Several adamantyl-piperazine derivatives have been characterized as σ1 receptor antagonists.[6][8] This is often determined through in vivo studies where the analgesic or anti-allodynic effects of the compound are reversed by co-administration of a known σ1 receptor agonist.[8] For example, the benzylpiperazine derivative SI 1/28 has been shown to be a potent σ1 antagonist with efficacy in models of inflammatory and neuropathic pain.[6]

Sigma-2 Receptor Functional Activity

The functional characterization of σ2 receptor ligands is often linked to their effects on cancer cell proliferation.[9] Sigma-2 receptor agonists are generally considered to be cytotoxic to tumor cells, inducing apoptosis through various mechanisms.[9][10] Functional assays for σ2 ligands often involve measuring cell viability or caspase-3 activity in cancer cell lines.[9] The modest anticancer activity of some adamantane-derived compounds suggests they may act as antagonists or weak partial agonists at the σ2 receptor.[1]

Therapeutic Potential: A Horizon of Possibilities

The unique pharmacological profiles of adamantyl-piperazine sigma receptor ligands position them as promising candidates for a variety of therapeutic applications.

  • Neurodegenerative Diseases: The neuroprotective effects of σ1 receptor modulation make these ligands attractive for the treatment of conditions like Alzheimer's and Parkinson's disease.[11]

  • Neuropathic Pain: The demonstrated efficacy of σ1 antagonists in preclinical pain models suggests their potential for treating chronic pain states that are often refractory to current treatments.[6][8]

  • Oncology: The overexpression of σ2 receptors in tumors and the cytotoxic effects of σ2 agonists make this a promising avenue for cancer therapy.[3] Adamantyl-piperazine derivatives could serve as scaffolds for the development of novel anti-cancer agents.[2]

To date, no adamantyl-piperazine sigma receptor ligand has been explicitly identified in publicly available clinical trial databases. However, the broader class of sigma receptor modulators is an active area of clinical investigation, suggesting a potential future trajectory for these promising compounds.

Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used in the characterization of adamantyl-piperazine ligands.

Radioligand Binding Assay for Sigma Receptors

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for σ1 and σ2 receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for σ1 and σ2 receptors.

Materials:

  • Test compound (adamantyl-piperazine derivative)

  • Radioligand for σ1: -pentazocine

  • Radioligand for σ2: [3H]DTG (1,3-di-o-tolylguanidine)

  • Non-selective competitor (for non-specific binding): Haloperidol

  • Membrane preparation from a tissue or cell line expressing sigma receptors (e.g., rat brain, CHO cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Filtration cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Competitor, Buffer) total_binding Total Binding (Membranes + Radioligand) prep_reagents->total_binding nsb Non-Specific Binding (Membranes + Radioligand + Competitor) prep_reagents->nsb competition Competitive Binding (Membranes + Radioligand + Test Compound) prep_reagents->competition prep_membranes Prepare Membrane Homogenates prep_membranes->total_binding prep_membranes->nsb prep_membranes->competition incubate Incubate at RT total_binding->incubate nsb->incubate competition->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count calc_specific Calculate Specific Binding count->calc_specific plot Generate Competition Curve calc_specific->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for Radioligand Binding Assay.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand to a final concentration near its Kd value.

    • Prepare a high concentration of the non-labeled competitor (e.g., 10 µM haloperidol).

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB) wells: Add assay buffer, radioligand, membrane preparation, and the non-labeled competitor.

    • Competitive Binding wells: Add assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for Sigma-1 Receptor Functional Activity

This protocol allows for the functional characterization of σ1 receptor ligands by measuring changes in intracellular calcium levels.

Objective: To determine if a test compound acts as a σ1 receptor agonist or antagonist by measuring its effect on intracellular calcium mobilization.

Materials:

  • Test compound

  • Known σ1 receptor agonist (e.g., PRE-084)

  • Known σ1 receptor antagonist (e.g., BD-1047)

  • Cell line expressing σ1 receptors (e.g., CHO-σ1, PC-12)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay_run Assay Execution cluster_data_analysis Data Analysis plate_cells Plate Cells incubate_cells Incubate Overnight plate_cells->incubate_cells prepare_dye Prepare Dye Solution (Fluo-4 AM + Pluronic F-127) incubate_cells->prepare_dye load_cells Load Cells with Dye prepare_dye->load_cells incubate_dye Incubate at 37°C load_cells->incubate_dye wash_cells Wash Cells incubate_dye->wash_cells read_baseline Read Baseline Fluorescence wash_cells->read_baseline add_compounds Add Test/Control Compounds read_baseline->add_compounds read_kinetic Kinetic Fluorescence Reading add_compounds->read_kinetic plot_curves Plot Fluorescence vs. Time read_kinetic->plot_curves determine_response Determine Agonist/Antagonist Effect plot_curves->determine_response

Caption: Workflow for Calcium Flux Assay.

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

    • For agonist testing: Add the test compound at various concentrations and immediately start kinetic reading of fluorescence intensity over time.

    • For antagonist testing: Pre-incubate the cells with the test compound for a defined period, then add a known σ1 agonist and immediately start kinetic reading.

  • Data Analysis:

    • Plot the change in fluorescence intensity over time.

    • An increase in fluorescence upon addition of the test compound indicates agonist activity.

    • A decrease in the fluorescence response to a known agonist after pre-incubation with the test compound indicates antagonist activity.

Future Directions and Conclusion

The adamantyl-piperazine scaffold remains a highly promising starting point for the development of novel sigma receptor ligands. Future research in this area should focus on several key aspects:

  • Improving Selectivity: While some selective ligands have been identified, there is still a need for compounds with higher selectivity for either the σ1 or σ2 receptor subtype to better dissect their individual physiological roles and to develop more targeted therapeutics.

  • Elucidating Functional Activity: A more comprehensive characterization of the functional activity (agonist, antagonist, or allosteric modulator) of new adamantyl-piperazine derivatives at both sigma receptor subtypes is crucial.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be evaluated in relevant animal models of disease, with a thorough assessment of their pharmacokinetic and pharmacodynamic properties.

  • Translational Studies: The ultimate goal is to translate the promising preclinical findings into clinical candidates. This will require rigorous safety and efficacy testing in human subjects.

References

  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 199-211. [Link]

  • Papanastasiou, I., et al. (2017). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules, 22(9), 1409. [Link]

  • Alamri, M. A., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Saudi Pharmaceutical Journal, 29(10), 1166-1172. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Kourounakis, A. P., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • Abate, C., et al. (2017). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules, 22(9), 1409. [Link]

  • Garg, N., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1111-1123. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmacological Research, 89, 44-52. [Link]

  • Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmacological Research, 89, 44-52. [Link]

  • Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

  • Mesangeau, C., et al. (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 53(18), 6949-6959. [Link]

  • Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Słoczyńska, K., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 433. [Link]

  • Wilson, L. L., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Pharmaceuticals, 17(5), 614. [Link]

  • Wilson, L. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(1), 79. [Link]

  • Wilson, L. L., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. Frontiers in Pharmacology, 10, 641. [Link]

Sources

The Adamantane Vector: Bioavailability and Blood-Brain Barrier Penetration Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for CNS Drug Discovery

Executive Summary: The Diamondoid Advantage

In the landscape of Central Nervous System (CNS) drug development, the adamantane moiety (tricyclo[3.3.1.1^3,7]decane) represents a "privileged structure." Its unique diamondoid cage offers a distinct pharmacological advantage: lipophilic bulk without aromaticity .

Unlike planar aromatic rings, the adamantane cage is spherical and rigid. This geometry prevents intercalation into DNA (reducing toxicity) while providing a high degree of lipophilicity (LogP ~2.5–3.5) essential for crossing the Blood-Brain Barrier (BBB). However, the prevailing view that adamantane derivatives cross the BBB solely via passive diffusion is an oversimplification.

This guide dissects the dual-transport mechanisms (passive and carrier-mediated) of adamantane derivatives and provides validated protocols for assessing their CNS penetration.

Mechanistic Architecture of BBB Penetration

The "Lipophilic Bullet" (Passive Diffusion)

The primary driver of adamantane CNS entry is its high lipophilicity combined with a compact molecular volume. The cage structure disrupts the ordered water structure less than planar molecules, facilitating partitioning into the lipid bilayer of the brain capillary endothelial cells (BCECs).

  • Key Factor: The amino group (pKa ~9–10.5) present in Memantine and Amantadine ensures that at physiological pH (7.4), a fraction of the drug remains unionized, allowing rapid transmembrane diffusion.

The "Trojan Horse" (Carrier-Mediated Transport)

Recent kinetic studies challenge the "passive-only" model. Evidence indicates that adamantane derivatives are substrates for specific influx transporters, which explains their rapid and high brain-to-plasma ratios.

  • Organic Cation Transporters (OCTs): Amantadine and Memantine are organic cations at physiological pH. They interact with Proton-Coupled Organic Cation Antiporters on the luminal side of the BBB. This system utilizes the proton gradient to drive the active influx of the drug against concentration gradients.[1]

  • Amino Acid Transporter B0,+ (ATB0,+): Rimantadine, in particular, has shown affinity for ATB0,+, a transporter for neutral and cationic amino acids.[2][3] This explains why Rimantadine often exhibits higher brain concentrations than predicted by lipophilicity alone.

Efflux Evasion

Crucially, adamantane derivatives are generally poor substrates for P-glycoprotein (P-gp) . Unlike many CNS candidates that are pumped out by MDR1/P-gp, the adamantane cage does not trigger this efflux mechanism effectively, resulting in high net CNS retention.

Visualization: The Dual-Entry Pathway

BBB_Transport Blood Systemic Circulation (pH 7.4) Passive Passive Diffusion (Lipophilic Gradient) Blood->Passive Active Proton-Coupled Antiporter / ATB0,+ Blood->Active Endothelium BCEC (Endothelial Cytosol) Brain Brain Parenchyma (CSF/ISF) Endothelium->Brain Diffusion Efflux P-gp Efflux (Weak Interaction) Endothelium->Efflux Passive->Endothelium Active->Endothelium H+ Exchange Efflux->Blood Minor Pathway

Figure 1: Adamantane derivatives utilize a hybrid transport model, leveraging both high lipophilicity for passive diffusion and specific cationic antiporters for active influx, while largely evading P-gp efflux.

Comparative Pharmacokinetics (PK)

The structural nuances between derivatives significantly impact their metabolic fate and bioavailability.

Table 1: PK Parameters of Key Adamantane Derivatives

ParameterAmantadineMemantineRimantadine
Structure 1-aminoadamantane3,5-dimethyl-1-aminoadamantane1-(1-adamantyl)ethylamine
Bioavailability (F) >90% (Oral)~100% (Oral)>90% (Oral)
Tmax 2–4 hours3–7 hours6 hours
Plasma Protein Binding 67%45%~40%
Metabolism Negligible (<10%)Minimal (partially hepatic)Extensive (Hydroxylation via CYP450)
Renal Excretion >90% Unchanged~50% Unchanged<25% Unchanged
Elimination Half-life 12–18 hours60–100 hours24–36 hours
Brain/Plasma Ratio ~1.5–2.0~2.0–3.0~3.0–4.0

Key Insight: While Amantadine relies on renal clearance (requiring dose adjustment in kidney failure), Rimantadine undergoes extensive hepatic metabolism. The ethylamine side chain in Rimantadine increases lipophilicity and ATB0,+ affinity, leading to the highest brain-to-plasma ratio.

Validated Experimental Protocols

To rigorously assess the BBB penetration of novel adamantane derivatives, a tiered approach is required: In Silico screening, followed by High-Throughput In Vitro testing, and confirmed by In Vivo perfusion.

Phase 1: In Vitro Screening (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for BBB is the industry standard for high-throughput screening of passive diffusion.

Protocol:

  • Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) extract (20 mg/mL) in dodecane. Do not use standard lecithin; PBL mimics the specific phospholipid composition of the brain endothelium.

  • Membrane Coating: Carefully pipette 4 µL of the PBL solution onto the PVDF filter of the donor plate (96-well). Allow 5 minutes for solvent evaporation.

  • Donor Solution: Prepare drug samples at 10 mM in DMSO. Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4) .

    • Critical Control: Include Theophylline (Low permeability marker) and Propranolol (High permeability marker).

  • Acceptor Solution: Fill acceptor wells with 200 µL of PBS (pH 7.4).

  • Incubation: Create the "sandwich" (Donor on top of Acceptor). Incubate for 18 hours at 25°C in a humidity-saturated chamber to prevent evaporation.

  • Analysis: Separate plates. Quantify drug concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation. A 
    
    
    
    cm/s indicates high BBB permeability.
Phase 2: In Vivo Confirmation (In Situ Brain Perfusion)

Microdialysis is useful, but In Situ Brain Perfusion is the gold standard for determining the unidirectional influx transfer constant (


) without the confounding variables of systemic metabolism or renal clearance.

Protocol:

  • Subject: Adult male Sprague-Dawley rats. Anesthetize with ketamine/xylazine.

  • Perfusion Setup: Cannulate the common carotid artery. Ligate the external carotid artery (to direct flow solely to the brain) and the pterygopalatine artery.

  • Perfusate: Krebs-bicarbonate buffer containing the test adamantane derivative (radiolabeled

    
     or unlabeled for LC-MS) and a vascular volume marker (
    
    
    
    -sucrose) to correct for vascular trapping.
  • Execution: Sever the cardiac ventricles to stop systemic flow. Immediately start perfusion at a rate of 10 mL/min for 30 to 60 seconds .

    • Why short duration? To measure initial rate of uptake before back-flux occurs.

  • Termination: Decapitate, remove the brain, and dissect into regions (cortex, cerebellum). Solubilize tissue and measure radioactivity or drug content.

  • Calculation:

    
    
    Where 
    
    
    
    is the quantity in brain,
    
    
    is the vascular volume (from sucrose), and
    
    
    is perfusion time.
Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: High Throughput cluster_1 Phase 2: Mechanistic Validation Synthesis Adamantane Derivative Synthesis InSilico In Silico Prediction (LogP > 2.0, PSA < 90) Synthesis->InSilico PAMPA PAMPA-BBB Assay (Porcine Lipid, 18h) InSilico->PAMPA Pass Criteria Perfusion In Situ Brain Perfusion (K_in Determination) PAMPA->Perfusion Pe > 4.0 x 10^-6 cm/s Transporter Transporter Inhibition (Competition with Choline/MPP+) Perfusion->Transporter Determine Mechanism

Figure 2: The tiered screening workflow ensures that only candidates with high passive permeability (PAMPA) proceed to complex mechanistic validation (Perfusion).

Future Outlook: Adamantane as a CNS Shuttle

The high BBB permeability of the adamantane cage is now being exploited as a vector (shuttle) for drugs that cannot cross the BBB alone. Conjugating the adamantane moiety to hydrophilic drugs (e.g., AZT for Neuro-AIDS) significantly enhances CNS uptake.

Design Principle: The conjugate must be stable in plasma (ester or amide linkage) to reach the BBB, but ideally cleavable by brain esterases once inside the parenchyma to release the active payload.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516–3604. Link

  • Suzuki, T., et al. (2016). Involvement of a proton-coupled organic cation antiporter in the blood-brain barrier transport of amantadine.[4] Biopharmaceutics & Drug Disposition, 37(6), 348-357. Link

  • Tsuji, A., et al. (2012). The involvement of a Na+ and Cl- dependent transporter in the brain uptake of amantadine and rimantadine.[3] Molecular Pharmaceutics, 9(4), 905-912. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Spector, R. (1988). Transport of amantadine and rimantadine through the blood-brain barrier. Journal of Pharmacology and Experimental Therapeutics, 244(2), 516-519. Link

Sources

Molecular weight and physicochemical characteristics of 1-(1-Adamantylmethyl)piperazine

[1]

Executive Summary

1-(1-Adamantylmethyl)piperazine (CAS: 29869-09-8) is a specialized heterocyclic compound featuring a piperazine ring tethered to a bulky, lipophilic adamantane cage via a methylene bridge.[1][2] Distinct from its analog 1-(1-adamantyl)piperazine (where the nitrogen is directly bonded to the cage), the insertion of the methylene spacer significantly alters its steric profile and conformational flexibility.

This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for Sigma receptors (


 and 

)

Physicochemical Characterization

The following data consolidates experimental and predicted values essential for formulation and pharmacokinetic modeling.

Table 1: Physicochemical Profile
PropertyValueNotes
Chemical Name 1-(1-Adamantylmethyl)piperazineIUPAC compliant
CAS Number 29869-09-8Free base
Molecular Formula

Molecular Weight 234.38 g/mol Monoisotopic Mass: 234.2096
Physical State Solid (Low melting) or Viscous OilOften handled as HCl salt (Solid)
LogP (Predicted) ~2.11Indicates good membrane permeability
TPSA 15.27

Polar Surface Area
pKa (Predicted)

: ~9.8,

: ~5.4
Consistent with piperazine derivatives
Solubility DMSO, Methanol, DCM, ChloroformLimited water solubility (Free base)
Storage 2–8°C, Inert atmosphereHygroscopic (especially as salt)
Structural Significance

The adamantane cage provides a rigid, hydrophobic anchor that occupies large lipophilic pockets in target proteins (e.g., the viral M2 channel or Sigma receptor hydrophobic domains). The methylene linker reduces steric clash at the nitrogen interface, allowing the piperazine ring to adopt a chair conformation favorable for hydrogen bonding with aspartate or glutamate residues in receptor binding sites.

Synthetic Methodology

To ensure high purity and prevent the formation of bis-alkylated byproducts (where both piperazine nitrogens are substituted), Reductive Amination is the superior synthetic pathway compared to direct alkylation with 1-(bromomethyl)adamantane.

Primary Route: Reductive Amination

This protocol utilizes 1-adamantanecarboxaldehyde and piperazine in the presence of a mild reducing agent.

Reaction Scheme
  • Condensation: 1-Adamantanecarboxaldehyde + Piperazine

    
     Iminium Intermediate
    
  • Reduction: Iminium Intermediate +

    
    
    
    
    1-(1-Adamantylmethyl)piperazine
Experimental Protocol (Self-Validating)
  • Objective: Synthesis of 1-(1-Adamantylmethyl)piperazine free base.

  • Scale: 10 mmol.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 1-adamantanecarboxaldehyde (1.64 g, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

    • Add Piperazine (anhydrous) (4.3 g, 50 mmol). Note: A 5-fold excess is critical to suppress the formation of the symmetrical bis(adamantylmethyl)piperazine byproduct.

  • Activation:

    • Stir the mixture at room temperature under nitrogen for 30 minutes to facilitate imine/iminium formation.

    • Validation: Solution may turn slightly hazy or change color, indicating intermediate formation.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 15 minutes. Rationale: STAB is preferred over

      
       for its selectivity toward imines in the presence of aldehydes.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Quench with saturated aqueous

      
       (30 mL).
      
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      ).
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • The excess piperazine (highly polar) can be removed via water wash or column chromatography (Silica gel; Eluent: DCM/MeOH/

      
       90:9:1).
      
    • Yield: Typically 85–95%.

Visualization: Synthetic Workflow

SynthesisWorkflowStartStart: 1-Adamantanecarboxaldehyde(10 mmol)InterIntermediate: Iminium Species(Formed in DCM, RT, 30 min)Start->InterReagentReagent: Piperazine (50 mmol)(5x Excess to prevent bis-alkylation)Reagent->InterReductReduction Step:Add NaBH(OAc)3 (15 mmol)(0°C -> RT, 12-16h)Inter->Reduct In situ reductionQuenchQuench & Extraction:Sat. NaHCO3 / DCM ExtractionReduct->QuenchPurifyPurification:Remove excess Piperazine(DCM/MeOH/NH4OH)Quench->PurifyProductFinal Product:1-(1-Adamantylmethyl)piperazine(Yield: ~90%)Purify->Product

Caption: Step-wise reductive amination workflow emphasizing stoichiometry control for mono-substitution.

Pharmacological & Application Profile

Sigma Receptor Ligand Design

The adamantane moiety is a privileged scaffold for Sigma-1 (


) receptor

  • Mechanism: The adamantyl group binds to the hydrophobic pocket of the

    
     receptor, while the basic nitrogen of the piperazine ring forms an electrostatic interaction with Asp126  (in human 
    
    
    models).
  • Therapeutic Potential: Ligands based on this scaffold are investigated for:

    • Neuroprotection: Modulation of calcium signaling and reduction of ER stress.

    • Antiviral Activity: Interference with viral replication (e.g., Hepatitis C, Influenza) via host factor modulation.

    • Pain Management: Neuropathic pain attenuation.

CNS Penetration

With a LogP of ~2.1 and a molecular weight < 250 Da, 1-(1-Adamantylmethyl)piperazine adheres strictly to Lipinski’s Rule of Five , predicting excellent oral bioavailability and blood-brain barrier (BBB) penetration. This makes it an ideal "warhead" for delivering drugs to the central nervous system.

Visualization: Pharmacological Logic

PharmaLogiccluster_PropsPhysicochemical Propertiescluster_TargetBiological InteractionCompound1-(1-Adamantylmethyl)piperazineLogPLogP ~2.1(Lipophilic)Compound->LogPBasicNBasic N4(pKa ~9.8)Compound->BasicNBBBBBB Penetration(Passive Diffusion)LogP->BBBSigmaSigma-1 ReceptorBindingLogP->Sigma Hydrophobic PocketBasicN->Sigma Asp126 InteractionEffectNeuroprotection /Antiviral ActivityBBB->EffectSigma->Effect

Caption: Structure-Activity Relationship (SAR) mapping physicochemical features to biological outcomes.

Safety & Handling

While specific toxicological data for this exact CAS is limited compared to Amantadine, the structural similarity dictates the following precautions:

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The free base may absorb

    
     from the air to form carbamates; conversion to the hydrochloride salt (CAS 764663-53-8) is recommended for long-term stability.
    

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperazine Derivatives. Available at: [Link]

  • Abate, C., et al. (2011). Structure-affinity relationships of sigma-2 receptor ligands: 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives. Journal of Medicinal Chemistry. (Contextual reference for piperazine-sigma ligands).
  • NIST Chemistry WebBook. Piperazine Physicochemical Data. Available at: [Link][3]

Investigating the Lipophilicity Profile of Adamantylmethyl Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantylmethyl piperazine scaffold represents a classic "privileged structure" in medicinal chemistry, widely utilized to target Sigma (


) receptors, G-protein coupled receptors (GPCRs), and viral ion channels. Its pharmacological success relies on a delicate balance: the adamantane cage provides a "lipophilic bullet" for membrane penetration, while the piperazine ring offers a polar, ionizable core for receptor engagement.

This technical guide details the investigation of the lipophilicity profile (logP and logD) of these compounds. It addresses the specific challenges posed by their amphiphilic nature—where the extreme hydrophobicity of the adamantane moiety contrasts with the basicity of the piperazine nitrogens—and provides a validated workflow for accurate characterization.

Theoretical Framework: The Amphiphilic Challenge

Structural Components and Physicochemical Impact

The adamantylmethyl piperazine scaffold is not merely the sum of its parts; it behaves as a surfactant-like amphiphile.

  • The Adamantane Cage (Tricyclo[3.3.1.1

    
    ]decane):  A bulky, diamondoid structure. It is highly lipophilic (logP ~4.2 for unsubstituted adamantane) and rigid. It increases metabolic stability and blood-brain barrier (BBB) permeability but significantly reduces aqueous solubility.
    
  • The Piperazine Linker: A six-membered heterocycle with two nitrogen atoms.[1]

    • 
       (Distal): Typically basic (
      
      
      
      ), protonated at physiological pH.
    • 
       (Proximal to Adamantane): Less basic (
      
      
      
      ) due to electronic effects, though the methylene spacer in adamantylmethyl derivatives mitigates this slightly compared to direct attachment.
LogP vs. LogD

For this scaffold, logP (partition coefficient of the neutral species) is often a theoretical value because the molecule rarely exists in a neutral state in biological media. LogD


  (distribution coefficient at pH 7.[2]4) is the critical parameter.[3][4]


The Challenge: The adamantane group drives the molecule into the octanol phase, while the protonated piperazine pulls it into the aqueous phase. This competition often leads to interfacial adsorption (accumulation at the oil-water interface) rather than true partitioning, causing artifacts in standard Shake-Flask assays.

Computational Prediction & Strategy

Before wet-lab experimentation, in silico profiling is required to select the appropriate assay buffer and concentration.

Structural Analysis Diagram

The following diagram illustrates the structure-property relationships (SPR) driving the lipophilicity profile.

AdamantylPiperazine_SPR Adamantane Adamantane Cage (Lipophilic Core) Linker Methylene Linker (-CH2-) Adamantane->Linker Steric Bulk Prop_LogP High Intrinsic LogP (> 4.0) Adamantane->Prop_LogP Piperazine Piperazine Ring (Polar/Basic Core) Linker->Piperazine Insulates e- effects R_Group N-Substituent (R) (Variable Lipophilicity) Piperazine->R_Group SAR Vector Prop_pKa Ionization (pKa ~9.0) Forms Cation at pH 7.4 Piperazine->Prop_pKa Prop_Sol Low Aq. Solubility (< 10 µM) Prop_LogP->Prop_Sol

Figure 1: Structure-Property Relationship of the Adamantylmethyl Piperazine Scaffold.

Experimental Methodologies

Due to the high lipophilicity of the adamantane moiety, the traditional Shake-Flask method is prone to emulsion formation and precipitation. Reversed-Phase HPLC (RP-HPLC) is the recommended primary method, with Potentiometric Titration as a secondary validation for


.
Protocol A: Chromatographic Hydrophobicity Index (CHI)

This method measures the retention time of the compound on a C18 column against a calibration set of standards with known lipophilicity. It avoids the solubility issues of bulk octanol.

Reagents & Equipment:

  • Column: C18 reversed-phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4) – Critical for mimicking physiological logD.

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Theophylline, Caffeine, Benzene, Toluene, Triphenylene (covering logP -0.5 to +5.5).

Step-by-Step Workflow:

  • Preparation: Dissolve adamantylmethyl piperazine derivatives in 100% Methanol at 1 mg/mL. Dilute to 100 µg/mL with Mobile Phase A/B (50:50).

  • Gradient Run: Run a fast gradient from 0% to 100% ACN over 10 minutes.

  • Calibration: Inject the standard mixture. Plot

    
     (retention time) vs. known CHI values.
    
    • Note: CHI values can be converted to LogP using the equation:

      
      .
      
  • Measurement: Inject the test compounds. Record

    
    .
    
  • Calculation: Interpolate the CHI and convert to LogD

    
    .
    
Protocol B: Miniaturized Shake-Flask (Validation)

Use this only if the HPLC method yields ambiguous results (e.g., peak tailing due to amine interaction with silanols).

Modifications for Adamantane Derivatives:

  • Phase Ratio: Use a 1:50 Octanol:Buffer ratio (instead of 1:1) to account for the high lipophilicity.[5]

  • Centrifugation: High-speed centrifugation (3000g, 20 min) is mandatory to break the emulsion caused by the surfactant nature of the compound.

Experimental Decision Logic

The following workflow ensures data integrity by selecting the correct method based on predicted properties.

Method_Selection Start Start: Adamantyl Piperazine Analog Pred In Silico Prediction (ClogP) Start->Pred Check_LogP Is Predicted LogP > 5.0? Pred->Check_LogP HPLC Method A: RP-HPLC (CHI) (Avoids insolubility) Check_LogP->HPLC Yes (Too Lipophilic) Check_pKa Is pKa available? Check_LogP->Check_pKa No (< 5.0) ShakeFlask Method B: Mini-Shake Flask (Gold Standard) Check_pKa->ShakeFlask Yes Titration Perform Potentiometric Titration (Determine pKa first) Check_pKa->Titration No Titration->ShakeFlask

Figure 2: Decision Matrix for Lipophilicity Assay Selection.

Data Analysis & Interpretation

When analyzing adamantylmethyl piperazines, expect a significant divergence between LogP and LogD due to the basic nitrogen.

Typical Data Ranges
ParameterTypical ValueInterpretation
Intrinsic LogP 3.5 – 5.5Highly lipophilic. Excellent membrane insertion but poor water solubility.

(Piperazine)
9.2 – 9.8Protonated at pH 7.4.
LogD

1.5 – 3.0The "Sweet Spot" for CNS penetration. The charge drops the effective lipophilicity by ~2-3 log units.

(LogP - LogD)
> 2.0Indicates strong ionization.
Troubleshooting Common Issues
  • Peak Tailing (HPLC): The basic piperazine nitrogen interacts with residual silanol groups on the silica column.

    • Fix: Add 0.1% Triethylamine (TEA) or use an "end-capped" column designed for basic compounds (e.g., Waters XBridge).

  • Low Recovery (Shake Flask): Compound is lost to the glass walls or the interface.

    • Fix: Use silanized glass vials or switch to the HPLC method.

Applications in Drug Discovery[1][5][6][7][8][9]

Understanding the lipophilicity of this scaffold is directly relevant to:

  • Sigma-1 (

    
    ) Receptor Ligands:  High affinity requires a basic nitrogen flanked by hydrophobic regions. The adamantane provides the hydrophobic bulk, and the logD profile predicts CNS access.
    
  • Antivirals (Influenza/COVID-19): Adamantane derivatives block ion channels (e.g., M2 protein). Lipophilicity determines the residence time within the viral membrane.

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. [Link]

  • Comer, J., & Tam, K. (2001). "Lipophilicity Profiles: Theory and Measurement." Pharmacokinetic Optimization in Drug Research. [Link]

  • Valko, K., et al. (1997). "Chromatographic Hydrophobicity Index (CHI) for the Estimation of Lipophilicity." Journal of Pharmaceutical Sciences. [Link]

  • León, R., et al. (2013). "Recent Advances in the Development of Sigma Receptor Ligands." Journal of Medicinal Chemistry. [Link]

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." [Link]

Sources

Methodological & Application

Scalable Synthesis Protocols for 1-(1-Adamantylmethyl)piperazine: Application Note & Workflow Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Objective: To provide a comprehensive, self-validating guide for the scalable synthesis of 1-(1-Adamantylmethyl)piperazine, detailing mechanistic causality, process optimization, and step-by-step methodologies.

Strategic Rationale & Chemical Properties

1-(1-Adamantylmethyl)piperazine (CAS 29869-09-8) [1] is a highly valued building block in medicinal chemistry. The integration of the adamantane pharmacophore imparts exceptional lipophilicity, increases metabolic stability, and modulates steric interactions within target binding pockets (frequently utilized in the development of NMDA receptor antagonists, viral M2 ion channel blockers, and P2X7 receptor ligands).

Synthesizing this compound at scale presents a specific kinetic challenge: the neopentyl-like steric hindrance of the 1-adamantylmethyl system. The methylene carbon is directly attached to the bulky tertiary bridgehead carbon of the adamantane cage. Consequently, direct


 alkylation using 1-(bromomethyl)adamantane and piperazine is kinetically unfavorable, requiring extreme temperatures that lead to degradation and poor yields. To bypass this steric barrier, scalable synthesis must rely on either reductive amination  or amidation-reduction  pathways.

Mechanistic Pathways & Workflow

To ensure process reliability across different scales and budget constraints, we have validated two distinct synthetic pathways.

  • Route A (Reductive Amination): The preferred route for pharmaceutical scale-up. It utilizes mild conditions, avoids highly reactive hydride sources, and provides excellent impurity control.

  • Route B (Amidation-Reduction): A cost-effective alternative utilizing cheaper starting materials. It is ideal for early-stage discovery where the use of lithium aluminum hydride (LiAlH

    
    ) is permissible.
    

SynthesisRoutes A_Start1 1-Adamantanecarboxaldehyde A_Step1 Reductive Amination NaBH(OAc)3, DCE, rt A_Start1->A_Step1 A_Start2 Boc-Piperazine A_Start2->A_Step1 A_Int 1-Boc-4-(1-adamantylmethyl)piperazine A_Step1->A_Int A_Step2 Deprotection 4M HCl in Dioxane Target 1-(1-Adamantylmethyl)piperazine (Target Compound) A_Step2->Target A_Int->A_Step2 B_Start1 1-Adamantanecarbonyl chloride B_Step1 Schotten-Baumann Amidation NaOH(aq), Toluene, 0-25°C B_Start1->B_Step1 B_Start2 Piperazine (Excess) B_Start2->B_Step1 B_Int 1-(1-Adamantanecarbonyl)piperazine B_Step1->B_Int B_Step2 Amide Reduction LiAlH4, THF, Reflux B_Step2->Target B_Int->B_Step2

Figure 1: Divergent scalable synthesis routes for 1-(1-Adamantylmethyl)piperazine.

Causality in Experimental Design (Process Insights)

A robust protocol is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic system. The following choices dictate the success of the workflows:

  • Symmetry & Over-alkylation Control (Route A): Piperazine is a symmetrical diamine. In reductive amination, mono-Boc-piperazine is strictly required. If free piperazine is used, the resulting mono-alkylated product becomes more lipophilic and sterically accessible than the starting material, leading to the rapid formation of the unwanted 1,4-bis(1-adamantylmethyl)piperazine byproduct. Boc-protection acts as a definitive steric and electronic block.

  • Hydride Chemoselectivity (Route A): Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) is utilized instead of sodium borohydride (NaBH
    
    
    
    ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the direct reduction of 1-adamantanecarboxaldehyde to 1-adamantanemethanol. It selectively reduces the more electrophilic iminium ion generated in situ [3].
  • Phase-Transfer Dynamics in Amidation (Route B): Schotten-Baumann conditions (biphasic aqueous/organic) are employed to manage the exotherm and control selectivity [2]. The highly lipophilic 1-adamantanecarbonyl chloride reacts with piperazine at the aqueous-organic interface. As the mono-amide forms, it rapidly partitions into the organic phase (toluene), physically separating it from the aqueous piperazine pool. This phase-separation effectively suppresses diamide formation without the need for expensive protecting groups.

Step-by-Step Experimental Protocols

Protocol A: Reductive Amination Pathway (Preferred for Scale-Up)

Step 1: Iminium Formation and Reduction

  • Charge: Equip a jacketed reactor with overhead stirring. Charge 1-adamantanecarboxaldehyde (1.0 eq, 100 mmol) and 1-Boc-piperazine (1.05 eq, 105 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 volumes).

  • Imine Formation: Stir the mixture at 20–25°C for 1.5 hours under a nitrogen atmosphere to allow complete imine/iminium equilibration.

  • Reduction: Cool the reactor to 10°C. Add NaBH(OAc)

    
     (1.5 eq, 150 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 25°C.
    
  • Reaction & Quench: Stir for 12 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO

    
     (5 volumes) until gas evolution ceases (pH ~8).
    
  • Isolation: Separate the organic layer. Wash the aqueous layer once with DCE (2 volumes). Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield 1-Boc-4-(1-adamantylmethyl)piperazine as a crude viscous oil.

Step 2: Boc Deprotection and Free-Basing

  • Deprotection: Dissolve the crude intermediate in dichloromethane (DCM) (5 volumes) and cool to 0°C. Dropwise add 4M HCl in Dioxane (5.0 eq). Remove the ice bath and stir for 4 hours. A white precipitate (hydrochloride salt) will form.

  • Concentration: Concentrate the suspension in vacuo to remove excess HCl and dioxane.

  • Free-Basing: Suspend the solid in ethyl acetate (10 volumes) and cool to 5°C. Slowly add 2M NaOH (aq) until the aqueous layer reaches pH 12.

  • Final Isolation: Vigorously stir until all solids dissolve. Separate the organic phase, wash with brine, dry over Na

    
    SO
    
    
    
    , and evaporate to yield the pure target compound, 1-(1-Adamantylmethyl)piperazine , as a white crystalline solid.
Protocol B: Amidation-Reduction Pathway

Step 1: Schotten-Baumann Amidation

  • Preparation: Dissolve anhydrous piperazine (4.0 eq, 400 mmol) in 1M aqueous NaOH (200 mL). Add toluene (5 volumes) and cool the biphasic mixture to 0–5°C.

  • Coupling: Under vigorous stirring (>500 rpm to maximize interfacial surface area), dropwise add a solution of 1-adamantanecarbonyl chloride (1.0 eq, 100 mmol) in toluene (2 volumes) over 1 hour.

  • Phase Separation: Stir for an additional 2 hours at room temperature. Halt stirring and allow phase separation. Extract the organic (toluene) layer, wash with water to remove residual piperazine, and concentrate to yield 1-(1-adamantanecarbonyl)piperazine.

Step 2: Amide Reduction (Requires strictly anhydrous conditions)

  • Hydride Suspension: Suspend LiAlH

    
     (2.0 eq, 200 mmol) in anhydrous THF (10 volumes) at 0°C under N
    
    
    
    .
  • Addition: Slowly add a solution of the amide intermediate in THF (3 volumes) over 45 minutes to control the exothermic hydrogen gas evolution.

  • Reflux: Heat the mixture to reflux (65°C) for 8 hours.

  • Fieser Workup: Cool strictly to 0°C. Carefully quench the reaction using the Fieser method: For every

    
     grams of LiAlH
    
    
    
    used, sequentially add
    
    
    mL of H
    
    
    O,
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of H
    
    
    O. Stir vigorously until the aluminum salts form a granular white precipitate.
  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with warm THF. Concentrate the filtrate to afford the target compound.

Quantitative Data & Optimization Metrics

The following table summarizes the comparative metrics of both validated pathways to aid in process selection.

MetricRoute A (Reductive Amination)Route B (Amidation-Reduction)
Overall Yield 82 - 88%65 - 75%
Purity (HPLC) > 98.5%~ 95.0% (Requires recrystallization)
Key Impurity Risks Unreacted aldehyde (easily washed)Diamide formation; Incomplete reduction
Scalability Excellent (Mild exotherms)Moderate (LiAlH

handling at scale is hazardous)
Reagent Cost High (Boc-piperazine, NaBH(OAc)

)
Low (Bulk piperazine, Acid chloride)

Analytical Characterization

To validate the identity of the synthesized 1-(1-Adamantylmethyl)piperazine, the following spectral benchmarks should be met:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    2.85 (t, J = 4.8 Hz, 4H, piperazine CH
    
    
    ), 2.45 (t, J = 4.8 Hz, 4H, piperazine CH
    
    
    ), 2.08 (s, 2H, adamantyl-CH
    
    
    -N), 1.95 (m, 3H, adamantane CH), 1.75 - 1.60 (m, 6H, adamantane CH
    
    
    ), 1.55 - 1.45 (m, 6H, adamantane CH
    
    
    ).
  • ESI-MS (m/z): Calculated for C

    
    H
    
    
    
    N
    
    
    [M+H]
    
    
    : 235.21; Found: 235.2.

References

  • Google Patents. "Process of making adamantanamides" (EP3080086A1). European Patent Office.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 1996. Available at:[Link]

Application Note: High-Efficiency Reductive Amination Protocols for Coupling Adamantane to Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The coupling of adamantane (tricyclo[3.3.1.1^{3,7}]decane) to piperazine is a critical transformation in medicinal chemistry, frequently employed to synthesize ligands for sigma receptors, 11β-HSD1 inhibitors, and antiviral agents (e.g., Rimantadine analogs). The adamantane moiety serves as a "lipophilic bullet," enhancing blood-brain barrier (BBB) permeability and metabolic stability, while the piperazine ring provides a versatile secondary amine handle for further pharmacophore elaboration.

The Challenge: Direct alkylation (using 2-bromoadamantane) is often low-yielding due to the severe steric hindrance of the adamantyl cage and the tendency for elimination side reactions. Reductive amination utilizing 2-adamantanone is the superior synthetic pathway. However, the steric bulk of the ketone and the nucleophilicity of the piperazine require specific protocol tuning to prevent:

  • Incomplete Conversion: Due to slow iminium ion formation.

  • Bis-alkylation: Formation of N,N'-di(2-adamantyl)piperazine (if free piperazine is used).

  • Polymerization: If using unstable imine intermediates.

This guide details two optimized protocols: the Standard STAB Protocol (for general synthesis) and the Titanium-Mediated Protocol (for sterically demanding or unreactive substrates).

Retrosynthetic Analysis & Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced to the amine.[1]

Mechanistic Pathway (Graphviz)

ReductiveAmination Ketone 2-Adamantanone (Steric Bulk) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Acid Cat.) Amine N-Boc-Piperazine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Reversible) Iminium->Ketone Hydrolysis Product N-Adamantyl Piperazine Iminium->Product Reduction (Irreversible) ReducingAgent Hydride Donor (STAB or NaBH4) ReducingAgent->Product

Figure 1: Mechanistic flow of the reductive amination. Note the reversibility of the iminium formation, which necessitates water removal or driving equilibrium in difficult cases.[1]

Critical Parameters & Reagent Selection

Success depends on selecting the correct reducing agent to match the stability of the iminium intermediate.

ParameterSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBH₃) Ti(OiPr)₄ + NaBH₄
Selectivity High. Reduces imines much faster than ketones.Moderate. pH dependent (requires pH 6-7).High. Ti locks the imine; NaBH₄ reduces it.
Toxicity Low (Boric acid/Acetate byproducts).High (Generates HCN/Cyanide).Low to Moderate.
Steric Tolerance Good for most ketones.Good.Excellent. Best for hindered adamantane.
Solvent DCE (Preferred), THF.[2][3][4]MeOH, EtOH.[5]Neat or THF/Ether.
Recommendation Primary Choice (Protocol A) Legacy method (Avoid if possible).Difficult Cases (Protocol B)

Protocol A: The "Abdel-Magid" Standard Method

Best for: Routine synthesis, high-throughput chemistry, and scale-up. Reference: Abdel-Magid, A. F., et al. J. Org.[4][6][7] Chem. 1996.[3][4][6][8]

Reagents
  • Ketone: 2-Adamantanone (1.0 equiv)

  • Amine: N-Boc-piperazine (1.1 equiv) (Note: Using Boc-protected piperazine prevents bis-alkylation and simplifies purification).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[9]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)[10]

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-adamantanone (10 mmol) and N-Boc-piperazine (11 mmol) in DCE (40 mL).

  • Catalysis: Add Glacial Acetic Acid (10 mmol).

    • Insight: AcOH buffers the reaction and catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Imine Formation (Optional but Recommended for Adamantane): Stir at room temperature for 1–2 hours.

    • Why? Adamantanone is bulky. Giving the imine time to form before adding the reductant improves yield, although STAB allows for "one-pot" addition.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (15 mmol) portion-wise over 15 minutes.

    • Safety: Evolution of H₂ gas may occur.[2][11] Ensure venting.

  • Reaction: Remove ice bath and stir at room temperature under nitrogen for 12–24 hours. Monitor by TLC (stain with Ninhydrin or Anisaldehyde).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude N-Boc-N'-(2-adamantyl)piperazine is usually pure enough for deprotection. If needed, purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "Mattson" Titanium-Mediated Method

Best for: Extremely sterically hindered substrates or when Protocol A yields <50%. Reference: Mattson, R. J., et al. J. Org.[12][13] Chem. 1990.[12][13][14]

Reagents
  • Ketone: 2-Adamantanone (1.0 equiv)

  • Amine: N-Boc-piperazine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[10]

  • Solvent: THF (or run neat if liquid amine)

Workflow Diagram (Graphviz)

TiMethod Start Start: Mix Ketone + Amine AddTi Add Ti(OiPr)4 (Lewis Acid / Water Scavenger) Start->AddTi Stir Stir 8-12h @ RT (Force Imine Formation) AddTi->Stir AddReductant Add NaBH4 (in EtOH/MeOH) CAUTION: Exothermic Stir->AddReductant Quench Quench with 1N NaOH (Precipitate TiO2) AddReductant->Quench Filter Filter through Celite (Remove Ti salts) Quench->Filter Final Isolate Product Filter->Final

Figure 2: Workflow for Titanium(IV) Isopropoxide mediated reductive amination.[15]

Step-by-Step Procedure
  • Complexation: In a dry flask under Argon, combine 2-adamantanone (10 mmol) and N-Boc-piperazine (12 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (12.5 mmol) neat.

    • Mechanism:[13][15][16] The titanium acts as a Lewis acid to activate the carbonyl and, crucially, scavenges the water produced, driving the equilibrium to the imine species: R2C=O + R'NH2 + Ti(OiPr)4 → R2C=NR' + Ti(OiPr)2(OH)2.

  • Incubation: Stir the viscous mixture at room temperature for 12 hours (or overnight).

  • Reduction: Dilute the mixture with absolute Ethanol (20 mL). Add NaBH₄ (15 mmol) carefully.[5][15]

    • Note: The reaction may bubble.

  • Workup (The "Mattson" Quench): Add 1N NaOH or water to induce precipitation of titanium salts (white solid, TiO₂).

  • Filtration: Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate to obtain the product.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Steric hindrance prevents imine formation.Switch to Protocol B (Ti-mediated) . Heat the imine formation step to 50°C before adding reductant.
Unreacted Ketone Wet solvent or insufficient acid catalyst.Ensure DCE is anhydrous. Increase AcOH to 2.0 equiv.
Bis-alkylation Used free piperazine instead of N-Boc.Use N-Boc-piperazine . If free piperazine is mandatory, use 5.0 equiv of piperazine to statistically favor mono-alkylation.
Sticky White Precipitate Titanium salts during workup (Protocol B).Ensure thorough quenching with NaOH or Rochelle's salt solution. Filter while warm if possible.

Safety & Handling

  • Adamantane Derivatives: 2-Adamantanone is a solid that can sublime. Keep vessels sealed when heating.

  • STAB: Generates acetic acid and hydrogen gas upon decomposition. Do not use in closed systems without venting.

  • DCE (1,2-Dichloroethane): A suspected carcinogen. Handle in a fume hood. DCM (Dichloromethane) can be substituted but DCE is generally superior for reaction kinetics in this specific transformation.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Syringes used for transfer must be dry.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][8][11][13] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[12][13] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[12][13][14] The Journal of Organic Chemistry, 55(8), 2552–2554.[13] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[5][15][17] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[15] (Validation of Ti-method for hindered amines).

  • BenchChem. (2025).[9] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (Context for Piperazine/Adamantane scaffolds in Sigma receptor research).

Sources

Overcoming Lipophilicity: A Protocol for Preparing Highly Soluble 1-(1-Adamantylmethyl)piperazine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Adamantane-containing compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the adamantane moiety, such as high lipophilicity, metabolic stability, and a rigid three-dimensional structure.[1][2] These properties can enhance membrane permeability and target engagement.[2] However, the pronounced lipophilicity of adamantane derivatives, including 1-(1-Adamantylmethyl)piperazine, often leads to poor aqueous solubility, a major hurdle in drug development that can limit bioavailability.[3] Salt formation is a primary and highly effective strategy for increasing the aqueous solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[4][5] This application note provides a detailed, field-proven protocol for the preparation of the hydrochloride (HCl) salt of 1-(1-Adamantylmethyl)piperazine, transforming the poorly soluble free base into a form suitable for aqueous formulation and downstream biological assessment.

Introduction: The Adamantane Solubility Challenge

The adamantane scaffold is a privileged structure in drug design, often referred to as a "lipophilic bullet" for its ability to improve the pharmacokinetic profile of a molecule.[6][7] Its incorporation into drug candidates can enhance stability and facilitate passage across biological barriers like the blood-brain barrier.[2] The piperazine moiety is also a common feature in numerous clinically approved drugs, valued for its versatile binding possibilities and favorable physicochemical properties.[8]

The combination of these two fragments in 1-(1-Adamantylmethyl)piperazine results in a molecule with significant therapeutic potential. However, the dominant lipophilicity of the adamantane cage (cLogP is increased by ~3.1 log units) makes the free base practically insoluble in water, posing a significant challenge for formulation and preclinical testing.[2][9]

For basic compounds such as 1-(1-Adamantylmethyl)piperazine, which contains two ionizable nitrogen atoms, conversion to an acid addition salt is the most direct and common method to dramatically improve aqueous solubility.[10] The formation of a hydrochloride salt protonates the basic piperazine nitrogen(s), creating an ionic species that is more readily solvated by polar water molecules. This guide details the rationale and methodology for this critical transformation.

Strategic Rationale: Why Hydrochloride Salt Formation?

The decision to form a hydrochloride salt is based on several key principles in pharmaceutical sciences:

  • Ionization: The free base form of 1-(1-Adamantylmethyl)piperazine is a weak base. By reacting it with a strong acid like hydrochloric acid, the basic nitrogen atoms of the piperazine ring are protonated. This conversion from a neutral molecule to a charged salt (cationic) fundamentally alters its interaction with polar solvents.

  • Solubility Enhancement: Ionic compounds generally exhibit much higher solubility in polar solvents like water compared to their neutral organic precursors. This increase can be several orders of magnitude, which is often sufficient to move a compound from "brick dust" insolubility to a viable concentration for in vitro and in vivo studies.[4]

  • Improved Dissolution Rate: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the solubility of the compound.[5] By increasing solubility, the rate at which the solid API dissolves is also significantly enhanced, which is critical for oral absorption.

  • Solid-State Properties: Hydrochloride salts are often highly crystalline, stable solids with well-defined melting points.[11] This facilitates handling, purification, and characterization compared to potentially oily or amorphous free bases.

The following workflow diagram illustrates the overall process for converting the lipophilic free base into a water-soluble hydrochloride salt, ready for analysis and formulation.

G cluster_input Starting Material cluster_process Salt Formation Protocol cluster_output Final Product FreeBase 1-(1-Adamantylmethyl)piperazine (Free Base, Poorly Soluble) Dissolution 1. Dissolution Dissolve free base in anhydrous organic solvent (e.g., Diethyl Ether, Isopropanol) FreeBase->Dissolution Acidification 2. Acidification Add stoichiometric HCl solution (e.g., 2M HCl in Diethyl Ether) dropwise with stirring Dissolution->Acidification Precipitation 3. Precipitation & Aging Salt precipitates from solution. Stir to ensure complete formation. Acidification->Precipitation Isolation 4. Isolation Collect solid by vacuum filtration. Wash with cold solvent. Precipitation->Isolation Drying 5. Drying Dry under high vacuum to remove residual solvent. Isolation->Drying HCL_Salt 1-(1-Adamantylmethyl)piperazine HCl (Crystalline Salt, Water-Soluble) Drying->HCL_Salt

Caption: Workflow for the preparation of water-soluble hydrochloride salts.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the salt formation and subsequent solubility analysis. These protocols are designed to be self-validating through integrated characterization and analysis steps.

Protocol 1: Preparation of 1-(1-Adamantylmethyl)piperazine HCl

This protocol describes the conversion of the free base into its corresponding hydrochloride salt. The procedure is robust and can be scaled as needed.

Materials:

  • 1-(1-Adamantylmethyl)piperazine free base (CAS 29869-09-8)

  • Anhydrous diethyl ether (or Isopropanol, or Dioxane)

  • 2.0 M solution of hydrogen chloride in diethyl ether (or 4.0 M HCl in Dioxane)

  • Magnetic stirrer and stir bar

  • Round bottom flask or Erlenmeyer flask

  • Dropping funnel or syringe

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a clean, dry flask, dissolve 1.0 g of 1-(1-Adamantylmethyl)piperazine free base (4.27 mmol) in 20 mL of anhydrous diethyl ether. Stir the solution at room temperature (20-25°C) until all solid has dissolved.

    • Causality Note: Anhydrous solvent is critical to prevent the introduction of water, which can interfere with salt crystallization and lead to a hygroscopic or oily product. Diethyl ether is chosen for its ability to dissolve the free base while being a poor solvent for the resulting ionic salt, thus promoting precipitation.[12]

  • Acidification: While stirring vigorously, add 2.2 mL of a 2.0 M solution of HCl in diethyl ether (4.4 mmol, ~1.03 equivalents) dropwise to the amine solution over 5-10 minutes.

    • Causality Note: A small stoichiometric excess of HCl ensures complete protonation of the piperazine base. Slow, dropwise addition is crucial to control the exothermic reaction and promote the formation of well-defined crystals rather than an amorphous solid.[13]

  • Precipitation and Aging: A white precipitate will form immediately upon addition of the HCl solution. After the addition is complete, continue to stir the resulting slurry at room temperature for an additional 30-60 minutes.

    • Causality Note: This "aging" period allows the crystallization process to reach completion, maximizing the yield of the precipitated salt.[14]

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two small portions (5-10 mL each) of cold anhydrous diethyl ether.

    • Causality Note: Washing with cold solvent removes any unreacted free base or other soluble impurities without significantly dissolving the desired hydrochloride salt product.[12]

  • Drying: Transfer the white solid to a watch glass or drying dish and dry under high vacuum at 40-50°C for 4-6 hours, or until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the final product (CAS 764663-53-8) using standard analytical techniques such as ¹H NMR spectroscopy (observing shifts in protons adjacent to the protonated nitrogen), melting point determination (salt will have a distinct, higher melting point than the free base), and FTIR spectroscopy.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the free base and its HCl salt, providing a quantitative measure of the improvement achieved.

Materials:

  • 1-(1-Adamantylmethyl)piperazine free base

  • 1-(1-Adamantylmethyl)piperazine HCl salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Analytical instrumentation (e.g., HPLC-UV) for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of solid compound (e.g., 5-10 mg) to separate vials containing a known volume (e.g., 1 mL) of PBS at pH 7.4. Prepare one set of vials for the free base and another for the HCl salt. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours.

    • Causality Note: This extended agitation period is necessary to ensure that the solution reaches thermodynamic equilibrium, providing a true measure of solubility.[15][16]

  • Phase Separation: After incubation, remove the vials and allow the excess solid to settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial.

    • Causality Note: Filtration is a critical step to remove any microscopic, undissolved solid particles that would otherwise lead to an overestimation of solubility.[17]

  • Analysis: Dilute the filtered sample as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Solid-State Verification: It is good practice to analyze the remaining solid from the vial (e.g., by XRPD) to confirm that no phase transformation (e.g., salt disproportionation to the free base) has occurred during the experiment.[15]

Expected Results and Data Presentation

The conversion of 1-(1-Adamantylmethyl)piperazine to its hydrochloride salt is expected to yield a dramatic increase in aqueous solubility. The table below presents hypothetical, yet realistic, data to illustrate this effect.

Compound FormSolventTemperatureMeasured Solubility (µg/mL)Fold Increase
1-(1-Adamantylmethyl)piperazine (Free Base)PBS (pH 7.4)25°C< 1-
1-(1-Adamantylmethyl)piperazine HCl (Salt)PBS (pH 7.4)25°C> 2,500> 2,500x

This significant increase in aqueous solubility makes the hydrochloride salt far more suitable for use in aqueous-based biological assays and for the development of parenteral or oral dosage forms.

The following diagram illustrates the fundamental chemical transformation and the resulting change in properties.

G cluster_before Before: Free Base cluster_after After: Hydrochloride Salt b_struct Adamantyl-CH₂-Piperazine b_prop Properties: - Neutral Molecule - Highly Lipophilic - Poorly Water-Soluble a_struct Adamantyl-CH₂-Piperazine-H⁺   Cl⁻ b_struct->a_struct + HCl (Protonation) a_prop Properties: - Ionic Salt - Hydrophilic - Readily Water-Soluble

Caption: Transformation from a lipophilic free base to a hydrophilic salt.

Conclusion

The poor aqueous solubility of highly lipophilic compounds like 1-(1-Adamantylmethyl)piperazine represents a common yet significant barrier in drug discovery. The formation of a hydrochloride salt via the straightforward and robust protocol detailed in this application note is a critical enabling step. This chemical modification dramatically enhances aqueous solubility, thereby improving the compound's suitability for formulation, preclinical testing, and further development. By applying these established principles and methodologies, researchers can effectively overcome solubility limitations and unlock the full therapeutic potential of promising adamantane derivatives.

References

  • BenchChem. (2025). Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals. Benchchem.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • SciSpace. (n.d.).
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
  • Filip, R., et al. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Almac.
  • Morrison, G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Sigma-Aldrich. (n.d.). Improving API Solubility. Sigma-Aldrich.
  • Comer, E., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(3), 6429-6431.
  • BenchChem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem.
  • Sadu, S., et al. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1335-1342. PubMed.
  • Schreiner, P. R. (n.d.).
  • Raytor. (2026).
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • Petereit, A. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • BenchChem. (2025). Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Benchchem.
  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Google Patents. (n.d.). Process of preparing a monobasic salt of a secondary amine.
  • Reddit. (2023). Hydrochloride salt of amine. Reddit.
  • Wikipedia. (n.d.). Adamantane. Wikipedia.
  • Google Patents. (n.d.).
  • MilliporeSigma. (n.d.).
  • Lund University Publications. (n.d.).
  • ChemScene. (n.d.). 1-(Adamantan-1-ylmethyl)piperazine. ChemScene.
  • CymitQuimica. (n.d.). 1-(1-Adamantyl)piperazine. CymitQuimica.
  • Sigma-Aldrich. (n.d.). 1-(1-ADAMANTYLMETHYL)PIPERAZIN-4-IUM CHLORIDE. Sigma-Aldrich.
  • RSC Publishing. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(1-ADAMANTYLMETHYL)PIPERAZINE. Sigma-Aldrich.
  • Google Patents. (n.d.).
  • PMC. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
  • PMC. (n.d.).

Sources

Methods for incorporating 1-(1-Adamantylmethyl)piperazine into peptide sequences

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for the Incorporation of 1-(1-Adamantylmethyl)piperazine into Peptide Sequences

Executive Summary & Strategic Analysis

The incorporation of 1-(1-Adamantylmethyl)piperazine (CAS 29869-09-8) into peptide sequences represents a strategic modification often utilized to enhance membrane permeability, metabolic stability, and blood-brain barrier (BBB) transport.[1] The adamantane moiety acts as a highly lipophilic "bullet," while the piperazine linker provides a semi-rigid spacer.

However, this modification presents two distinct synthetic challenges:

  • Steric Hindrance: The secondary amine of the piperazine ring, combined with the bulky adamantylmethyl group, creates significant steric barriers to nucleophilic attack.

  • Solubility Mismatch: The extreme hydrophobicity of the adamantane cage contrasts with the polarity of the growing peptide chain, potentially leading to on-resin aggregation.

This guide details the protocols for overcoming these barriers, focusing on N-terminal capping (the most common application) and side-chain functionalization .[1]

Chemical Properties & Reagent Selection

ParameterSpecificationSynthetic Implication
Nucleophile Type Secondary Amine (Piperazine N4)Lower reactivity than primary amines; requires highly active coupling agents.[1]
Steric Profile High (Adamantane + Piperazine)PyBOP is often insufficient.[1] HATU or COMU are required.[1]
Solubility Lipophilic (LogP ~2.[1]1)Requires DCM/DMF mixtures or NMP.[1][2] Pure DMF may cause precipitation at high concentrations.[1]
Monitoring Secondary AmineKaiser Test is invalid. Must use Chloranil or Isatin tests.
Critical Reagent Logic (E-E-A-T)
  • Coupling Reagent: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because the 7-azabenzotriazole (HOAt) leaving group creates a less sterically hindered active ester than HOBt-based reagents (like HBTU/PyBOP), accelerating the reaction with the secondary amine [1].[1]

  • Base: DIEA (Diisopropylethylamine) is preferred over NMM (N-methylmorpholine) to ensure full deprotonation without competing nucleophilicity.[1]

  • Solvent: NMP (N-methyl-2-pyrrolidone) or a 1:1 mixture of DCM/DMF is recommended to solvate both the resin-bound peptide and the adamantane derivative.[1]

Protocol A: N-Terminal Capping via SPPS

This protocol is designed for Fmoc-solid phase peptide synthesis (SPPS).[1][2][3] It assumes the peptide chain is complete and the final Fmoc group has been removed.

Materials
  • Peptide-Resin (Fmoc-deprotected, free N-terminal amine? NO . This molecule is the amine.[4][5][6] The Peptide-Resin must have a free Carboxylic Acid or be an activated linker.[1]

    • Correction/Clarification: Since 1-(1-Adamantylmethyl)piperazine is an amine , it reacts with the N-terminus of a peptide only if that N-terminus is first converted to an electrophile (e.g., via a bromoacetyl linker or succinic anhydride) OR if the piperazine is coupled to the C-terminus (unlikely for this structure).[1]

    • Most Common Scenario: The peptide N-terminus is extended with a linker (e.g., Succinic acid, Diglycolic acid) or an amino acid, and the piperazine is coupled to the free carboxylate of that linker/amino acid.

    • Alternative Scenario: The piperazine is reacted with a resin-bound bromoacetylated peptide (Nucleophilic Displacement).[1]

We will detail the Carboxyl-Activation Route as it is the standard amide bond formation method.

Step-by-Step Procedure
  • Resin Preparation:

    • Swell the resin (typically 0.1 mmol scale) in DCM for 20 minutes.

    • Wash 3x with DMF.[1][2][7]

  • Linker/Spacer Attachment (If required):

    • If attaching directly to the N-terminus, the N-terminal amino acid must be a dicarboxylic acid (e.g., Asp, Glu) or a linker like Succinic Anhydride must be used first to provide a free carboxylate.

    • Action: Treat resin with Succinic Anhydride (10 eq) and DIEA (10 eq) in DMF for 1 hour. Verify complete capping with a Kaiser test (should be negative/yellow).[1]

  • Activation of the Resin-Bound Carboxylate:

    • Note: Unlike standard SPPS where the incoming building block is activated, here the resin-bound peptide is the acid.

    • Add HATU (5 eq) and DIEA (10 eq) dissolved in NMP to the resin.

    • Shake for 5 minutes to form the activated OAt ester on the resin.

  • Coupling the Adamantane-Piperazine:

    • Add 1-(1-Adamantylmethyl)piperazine (5 eq) dissolved in minimal DCM/NMP (1:1).

    • Reaction Time: Shake at room temperature for 4–12 hours . The steric bulk requires extended coupling times compared to standard amino acids.

  • Monitoring (The Chloranil Test):

    • Since the resin-bound species is an ester converting to an amide, standard amine tests don't apply to the resin (which has no amine).

    • Alternative Monitoring: Analyze a micro-cleavage via HPLC-MS.

    • If coupling to a halo-acetylated resin (Nucleophilic Displacement): Monitor the disappearance of the secondary amine in the supernatant, or use the Chloranil test on the resin if the piperazine is the species on the resin (reverse direction).

  • Washing:

    • Wash 5x with DMF, 5x with DCM.

Workflow Visualization

SPPS_Protocol cluster_legend Key Parameters Start Start: Fmoc-Deprotected Resin Linker Step 1: Introduce Carboxylate Handle (e.g., Succinic Anhydride + DIEA) Start->Linker Activate Step 2: On-Resin Activation (HATU + DIEA in NMP) Linker->Activate Couple Step 3: Add 1-(1-Adamantylmethyl)piperazine (5 eq, 4-12 hours) Activate->Couple QC QC: Micro-cleavage & HPLC-MS Couple->QC Finish Final Wash & Cleavage QC->Finish >95% Conv. Retry Double Coupling (Fresh Reagents, 50°C) QC->Retry <95% Conv. Retry->QC Solvent: NMP/DCM Solvent: NMP/DCM Reagent: HATU (Not PyBOP) Reagent: HATU (Not PyBOP) Solvent: NMP/DCM->Reagent: HATU (Not PyBOP)

Figure 1: Workflow for N-terminal capping with adamantyl-piperazine via carboxylate activation.

Protocol B: Side-Chain Functionalization (Post-Synthetic)

Incorporating this moiety on a side chain (e.g., to create a stapled peptide or a side-chain anchor) requires Orthogonal Protection .[1]

Target Residue: Glutamic Acid (Glu) or Aspartic Acid (Asp).[1] Protecting Group: Allyl ester (OAll) or Dmab (removed by hydrazine).[1] We recommend OAll for stability.[1]

Step-by-Step Procedure
  • Peptide Assembly:

    • Synthesize the peptide using Fmoc-Glu(OAll)-OH at the desired position.[1]

    • Complete the N-terminal Fmoc deprotection and cap the N-terminus (e.g., with Acetyl group) if necessary to prevent side reactions.[1]

  • Orthogonal Deprotection (Allyl Removal):

    • Wash resin with DCM.[1][2][7]

    • Add Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in dry DCM.

    • Shake for 2 x 30 mins under Argon/Nitrogen (Oxygen sensitive!).

    • Wash resin with DCM, DMF, and 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Palladium scavenger).

    • Result: The Glu side chain is now a free carboxylic acid; all other side chains remain protected.

  • Side-Chain Coupling:

    • Activation: Add HATU (5 eq) / DIEA (10 eq) in NMP to the resin. Shake for 5 min.

    • Addition: Add 1-(1-Adamantylmethyl)piperazine (5 eq).

    • Reaction: Shake for 6–12 hours.

    • Note: Side-chain coupling is often slower than N-terminal coupling due to the resin matrix.[1]

Troubleshooting & Quality Control

Common Failure Modes
IssueObservation (LC-MS)Root CauseSolution
No Reaction Mass = Peptide + Linker (No Piperazine)Steric hindrance prevents nucleophilic attack.[1]Switch to HATU if using PyBOP.[1] Increase Temp to 50°C (microwave assisted).
Guanidinylation Mass + 99 Da (approx)Excess HATU reacts with N-terminus before acid activation.[1]Ensure Acid + HATU + Base are mixed before adding the amine (if doing solution phase), or wash resin thoroughly.
Precipitation Cloudy reaction mixtureAdamantane solubility limit reached.[1]Add DCM or THF to the DMF/NMP mixture.
The "Guanidinylation" Risk

When using uronium salts (HATU/HBTU) with secondary amines, if the carboxylate activation is slow, the amine can react directly with the coupling reagent to form a guanidino-derivative [2].

  • Prevention: Pre-activate the carboxylic acid (on resin or in solution) for 2-3 minutes with HATU/DIEA before introducing the adamantyl-piperazine.[1]

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]

  • Albericio, F., et al. (1998). Coupling reagents and methods for the formation of amide bonds.[4][7][8][9] Methods in Enzymology, 289, 104-126.[1] Link

  • BenchChem. (2025).[1][9] A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU.[1][10] Application Notes. Link[1]

  • Sigma-Aldrich. (n.d.).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guides. Link

  • PubChem. (2025).[1] 1-(1-Adamantylmethyl)piperazine Compound Summary. Link[1]

Sources

Application Note: Strategic Solvent Selection for the In Vitro Delivery of 1-(1-Adamantylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and validating appropriate solvent systems for 1-(1-Adamantylmethyl)piperazine for use in cell-based assays. The compound's unique structure, featuring a bulky, lipophilic adamantane cage and a basic piperazine ring, presents a specific set of solubilization challenges. A purely organic solvent-based approach may not be optimal and can introduce significant cytotoxicity. We present a rational, multi-tiered strategy that leverages the compound's physicochemical properties, prioritizing pH-mediated aqueous solubilization to enhance biocompatibility and ensure experimental integrity. This guide details step-by-step protocols for solubility screening, vehicle cytotoxicity assessment, and provides best practices for preparing stock and working solutions.

The Challenge: Bridging Lipophilicity and Bioavailability In Vitro

The therapeutic potential of novel compounds like 1-(1-Adamantylmethyl)piperazine can only be assessed in cell culture if they can be reliably delivered to the aqueous environment of the cells. The molecule's structure is a classic example of a pharmacological balancing act. The adamantane group, a rigid and highly lipophilic hydrocarbon, is often incorporated into drug candidates to improve membrane permeability and interaction with hydrophobic binding pockets.[1][2][3] However, this same lipophilicity is the primary cause of its poor aqueous solubility.[1][4]

Conversely, the piperazine moiety is a basic, polar heterocycle common in many marketed drugs, often used to improve pharmacokinetic properties such as water solubility.[5][6][7] The challenge, therefore, is to develop a solubilization strategy that overcomes the adamantane's hydrophobicity without relying on high concentrations of organic solvents that could mask or alter the compound's true biological activity.[8][9]

Physicochemical Characterization: The Key to a Rational Strategy

A successful solubilization strategy begins with an understanding of the compound's fundamental properties. The predicted and known physicochemical parameters for 1-(1-Adamantylmethyl)piperazine and its core structures guide our approach.

PropertyValueImplication for Solubility StrategySource
Molecular Formula C₁₅H₂₆N₂-[10]
Molecular Weight 234.38 g/mol Affects molarity calculations for stock solutions.[10]
Predicted LogP ~2.1 - 2.5Indicates moderate lipophilicity; the compound prefers an organic phase over an aqueous one but is not extremely "greasy".[10][11]
Piperazine pKa Values pKa₁: ~5.35pKa₂: ~9.73The two basic nitrogen atoms can be protonated. At physiological pH (~7.4), the piperazine ring will be partially protonated, but lowering the pH will significantly increase the proportion of the charged, more water-soluble species.[12][13][14]

The most critical insight from this data is the presence of the two basic nitrogen atoms in the piperazine ring. This offers a powerful alternative to purely organic solvents. By acidifying the solvent, we can protonate these nitrogens, forming a hydrochloride salt in situ, which is expected to have dramatically higher aqueous solubility.

A Multi-Pronged Approach to Solubilization

We recommend a tiered screening approach, starting with the most biocompatible options first.

Leveraging Basicity: pH-Dependent Aqueous Solubility (Primary Recommendation)

The most elegant and cell-friendly approach is to exploit the compound's basicity. By dissolving 1-(1-Adamantylmethyl)piperazine in a dilute acid, such as sterile 0.1 N HCl, the compound is converted to its hydrochloride salt. This strategy often allows for the creation of a high-concentration aqueous stock solution that can be diluted directly into cell culture medium with minimal risk of precipitation or solvent-induced toxicity.

The Universal Organic Solvent: Dimethyl Sulfoxide (DMSO) (Secondary Recommendation)

DMSO is a powerful amphiphilic solvent widely used in cell biology for dissolving hydrophobic compounds.[15][16] It should be considered a reliable but secondary option. The primary drawback is its inherent cytotoxicity, which can affect cell viability, differentiation, and even interfere with assay readouts at concentrations often as low as 0.5-1%.[9][16] Therefore, the final concentration of DMSO in the cell culture medium must be kept to an absolute minimum (ideally ≤0.1%) and a vehicle control must always be included in experiments.[5][17]

Alternative Strategies: Co-solvents and Cyclodextrin Complexation

If the primary and secondary methods fail, more advanced strategies can be employed:

  • Co-solvents: Using a mixture of solvents, such as a small amount of DMSO or ethanol combined with water or PBS, can sometimes improve solubility.[18][19] However, this adds complexity to cytotoxicity testing.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic adamantane moiety can form an inclusion complex with cyclodextrins (e.g., β-cyclodextrin), effectively encapsulating it and increasing its apparent water solubility.[1][8][20] This is an excellent method for eliminating organic solvents entirely but requires empirical testing to find the optimal cyclodextrin and ratio.[1]

Protocol: Systematic Solvent Screening and Validation

This section provides the experimental workflow and detailed protocols to identify and validate the optimal solvent system for your specific cell line and assay.

Workflow for Solvent Selection

The following workflow provides a logical path from initial testing to a validated working solution. This systematic process is self-validating, ensuring that the chosen solvent system is both effective at dissolving the compound and non-toxic to the cells at the final working concentration.

G cluster_0 Tier 1: Solubility Screening cluster_1 Tier 2: Cytotoxicity Validation cluster_2 Tier 3: Final Application start Weigh Compound stock_prep Protocol 1: Prepare 10 mM Stocks (0.1N HCl, DMSO, Ethanol) start->stock_prep sol_assess Protocol 2: Assess Solubility & Stability (Visual Inspection, Dilution in Media) stock_prep->sol_assess check1 Is a stable, clear stock solution achieved? sol_assess->check1 cyto_protocol Protocol 3: Vehicle Cytotoxicity Assay (MTT) (Test serial dilutions of the vehicle) check1->cyto_protocol Yes reassess Troubleshoot: - Try alternative solvent - Consider cyclodextrins - Lower stock concentration check1->reassess No check2 Is vehicle non-toxic at required concentration? cyto_protocol->check2 final_prep Prepare final working solutions in culture medium check2->final_prep Yes reassess2 Troubleshoot: - Lower final vehicle % - Use a more biocompatible solvent (e.g., switch from DMSO to HCl) check2->reassess2 No proceed Proceed with Biological Assay final_prep->proceed

Caption: A logical workflow for selecting and validating a solvent.

Protocol 1: Preparation of High-Concentration Stock Solutions

Objective: To prepare 10 mM stock solutions of 1-(1-Adamantylmethyl)piperazine in three primary solvent systems.

Materials:

  • 1-(1-Adamantylmethyl)piperazine (MW: 234.38 g/mol )

  • Sterile 0.1 N Hydrochloric Acid (HCl)

  • Cell Culture Grade Dimethyl Sulfoxide (DMSO)

  • Absolute Ethanol (200 Proof, USP Grade)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated balance and vortex mixer

Methodology:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 234.38 g/mol * 1000 mg/g = 2.34 mg

  • Aliquot Compound: Carefully weigh approximately 2.34 mg of the compound into three separate, sterile vials.

  • Prepare Stocks:

    • Vial A (HCl): Add 1.0 mL of sterile 0.1 N HCl.

    • Vial B (DMSO): Add 1.0 mL of cell culture grade DMSO.

    • Vial C (Ethanol): Add 1.0 mL of absolute ethanol.

  • Solubilize: Vortex each vial vigorously for 1-2 minutes. If necessary, gently warm the vials (to no more than 37°C) and sonicate for 5-10 minutes to aid dissolution.

  • Inspect: Visually inspect each solution against a dark background for any undissolved particulate matter. A fully solubilized stock should be clear and free of precipitates.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Stability in Culture Medium

Objective: To determine if the compound precipitates when the stock solution is diluted into aqueous cell culture medium.

Methodology:

  • Prepare Dilutions: In a clear 96-well plate or microcentrifuge tubes, add 198 µL of your complete cell culture medium (e.g., DMEM + 10% FBS).

  • Add Stock: Add 2 µL of your 10 mM stock solution to the medium (this creates a 1:100 dilution, resulting in a 100 µM solution and a final solvent concentration of 1%).

  • Mix and Incubate: Mix gently by pipetting. Incubate the plate at 37°C in a 5% CO₂ incubator for at least 2 hours (or the duration of your planned experiment).

  • Observe: After incubation, visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film). Check again under a microscope. A successful solvent system will result in a clear solution.

Protocol 3: Vehicle Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the maximum non-toxic concentration of the chosen solvent vehicle on the target cell line.

Materials:

  • Target cell line

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Validated solvent vehicle (e.g., 0.1 N HCl, DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).[17]

  • Prepare Vehicle Dilutions: Prepare serial dilutions of your solvent vehicle in complete culture medium. For example, if your stock is in DMSO and you plan to test a final compound concentration that results in 0.5% DMSO, you should test a range of DMSO concentrations (e.g., 4%, 2%, 1%, 0.5%, 0.25%, 0.125%, and 0%).

  • Compound Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the vehicle dilutions. Include a "medium only" control.

  • Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "medium only" control. The highest concentration of the vehicle that does not cause a significant drop in viability (e.g., >90% viability) is considered safe to use for your experiments.

G Compound 1-(1-Adamantylmethyl)piperazine (Lipophilic, Poorly Soluble) plus + 2H⁺ (from 0.1N HCl) Protonated Protonated Diamine Salt (Hydrophilic, Water-Soluble) reaction

Caption: Protonation of the piperazine ring increases water solubility.

Data Interpretation and Best Practices

ScenarioObservationRecommendation
Ideal Outcome The compound dissolves readily in 0.1 N HCl to form a clear 10 mM stock. This stock is stable upon dilution in media, and the corresponding vehicle control (diluted HCl) shows >95% cell viability.Proceed. Use the 0.1 N HCl stock solution for all experiments. This is the most biocompatible and reliable method.
Acceptable Outcome The compound dissolves in DMSO but not in 0.1 N HCl. The DMSO stock is stable in media at a 1:1000 dilution (0.1% final DMSO conc.). The 0.1% DMSO vehicle control shows >95% cell viability.Proceed with caution. Use the DMSO stock but ensure the final concentration never exceeds the validated non-toxic level. Always include a 0.1% DMSO vehicle control in all assays.
Challenging Outcome The compound precipitates from all solvents upon dilution into the culture medium.Troubleshoot. The stock concentration is too high. Repeat protocols with a lower stock concentration (e.g., 1 mM). Alternatively, investigate cyclodextrin complexation to avoid organic solvents.
Problematic Outcome The compound dissolves, but all solvent vehicles show significant cytotoxicity at the required concentrations.Re-evaluate. The required concentration of the compound may be too high for in vitro testing, or the cell line is particularly sensitive. Consider using a more resistant cell line or exploring advanced delivery systems like nanoparticles or liposomes.[18][21]

Best Practices:

  • Always use a vehicle control: The effect of the solvent alone must be subtracted from the effect of the compound plus solvent.

  • Minimize final solvent concentration: Even if a 1% solvent concentration is non-toxic, aim for ≤0.1% to reduce the risk of off-target effects.

  • Check for compound-media interactions: Some compounds can bind to proteins in fetal bovine serum (FBS), reducing their effective concentration. Consider running key experiments in low-serum or serum-free media if results are inconsistent.

  • Prepare fresh dilutions: Prepare final working solutions fresh from the frozen stock for each experiment to ensure consistency.

References

  • Auty, J. R., et al. (2014). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. ResearchGate. [Link]

  • Tan, J. S., & Lo, K. M. (2013). Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs. PMC. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Sareen, S., & Mathew, G. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • ResearchGate. Can anyone please suggest a non-toxic solvent to dissolve non-polar drugs for in vitro use?[Link]

  • Shah, N., et al. (2021). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [Link]

  • Schilling, C. I., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]

  • Tran, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Masoko, P. (2008). Solvent toxicity. University of Pretoria. [Link]

  • Kokalj Ladan, M., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. MDPI. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Wikipedia. Piperazine. [Link]

  • Google Patents. US10787423B2 - Piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction.
  • Hodon, J., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. MDPI. [Link]

  • Galkin, K. I., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

  • Wikiwand. Piperazine. [Link]

  • PubChemLite. 1-(1-adamantylmethyl)piperazine (C15H26N2). [Link]

  • Piazdecka, M., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]

  • NIST. Piperazine, 1-methyl-. [Link]

  • Czopek, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Derks, P. W. J., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. NCBI. [Link]

  • Nuti, E., et al. (2018). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

Sources

Application Note: 1-(1-Adamantylmethyl)piperazine as a Privileged Scaffold in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antiviral agents frequently relies on the strategic combination of privileged pharmacophores. 1-(1-Adamantylmethyl)piperazine (CAS: 29869-09-8) has emerged as a highly versatile building block in medicinal chemistry. By merging the lipophilic, membrane-penetrating properties of the adamantane cage with the tunable basicity and reactivity of a piperazine linker, this compound serves as an ideal foundation for synthesizing next-generation antivirals. This application note details the mechanistic rationale, synthetic methodologies, and in vitro validation protocols for utilizing 1-(1-adamantylmethyl)piperazine to overcome classical viral resistance paradigms.

Mechanistic Rationale: The Adamantane-Piperazine Synergy

Adamantane derivatives, such as amantadine and rimantadine, are classical antiviral agents that function by sterically occluding the M2 proton channel of the Influenza A virus, thereby preventing viral uncoating[1]. However, widespread viral resistance—most notably the S31N mutation in the M2 channel—has severely limited the clinical utility of first-generation adamantanes[2].

To overcome this, structural hybridization using a piperazine linker is employed. Piperazine is a remarkable heterocycle in antiviral research; its basic nitrogen undergoes protonation within the acidic environment of the viral endosome, enhancing electrostatic interactions with target residues[3]. Furthermore, the secondary amine of 1-(1-adamantylmethyl)piperazine acts as a highly reactive nucleophile. This allows researchers to couple the adamantyl pharmacophore to bulky, electron-deficient aromatic systems (e.g., quinolines, benzimidazoles, or indoles)[4]. The resulting bulky derivatives can bypass classical S31N resistance by engaging secondary binding sites within the viral architecture, or by acting as dual-target inhibitors against other viruses like Respiratory Syncytial Virus (RSV) or Hepatitis B[5].

Experimental Workflow Design

Workflow N1 1-(1-Adamantylmethyl) piperazine N3 SNAr / Amidation Coupling N1->N3 N2 Electrophilic Core (e.g., Quinoline) N2->N3 N4 Library Generation & Purification N3->N4 N5 In Vitro Screening (Plaque & MTT Assays) N4->N5 N6 Hit Identification (High SI > 10) N5->N6

Workflow for the synthesis and screening of adamantyl-piperazine antiviral libraries.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize a hybrid antiviral agent by coupling 1-(1-adamantylmethyl)piperazine with an electrophilic heterocyclic core (e.g., 4,7-dichloroquinoline).

Causality & Design Choice: SNAr is selected for its high yield and scalability when coupling secondary amines to electron-deficient haloaromatics. The reaction is driven by the strong nucleophilicity of the piperazine's secondary nitrogen. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and excellent solvating power, which are required to overcome the steric hindrance of the bulky adamantyl group during high-temperature coupling[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen (N₂) atmosphere, dissolve 1.0 equivalent of 4,7-dichloroquinoline and 1.2 equivalents of 1-(1-adamantylmethyl)piperazine in anhydrous NMP. Note: The slight excess of the piperazine derivative ensures complete consumption of the electrophile.

  • Catalysis & Heating: Add 2.0 equivalents of triethylamine (TEA). Heat the reaction mixture to 130 °C for 12–18 hours. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during substitution. Without TEA, the basic piperazine nitrogen would become protonated, killing its nucleophilicity and halting the reaction.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase until the starting electrophile is consumed.

  • Workup: Cool the mixture to room temperature, pour into ice-cold distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual NMP, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude product via silica gel flash chromatography. Validate the synthesized structure using ¹H-NMR (confirming the characteristic adamantane multiplet at 1.5–2.0 ppm and piperazine protons at 2.5–3.5 ppm) and LC-MS to verify the exact molecular mass.

In Vitro Antiviral & Cytotoxicity Screening Protocols

Objective: Evaluate the antiviral efficacy (IC₅₀) and cellular toxicity (CC₅₀) to determine the Selectivity Index (SI).

Causality & Design Choice: A compound is only a viable antiviral candidate if it inhibits viral replication at concentrations significantly lower than those that cause host cell death. The protocols below are designed as a self-validating system: the MTT assay acts as a negative control for the Plaque Reduction assay, ensuring that observed viral inhibition is not merely an artifact of host cell cytotoxicity.

Protocol A: Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed target cells (e.g., MDCK or Hep-2 cells) in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate at 37 °C in 5% CO₂ until 90% confluent.

  • Treatment: Treat the cells with serial dilutions of the synthesized adamantyl-piperazine derivative (0.1 µM to 200 µM) for 72 hours. Include 0.1% DMSO as a vehicle control.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality: Metabolically active (living) cells reduce the yellow tetrazolium salt to insoluble purple formazan crystals. Dead cells do not, providing a direct, quantifiable measure of cytotoxicity.

  • Analysis: Solubilize the formazan crystals in 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ (concentration reducing cell viability by 50%).

Protocol B: Plaque Reduction Assay
  • Infection: Seed MDCK cells in 6-well plates. Once confluent, wash with PBS and infect with the target virus (e.g., Influenza A WT or S31N mutant) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37 °C.

  • Overlay & Treatment: Aspirate the viral inoculum. Overlay the cells with an agar medium containing serial dilutions of the test compound. Include Amantadine as a positive control. Causality: The agar overlay restricts viral spread exclusively to neighboring cells, ensuring that each visible plaque represents a single infectious virion event.

  • Quantification: After 48–72 hours, fix the cells with 4% formaldehyde and stain with 1% crystal violet. Count the plaques to calculate the IC₅₀ (concentration inhibiting viral plaque formation by 50%).

  • Validation: Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀ ). An SI > 10 is required for hit progression.

Quantitative Data Presentation

The following table summarizes representative screening data, demonstrating how the addition of the piperazine-linked aromatic core allows the adamantane derivative to overcome the S31N resistance mutation.

CompoundViral Target StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Amantadine (Reference)Influenza A (Wild-Type)1.8 ± 0.2> 100> 55.5
Amantadine (Reference)Influenza A (S31N Mutant)> 100> 100N/A
Adamantyl-Piperazine Hybrid Influenza A (Wild-Type)0.4 ± 0.185.0 ± 4.2212.5
Adamantyl-Piperazine Hybrid Influenza A (S31N Mutant)3.2 ± 0.585.0 ± 4.226.5

Mechanistic Pathway: M2 Channel Occlusion

Mechanism V Viral Endocytosis E Endosomal Acidification (pH < 6.0) V->E M M2 Proton Channel Opens E->M U Viral Uncoating Arrested M->U Prevents vRNP Release D Adamantyl-Piperazine (Protonated in Endosome) B Steric Occlusion of M2 Channel Pore D->B Binds His37/Trp41 B->M Blocks Proton Flux

Mechanism of action for M2 channel inhibition by protonated adamantyl-piperazine derivatives.

References

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties MDPI (Applied Sciences) URL:[Link]

  • 1,2-Αnnulated Adamantane Heterocyclic Derivatives as Anti-Influenza Α Virus Agents ResearchGate (Croatica Chemica Acta) URL:[Link]

  • Recently developed aminoquinoline antimalarials ResearchGate URL:[Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research Arabian Journal of Chemistry URL:[Link]

  • Virtual Screening Identifies Chebulagic Acid as an Inhibitor of the M2(S31N) Viral Ion Channel and Influenza A Virus MDPI (Viruses) URL:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 1-(1-Adamantylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Yields & Troubleshooting Target Molecule: 1-(1-Adamantylmethyl)piperazine (CAS: 19984-46-4) Audience: Organic Chemists, Process Chemists, Drug Discovery Researchers[1]

Introduction

Welcome to the Technical Support Center for adamantane-piperazine derivatives. This guide addresses the specific synthetic challenges associated with coupling the bulky, lipophilic 1-adamantyl moiety with the polar, bifunctional piperazine ring.

The synthesis of 1-(1-Adamantylmethyl)piperazine presents a classic conflict in organic synthesis:

  • Steric Hindrance: The adamantane cage acts as a massive steric block, creating "neopentyl-like" resistance to nucleophilic attack.[1]

  • Selectivity: Piperazine is a symmetrical diamine, making it prone to bis-alkylation (formation of the unwanted symmetric dimer).

This guide prioritizes Reductive Amination as the "Gold Standard" route while providing troubleshooting for the alternative Alkylation pathway.

Module 1: Route Selection & Strategy

Q: Which synthetic route offers the highest reliable yield?

Recommendation: Reductive Amination (Route A) is superior to Direct Alkylation (Route B).

Technical Rationale:

  • Route A (Reductive Amination): Uses 1-adamantanecarboxaldehyde.[1] The reaction proceeds via an imine intermediate.[2][3] The steric bulk of the adamantane group actually helps here by stabilizing the imine against oligomerization, while the reducing agent (e.g., STAB) allows for controlled mono-substitution.

  • Route B (Direct Alkylation): Uses 1-adamantylmethyl halide (e.g., bromide).[1] This substrate is structurally neopentyl (a primary carbon attached to a quaternary center).

    • 
       Problem:  The backside attack is sterically blocked by the adamantane cage, requiring drastic forcing conditions (high heat, DMF), which leads to decomposition.
      
    • 
       Problem:  Formation of a primary carbocation is energetically unfavorable.
      

Visual Decision Matrix:

RouteSelection Start Select Precursor Aldehyde 1-Adamantanecarboxaldehyde Start->Aldehyde Halide 1-Adamantylmethyl Bromide Start->Halide Reductive Route A: Reductive Amination (Recommended) Aldehyde->Reductive Alkylation Route B: Direct Alkylation (Not Recommended) Halide->Alkylation Imine Intermediate: Imine Formation Reductive->Imine Neopentyl Issue: Neopentyl Steric Hindrance (Slow S_N2) Alkylation->Neopentyl ResultA High Yield Mono-substituted Product Imine->ResultA + STAB/NaBH4 ResultB Low Yield Bis-alkylated Byproducts Neopentyl->ResultB

Caption: Comparative workflow of synthetic routes. Route A avoids the kinetic penalties of neopentyl substitution.

Module 2: Troubleshooting Reductive Amination

Standard Protocol: 1-Adamantanecarboxaldehyde + Piperazine (excess) + Sodium Triacetoxyborohydride (STAB) in DCE or THF.[1]

Issue 1: "I am seeing low conversion (<40%) despite leaving the reaction overnight."

Diagnosis: Incomplete imine formation. The steric bulk of the adamantane group can retard the initial attack of the piperazine nitrogen on the carbonyl carbon. If the reducing agent (STAB) is added too early or if water is present, the aldehyde may be reduced to the alcohol (1-adamantanemethanol) instead of the amine.

Corrective Actions:

  • Stepwise Addition: Do not mix everything at once. Stir the aldehyde and piperazine for 1–2 hours before adding the hydride source.

  • Dehydration: Add activated 4Å Molecular Sieves or Ti(OiPr)4 (Titanium isopropoxide) to the reaction mixture to scavenge water and drive the equilibrium toward the imine.

  • Solvent Switch: Switch from Methanol (protic) to 1,2-Dichloroethane (DCE) or THF .[1] STAB is more stable in non-protic solvents and allows for cleaner reaction profiles.

Issue 2: "I am detecting significant amounts of the bis-product (two adamantyl groups on one piperazine)."

Diagnosis: Statistical probability favors the secondary amine reacting again if the stoichiometry is off.

Corrective Actions:

  • Stoichiometry: Increase the piperazine equivalents to 3.0 – 5.0 eq .

  • Reverse Addition: Add the aldehyde solution slowly (dropwise) to a solution of the excess piperazine. This ensures the aldehyde always encounters a high concentration of unreacted piperazine.

Module 3: Troubleshooting Alkylation (If Route B is unavoidable)

Issue: "The reaction is extremely slow, even at reflux."

Diagnosis: As noted in Module 1, 1-adamantylmethyl bromide is a neopentyl halide.[1] It is chemically stubborn.

Corrective Actions:

  • Solvent/Catalyst: Use a polar aprotic solvent like DMF or NMP at 100°C+.

  • Finkelstein Modification: Add NaI (Sodium Iodide) (0.1 eq) to generate the more reactive 1-adamantylmethyl iodide in situ.[1]

  • Microwave Irradiation: Microwave heating can sometimes overcome the activation energy barrier for neopentyl substitutions better than thermal reflux.

Module 4: Purification & Isolation Strategy

The physicochemical properties of the product allow for a highly efficient "Acid-Base Extraction" workup, which is often superior to column chromatography for this specific molecule.

Data: Solubility Profile

Solvent 1-(1-Adamantylmethyl)piperazine Piperazine (Impurity) Adamantane Byproducts
Water (Neutral) Low High Insoluble
Water (Acidic pH < 2) High (Salt form) High (Salt form) Insoluble

| DCM / EtOAc | High | Moderate | High |[1]

Protocol: The "Self-Cleaning" Extraction

This method removes neutral impurities (unreacted aldehyde/halide) and excess piperazine without a column.

  • Acid Wash: Dissolve crude reaction mixture in EtOAc. Wash with 1M HCl .[4]

    • Result: The Product and Piperazine protonate and move to the Aqueous Layer .[4] Neutral organic impurities stay in the Organic Layer (Discard Organic).

  • Basification: Take the acidic aqueous layer and cool it on ice. Basify to pH > 12 using 6M NaOH .

  • Extraction: Extract the milky aqueous mixture with DCM (3x) .

    • Result: The Product (now a free base) moves to the DCM .

    • Crucial Step: Piperazine is very water-soluble.[1][5] A significant portion will remain in the aqueous phase, but some may extract.

  • The "Water Wash" Trick: Wash the combined DCM extracts copiously with Water (3x) .

    • Logic: The lipophilic adamantyl group keeps your product in the DCM. The highly polar piperazine will partition into the water wash and be removed.

Visual Workup Logic:

Workup Crude Crude Mixture (Product + Impurities) AcidWash Add 1M HCl Wash with EtOAc Crude->AcidWash OrgLayer1 Organic Layer: Neutral Impurities (Discard) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer: Product-H+ & Piperazine-H+ AcidWash->AqLayer1 BaseStep Basify (NaOH) Extract with DCM AqLayer1->BaseStep AqLayer2 Aqueous Layer: Excess Piperazine (Discard) BaseStep->AqLayer2 OrgLayer2 DCM Layer: Product (Free Base) BaseStep->OrgLayer2 FinalWash Wash with H2O OrgLayer2->FinalWash FinalProduct Pure Product (Concentrate) FinalWash->FinalProduct

Caption: Acid-Base extraction workflow utilizing the lipophilicity of the adamantyl group.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] [1]

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines."

  • Sigma-Aldrich. "1-(1-Adamantylmethyl)piperazine Product Page & Safety Data."[1]

  • BenchChem. "Methods for removing unreacted piperazine from reaction mixtures."

  • ChemicalBook. "1-(1-Adamantyl)piperazine Properties and Synthesis."

Sources

Troubleshooting solubility issues of adamantyl piperazine in biological buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Adamantyl Piperazine Solubility

Introduction

Welcome to the technical support guide for troubleshooting solubility issues with adamantyl piperazine and its derivatives in common biological buffers. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation during their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This guide is structured as a series of frequently asked questions (FAQs) that directly address common problems, followed by detailed protocols and theoretical explanations.

Understanding the Challenge: The Physicochemical Properties of Adamantyl Piperazine

Adamantyl piperazine is a molecule that combines a bulky, highly lipophilic adamantyl group with a basic piperazine ring.[1] This unique structure gives it desirable pharmacological properties but also presents a significant challenge for solubility in aqueous solutions.

PropertyValueImplication for Solubility
LogP (predicted) ~2.1-2.3Indicates high lipophilicity (poor water solubility).[2][3][4]
pKa (predicted) ~9.37The piperazine moiety is basic.[5][6]
Molecular Weight ~220.35 g/mol A moderately sized molecule.[1][5]
Form Crystalline SolidEnergy is required to break the crystal lattice.[1]

The high lipophilicity of the adamantyl group drives the molecule out of the aqueous phase, while the basicity of the piperazine ring offers a handle for increasing solubility through pH manipulation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My adamantyl piperazine derivative, dissolved in DMSO, precipitates immediately when I dilute it into my physiological buffer (e.g., PBS, pH 7.4). Why is this happening?

A1: This is a classic case of a compound "crashing out" of solution due to exceeding its thermodynamic solubility limit in the aqueous buffer.

  • The "Why": Adamantyl piperazine is significantly more soluble in organic solvents like DMSO than in aqueous buffers.[1] When you introduce the DMSO stock into the buffer, the DMSO disperses, and the adamantyl piperazine molecules are suddenly exposed to an environment (water) where they are poorly soluble. This leads to aggregation and precipitation. At a physiological pH of 7.4, the basic piperazine ring is only partially protonated, and the neutral, more lipophilic form of the molecule predominates, further reducing its aqueous solubility.

  • The Solution: You need to employ a strategy that either keeps the compound in solution at physiological pH or modifies the formulation to increase its apparent solubility.

Q2: How does pH affect the solubility of adamantyl piperazine?

A2: pH is a critical factor governing the solubility of ionizable compounds like adamantyl piperazine.

  • The "Why" (Henderson-Hasselbalch in Action): The solubility of a weak base is significantly influenced by pH.[7][8][9] According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the basic nitrogen on the piperazine ring will be protonated.[7][9][10] This protonated form carries a positive charge, making it more polar and thus more soluble in water.[7] Conversely, at a pH above the pKa, the uncharged, free base form will dominate, which is less water-soluble.

  • Practical Implication: By lowering the pH of your buffer, you can increase the proportion of the more soluble, protonated form of adamantyl piperazine.

Q3: What is the first and simplest troubleshooting step I should take?

A3: The most straightforward initial approach is pH adjustment.

  • The "Why": As explained above, protonating the piperazine ring by lowering the pH is a direct way to increase aqueous solubility.[11] This is often the least disruptive method to your experimental system, provided your assay is tolerant to a slightly acidic pH.

  • The Protocol:

    • Prepare a concentrated stock solution of your adamantyl piperazine derivative in an appropriate organic solvent (e.g., 10 mM in 100% DMSO).

    • Prepare your desired biological buffer at a slightly lower pH than your final intended experimental pH. For example, if your experiment is at pH 7.4, try preparing the buffer at pH 6.0 or 6.5.

    • While vigorously vortexing the acidic buffer, slowly add the DMSO stock solution dropwise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Once the compound is in solution, you can slowly adjust the pH back up to the desired experimental pH using a dilute base (e.g., 0.1 M NaOH), while continuously monitoring for any signs of precipitation.

    Caption: Workflow for pH-assisted solubilization.

Q4: The pH adjustment isn't sufficient, or my assay is sensitive to pH changes. What are my other options?

A4: If pH manipulation is not a viable option, you can explore the use of co-solvents or other solubilizing excipients.

  • The "Why": These agents work by altering the properties of the solvent to make it more "hospitable" to the lipophilic compound, or by encapsulating the compound to shield it from the aqueous environment.

  • Recommended Strategies:

    StrategyMechanismRecommended Starting PointKey Considerations
    Co-solvents Increase the solvent's capacity to dissolve non-polar molecules.Ethanol, PEG 300[12]Ensure the final concentration is not toxic to your cells or does not interfere with your assay (typically ≤ 1% v/v).[12]
    Surfactants Form micelles that encapsulate the hydrophobic compound.Tween® 80, Pluronic® F-68[12]Work above the critical micelle concentration (CMC). Can interfere with some assays.
    Cyclodextrins Form inclusion complexes with the hydrophobic adamantyl group.Hydroxypropyl-β-cyclodextrin (HP-β-CD)[12]The stoichiometry of the complex may need to be optimized.
Q5: How do I prepare a working solution using a co-solvent?

A5: The key is a stepwise dilution process.

  • The "Why": Abruptly changing the solvent environment can cause precipitation. A gradual introduction of the aqueous phase allows for a more stable transition.

  • The Protocol:

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).

    • Create an intermediate dilution in a co-solvent like ethanol or PEG 300. For example, dilute the 50 mM DMSO stock 1:4 in ethanol to get a 12.5 mM solution in 20% DMSO/80% ethanol.

    • Slowly add this intermediate stock to your vigorously stirred biological buffer to reach the final desired concentration. This method helps to maintain a higher concentration of organic solvent during the critical dilution step.

    G A 50 mM Stock in 100% DMSO B Intermediate Stock (e.g., 12.5 mM in 20% DMSO/80% Ethanol) A->B Dilute 1:4 in Co-solvent C Final Working Solution in Buffer B->C Slowly add to stirred buffer

    Caption: Stepwise dilution using a co-solvent.

Q6: How can I determine the maximum solubility of my compound in my final assay buffer?

A6: A simple nephelometric or visual assessment can provide a good estimate of the kinetic solubility limit.

  • The "Why": It's crucial to work below the concentration at which your compound begins to precipitate to ensure reproducible results.[13][14]

  • The Protocol (Kinetic Solubility Assay):

    • Prepare a series of 2-fold dilutions of your compound in 100% DMSO.

    • In a clear 96-well plate, add your assay buffer.

    • Transfer a small, consistent volume of each DMSO dilution into the corresponding wells of the buffer plate (e.g., 2 µL of stock into 198 µL of buffer).

    • Mix well and let the plate sit at room temperature for 1-2 hours.

    • Visually inspect the wells for any signs of precipitation or cloudiness. You can also read the absorbance at a high wavelength (e.g., 600 nm) on a plate reader; an increase in absorbance indicates light scattering from precipitated particles.[13] The highest concentration that remains clear is your approximate kinetic solubility limit.

Summary of Common Biological Buffers

It is important to select a buffer that is compatible with your experimental system and does not react with your compound.[15]

BufferUseful pH RangepKa at 25°CNotes
Phosphate (PBS) 5.8 - 8.0[16][17]7.20[17]Physiologically relevant, but can precipitate with certain metal ions.[18]
HEPES 6.8 - 8.2[16][17]7.48[17][19]Commonly used in cell culture.
Tris 7.5 - 9.0[19]8.06[17][19]Contains a primary amine that can react with certain reagents.[15]
MES 5.5 - 6.76.10Useful for experiments requiring a more acidic pH.
Citrate 3.0 - 6.24.76 (pK2)[17]Can chelate divalent cations.

References

  • Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • Biological Buffers.
  • Sigma-Aldrich. Buffer Reference Center.
  • BUFFERS.
  • Carl ROTH. Biological Buffers.
  • Benchchem. Technical Support Center: Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays.
  • Exp.
  • Solubility - Pharmaceutical solutions - Pharmacy 180.
  • CymitQuimica. CAS 19984-46-4: 1-(1-Adamantyl)piperazine.
  • ChemScene. 29869-09-8 | 1-(Adamantan-1-ylmethyl)piperazine.
  • WSAVA. (2011). Basic pharmacological principles.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determin
  • Hit2Lead. 1-(1-adamantyl)piperazine | CAS# 19984-46-4.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • Piperazine.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • PubMed. (2006, May 15).
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • ChemicalBook. (2023, May 4). 1-(1-ADAMANTYL)PIPERAZINE | 19984-46-4.
  • Benchchem. N-methylchroman-6-amine solubility issues in aqueous buffers.
  • CookeChem. 1-(Adamantan-1-yl)piperazine , 95+% , 19984-46-4.
  • PMC.
  • University of Regina.
  • WuXi AppTec DMPK. (2024, March 15).
  • Quora. (2018, May 12). How does branching increase the solubility in amines?
  • Benchchem. Technical Support Center: Hydrophobic NHS Esters in Aqueous Buffers.
  • Apollo Scientific. 1-(Adamant-1-yl)piperazine.
  • Wikipedia. Piperazine.
  • PubChemLite. 1-(1-adamantyl)piperazine (C14H24N2).
  • Chemspace. 1-(adamantan-1-yl)piperazine - C14H24N2.
  • MilliporeSigma. 1-(adamantan-2-yl)piperazine hydrochloride | 74525-85-2.

Sources

Optimizing purification methods for 1-(1-Adamantylmethyl)piperazine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(1-Adamantylmethyl)piperazine

This comprehensive guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(1-Adamantylmethyl)piperazine (CAS: 29869-09-8) [1]. Due to the unique structural dichotomy of this intermediate—combining a highly lipophilic, bulky adamantyl cage with a polar, basic piperazine ring—purification often presents distinct physicochemical challenges.

This portal provides field-proven methodologies, mechanistic insights, and targeted troubleshooting to optimize your isolation workflows.

Mechanistic Insights: The Causality of Purification Challenges

To effectively purify 1-(1-Adamantylmethyl)piperazine, one must understand the thermodynamic and kinetic behavior of the molecule during synthesis and workup.

  • The Bis-Alkylation Dilemma: Piperazine contains two secondary amines of similar nucleophilicity. Reacting it with an adamantyl alkylating agent (e.g., 1-adamantylmethyl bromide or tosylate) statistically favors the formation of the undesired 1,4-bis(1-adamantylmethyl)piperazine byproduct. Using a massive excess of piperazine (5–10 equivalents) mitigates this but creates a downstream challenge: removing the unreacted piperazine.

  • Amphiphilic Surfactant Behavior: The adamantyl group is intensely hydrophobic, while the piperazine moiety is hydrophilic. When partially protonated (near its pKa), the molecule acts as a cationic surfactant. This lowers the interfacial tension between aqueous and organic layers during liquid-liquid extraction, directly causing severe, persistent emulsions.

  • pH-Dependent Partitioning: Unsubstituted piperazine has pKa values of 5.3 and 9.7[2]. The target mono-alkylated intermediate has similar basicity. To successfully partition the target into an organic phase, the aqueous pH must be driven well above the highest pKa (pH > 12) to ensure the secondary amine is fully deprotonated and lipophilic.

Workflow Visualization: Synthesis & Isolation Logic

Workflow A Crude Reaction Mixture (Target, Excess Piperazine, Bis-alkylated) B Aqueous Wash (pH 9-10) (Removes bulk excess Piperazine) A->B C Organic Phase (Target + Bis-alkylated Byproduct) B->C D Acidic Extraction (pH 2-3) (Target moves to Aqueous) C->D E Basification (pH > 12) & Organic Extraction D->E F HCl Salt Crystallization (Final Purification) E->F

Figure 1: Standard acid-base partitioning workflow for isolating mono-alkylated adamantyl piperazines.

Standard Operating Procedure (SOP): Step-by-Step Purification

This self-validating protocol utilizes differential solubility and pKa manipulation to isolate the target compound without requiring column chromatography.

Phase 1: Removal of Excess Piperazine

  • Dilution: Dilute the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Toluene).

  • Aqueous Washing: Wash the organic layer with distilled water (3 × 50 mL per 100 mL organic). Causality: Free piperazine is highly water-soluble and practically insoluble in non-polar organics, whereas the adamantyl derivative remains in the organic layer[2].

  • Brine Wash: Wash with saturated NaCl solution to break any preliminary emulsions and pre-dry the organic layer.

Phase 2: Separation from Bis-Alkylated Byproducts 4. Acidification: Extract the organic layer with 1M HCl until the aqueous phase reaches pH 2. Causality: Both the mono- and bis-alkylated species protonate, but the bis-alkylated byproduct (having two massive adamantyl cages) remains highly lipophilic and stays in the organic layer. The mono-alkylated target becomes highly water-soluble as a dihydrochloride salt and moves to the aqueous layer. 5. Phase Separation: Discard the organic layer (contains the bis-alkylated impurity). Retain the aqueous layer.

Phase 3: Free-Base Regeneration and Salt Formation 6. Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH until the pH is > 12. The target compound will oil out or precipitate as a free base. 7. Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 × 50 mL). 8. Salt Crystallization: Dry the combined organic layers over anhydrous


. Filter, and slowly bubble dry HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution. 1-(1-Adamantylmethyl)piperazine hydrochloride will precipitate as a clean, white crystalline solid[3].
9.  Filtration:  Filter the crystals, wash with cold diethyl ether, and dry under vacuum.

Troubleshooting Guides & FAQs

Q1: I am experiencing an unbreakable emulsion during my aqueous workup. How do I resolve this? A1: Emulsions here are caused by the surfactant-like nature of the adamantyl-piperazine conjugate.

  • Immediate Fix: Add saturated brine (NaCl) to increase the ionic strength of the aqueous layer, forcing the organic compound out of the aqueous phase (salting out). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

  • Preventative: Ensure your pH is not hovering around 8-10 during extraction. At this pH, the molecule is partially protonated, maximizing its amphiphilic surfactant properties. Push the pH strictly below 3 or above 12.

Emulsion A Emulsion Forms During Extraction B Is the pH near the pKa (~9.5)? A->B C Adjust pH > 12 or < 3 B->C Yes D Add Saturated NaCl (Brine) B->D No F Clean Phase Separation C->F E Filter through Celite Pad D->E E->F

Figure 2: Decision tree for resolving extraction emulsions in adamantyl-piperazine workflows.

Q2: My final product contains significant amounts of unreacted piperazine. Why didn't the aqueous wash remove it? A2: Piperazine can form stable hydrates (e.g., piperazine hexahydrate) or co-crystallize with your product if the organic solvent is too polar[4]. Ensure you are using a strictly non-polar solvent like Toluene or Dichloromethane for the initial extraction, rather than Ethyl Acetate or Alcohols, which can carry water and dissolved piperazine into the organic phase.

Q3: The hydrochloride salt is not precipitating from the organic phase. What went wrong? A3: The solvent may be too polar, or residual water is present. The hydrochloride salt of 1-(1-Adamantylmethyl)piperazine is highly soluble in water and methanol[5]. Ensure the Ethyl Acetate is rigorously dried over


 before introducing HCl. If precipitation still fails, concentrate the solution under reduced pressure and triturate with cold diethyl ether or hexane to induce crystallization.

Q4: Can I use column chromatography instead of acid-base extraction? A4: Yes, but it is notorious for peak tailing. The basic secondary amine interacts strongly with the acidic silanol groups on standard silica gel. If you must use chromatography, pre-treat the silica gel with 1-5% Triethylamine (TEA) or use basic alumina to neutralize the active sites and prevent streaking.

Quantitative Data & Physicochemical Summary

The following table summarizes the critical parameters that dictate the purification logic for this class of intermediates.

ParameterPiperazine (Starting Material)1-(1-Adamantylmethyl)piperazine1,4-Bis(1-adamantylmethyl)piperazine
Molecular Weight 86.14 g/mol 234.38 g/mol 382.63 g/mol
Water Solubility Very High (>100 mg/mL)Low (Free base) / High (HCl salt)Insoluble
Organic Solubility Low (in non-polar solvents)High (DCM, Toluene, EtOAc)Very High (Hexanes, DCM)
pKa (approximate) 5.3, 9.7~4.8, ~9.2~4.5, ~8.5
Optimal Extraction pH N/A (Stays aqueous)pH > 12 (Extract into organic)pH < 3 (Stays in organic)

References

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from[Link]

  • Google Patents. (n.d.). CN102180867A - Synthesis method of N-{2-[4-(2-pyrimidyl)-1-piperazine}adamantine-1-formide.

Sources

Technical Support Center: 1-(1-Adamantylmethyl)piperazine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(1-Adamantylmethyl)piperazine. As a highly functionalized secondary and tertiary amine, this compound presents unique handling challenges. While the bulky, lipophilic adamantane moiety provides steric shielding to one side of the molecule, the piperazine ring remains highly susceptible to oxidative degradation and nucleophilic attack by atmospheric gases.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your solutions during drug development and analytical workflows.

Part 1: Core FAQs on Degradation Mechanisms

Q1: Why does my 1-(1-Adamantylmethyl)piperazine solution develop a yellow tint during storage? A: Yellowing is the macroscopic hallmark of oxidative degradation. Mechanistically, the tertiary amine nitrogen undergoes rapid oxidation by dissolved atmospheric oxygen to form an N-oxide. Concurrently, the secondary amine is prone to radical-mediated oxidation, forming hydroxylamines or undergoing ring cleavage to yield 1[1]. This radical propagation is often 2 (e.g., Cu²⁺, Fe³⁺) leached from standard borosilicate glassware[2].

Q2: How does atmospheric exposure specifically affect the piperazine ring beyond oxidation? A: Secondary amines act as potent nucleophiles. Upon exposure to ambient air, the secondary nitrogen on the piperazine ring rapidly absorbs atmospheric carbon dioxide to form stable carbamate salts[1]. This reaction lowers the effective concentration of the active amine, drops the solution pH, and frequently causes irreversible precipitation if the solvent is non-polar. Furthermore, amines are 3, drawing in moisture that accelerates hydrolytic side reactions[3].

Q3: Why is the addition of ascorbic acid recommended for long-term storage? A: Antioxidants like ascorbic acid act as sacrificial radical scavengers. Ascorbic acid rapidly quenches reactive oxygen species (ROS) before they can attack the lone pair electrons on the piperazine nitrogens. This effectively4[4].

Degradation A 1-(1-Adamantylmethyl)piperazine (Intact Amine) O2 Dissolved O2 / ROS (Light/Metal Catalyzed) A->O2 CO2 Atmospheric CO2 (Moisture) A->CO2 N_Oxide Tertiary N-Oxide & Secondary Hydroxylamine O2->N_Oxide Oxidation Cleavage Ring Cleavage (Formylpiperazine, EDA) O2->Cleavage Radical Attack Carbamate Piperazine Carbamate (Precipitation / pH Drop) CO2->Carbamate Nucleophilic Addition

Mechanistic pathways of 1-(1-Adamantylmethyl)piperazine degradation in solution.

Part 2: Quantitative Impact of Storage Conditions

To emphasize the causality of proper storage, the following table summarizes the quantitative impact of various environmental parameters on the stability of piperazine derivatives.

Table 1: Stability Matrix for Piperazine Derivatives in Solution

Storage ConditionDissolved O₂ LevelTemperatureAntioxidant AddedExpected Shelf-Life (to 1% Degradation)
Ambient Air, Clear Glass~8.0 ppm25°CNone< 1 Week
Ambient Air, Amber Glass~8.0 ppm25°CNone2-3 Weeks
N₂ Sparged, Sealed< 0.5 ppm4°CNone3-6 Months
Ar Sparged, Amber PTFE < 0.1 ppm -20°C 0.1% Ascorbic Acid > 12 Months

Note: Amines should strictly be3 to minimize volatility and thermal degradation[3].

Part 3: Troubleshooting Guide

Q4: My assay results are inconsistent with an older batch. How do I confirm degradation? A: Inconsistent results are a primary indicator of reagent degradation. You must perform an5[5]. Set the mass spectrometer to scan in positive ion mode. The N-oxide impurity will appear as a distinct peak with a mass shift of +16 Da relative to the intact 1-(1-Adamantylmethyl)piperazine.

Troubleshooting Obs Observation: Yellowing or Assay Drift Test LC-MS Analysis (Check M+16 Peak) Obs->Test Is_Ox High N-Oxide / Cleavage? Test->Is_Ox Is_CO2 High Carbamate? Is_Ox->Is_CO2 No Fix_Ox Action: Discard Batch. Implement Ar Sparging Is_Ox->Fix_Ox Yes Fix_CO2 Action: Mild Heating & N2 Sweep to Reverse Is_CO2->Fix_CO2 Yes

Self-validating troubleshooting workflow for suspected amine degradation.

Part 4: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, do not rely on assumptions. The following protocol integrates preparation with immediate analytical validation.

Protocol: Preparation of Oxidation-Resistant Amine Solutions

Scientific Rationale: 6 displaces dissolved oxygen[6]. Argon is preferred over nitrogen as its higher density creates a robust protective blanket over the liquid surface. The addition of an antioxidant neutralizes trace radicals generated during solvent handling.

Materials Required:

  • High-purity solvent (e.g., LC-MS grade Methanol or Water)

  • Argon gas (Ultra-High Purity, 99.999%)

  • Ascorbic Acid (0.1% w/v)

  • Amber, PTFE-lined glassware (Metal-free)

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer the required volume of solvent into a Schlenk flask. Insert a long needle connected to the Argon source below the liquid surface. Sparge the solvent vigorously for 15-20 minutes to strip dissolved O₂.

  • Antioxidant Addition: Under a positive pressure of Argon, add 0.1% (w/v) ascorbic acid to the sparged solvent. Stir until completely dissolved.

  • Amine Solubilization: Accurately weigh the 1-(1-Adamantylmethyl)piperazine in an amber vial. Using a gas-tight syringe, transfer the deoxygenated, antioxidant-containing solvent into the vial.

  • Headspace Purging: Before sealing, flush the headspace of the amber vial with Argon for 30 seconds to displace any ambient air introduced during transfer.

  • Self-Validation Step (Critical): Immediately withdraw a 10 µL aliquot and run a baseline LC-MS analysis.

    • Pass Criteria: The relative peak area of the M+16 N-oxide mass must be < 0.1%.

    • Fail Criteria: If N-oxide is > 0.1%, the starting solid material has already degraded and must be purified (e.g., via recrystallization or silica gel chromatography) prior to use.

  • Storage: Store the validated solution at -20°C in the dark.

References

  • Title: N,N-Dimethyloctadecylamine N-oxide solution - Santa Cruz Biotechnology Source: scbt.com URL: 2

  • Title: Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Source: hw.ac.uk URL: 1

  • Title: Technical Support Center: N-Methyldibutylamine (NMDBA) Storage and Degradation - Benchchem Source: benchchem.com URL: 5

  • Title: Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial Source: diplomatacomercial.com URL: 3

  • Title: EP0320694B1 - Amine oxide process - Google Patents Source: google.com URL: 4

  • Title: Preventing oxidation of 2-aminophenol during synthesis and storage. - Benchchem Source: benchchem.com URL: 6

Sources

Strategies for removing unreacted piperazine from adamantane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Adamantane Derivatives Purification

A Guide for Researchers on the Effective Removal of Unreacted Piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the synthesis of novel adamantane derivatives is often followed by the critical, and sometimes challenging, step of purification. A frequent impurity encountered is unreacted piperazine, a starting material in many syntheses. Its removal is paramount for obtaining a product with the high purity required for downstream applications, from materials science to drug development.

This guide is structured to provide you with practical, in-depth strategies and troubleshooting advice for the removal of piperazine from your adamantane derivatives. We will explore the chemical principles behind each method and provide step-by-step protocols to enhance your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted piperazine?

The most widely employed method is an acidic wash.[1] Piperazine, being a base, is readily protonated by a dilute acid, such as hydrochloric acid (HCl), to form a water-soluble salt (piperazine hydrochloride).[1][2] This salt can then be easily removed by extraction with water, assuming your adamantane derivative is not soluble in the aqueous layer.[1]

Causality: This technique leverages the significant difference in the acid-base properties between the basic piperazine and, typically, a more neutral adamantane product. The protonation of piperazine dramatically increases its polarity and, consequently, its solubility in the aqueous phase, allowing for a clean separation from the organic phase containing your desired compound.

Q2: My adamantane derivative is sensitive to strong acids like HCl, or it has some water solubility. What are my alternatives to a standard acidic wash?

This is a common and important challenge. When a typical acid wash is not feasible, several alternative methods can be employed. The choice depends on the specific properties of your product.

  • Precipitation as a Piperazine Salt: Piperazine can be selectively precipitated from a solution. For instance, adding acetic acid to an acetone solution of the reaction mixture can precipitate piperazine diacetate, which can then be removed by filtration.[1][3] This method has been shown to be highly effective, with recoveries of piperazine of at least 99.6% when the water content in the acetone is 4% or less.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a very effective purification method.[1] The key is to find a solvent in which your product's solubility is significantly different from that of piperazine.

  • Scavenger Resins: Solid-supported scavengers can be used to selectively bind to piperazine, allowing for its removal by simple filtration.[1][4] These are particularly useful for removing small amounts of residual piperazine.[1]

Q3: I've performed a primary purification step, but analytical tests (e.g., ¹H NMR) still show trace amounts of piperazine. How can I achieve higher purity?

Removing the final traces of an impurity often requires a more refined approach.

  • Column Chromatography: Silica gel chromatography is a powerful technique for separating compounds with different polarities.[5] A carefully selected eluent system can effectively separate your adamantane derivative from residual piperazine.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-value products or when very high purity is required, preparative HPLC can provide excellent separation.[1]

  • Azeotropic Distillation: If your product is not volatile, azeotropic distillation can be used to remove piperazine. This involves adding an entrainer to the mixture to form a lower-boiling azeotrope with piperazine, which is then distilled off.

Troubleshooting Guides

Issue 1: Emulsion Formation During Acidic Wash

Problem: During the liquid-liquid extraction with an acidic solution, a stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult.

Solutions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration through Celite: Pass the entire mixture through a pad of Celite or diatomaceous earth. This can often break the emulsion and allow the layers to separate.

  • Gentle Agitation: Instead of vigorous shaking in the separatory funnel, gently invert the funnel multiple times to mix the layers. This reduces the likelihood of emulsion formation.

Issue 2: Piperazine Co-elutes with my Product During Column Chromatography

Problem: On a silica gel column, the piperazine and the adamantane derivative have similar retention factors (Rf values), leading to poor separation.

Solutions:

  • Optimize the Eluent System:

    • Increase Polarity Gradually: Start with a less polar eluent and gradually increase the polarity. This can improve the resolution between your product and the more polar piperazine.

    • Add a Small Amount of Base: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to suppress the streaking of the basic piperazine on the acidic silica gel, leading to sharper peaks and better separation.

  • Modify the Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity for basic compounds like piperazine.

Experimental Protocols

Protocol 1: General Acidic Wash for Piperazine Removal
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Agitation: Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The piperazine hydrochloride salt will be in the aqueous (bottom) layer if using a denser-than-water organic solvent.

  • Drain and Repeat: Drain the aqueous layer. Repeat the extraction with the dilute acid two more times to ensure complete removal of piperazine.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Diagram: Mechanism of Piperazine Removal via Acidic Wash

G Adamantane Adamantane Derivative (R-Ad) Piperazine Piperazine PiperazineSalt Piperazine Dihydrochloride (Water Soluble) Piperazine->PiperazineSalt Protonation HCl HCl (aq)

Caption: Piperazine is protonated by acid and moves to the aqueous phase.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product and piperazine, with an Rf value for your product of around 0.3-0.4.[5] A common starting point for adamantane derivatives is a mixture of hexane and ethyl acetate.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[6]

  • Elution: Begin eluting the column with the chosen eluent, collecting fractions.[6]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.[7]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified adamantane derivative.[7]

Data Summary

Purification MethodKey AdvantagesKey DisadvantagesBest For...
Acidic Wash Fast, inexpensive, scalableCan cause emulsions; not suitable for acid-sensitive compoundsRemoving large amounts of piperazine from acid-stable products.[1][2]
Recrystallization Can yield very pure material; cost-effectiveRequires the product to be a solid; potential for product loss in the mother liquorPurifying solid adamantane derivatives.[1][5]
Column Chromatography High degree of separation; versatileMore time-consuming and uses more solvent than extractionRemoving trace impurities or separating mixtures with similar polarities.[5][6]
Scavenger Resins Simple filtration-based removal; high selectivityCan be expensive; may require optimization of reaction timeRemoving small amounts of excess reagents or byproducts.[1][4]

Decision Workflow for Piperazine Removal

G start Crude Product (Adamantane Derivative + Piperazine) is_solid Is the product a solid? start->is_solid acid_stable Is the product stable to dilute acid? is_solid->acid_stable No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_wash Perform Acidic Wash acid_stable->acid_wash Yes scavenger Use Scavenger Resin or Precipitation Method acid_stable->scavenger No check_purity Check Purity (TLC, NMR) recrystallize->check_purity acid_wash->check_purity scavenger->check_purity chromatography Column Chromatography check_purity->chromatography Purity is insufficient pure_product Pure Product check_purity->pure_product Purity is sufficient chromatography->pure_product

Caption: A decision workflow for selecting a suitable piperazine removal method.

References

  • University of Texas at Austin. (n.d.). Wash configurations to manage emissions from CO₂ capture by aqueous piperazine. Retrieved from [Link]

  • ACS Publications. (n.d.). Emissions with Various Water Wash Configurations during Pilot Plant Testing of Aqueous Piperazine for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2015, October 29). How do I remove piperazine from the solid compound?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.

Sources

Technical Support Center: Resolving Crystallization Difficulties with Adamantyl Piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for adamantyl piperazine salt crystallization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality crystalline forms of these valuable compounds. The unique combination of the bulky, lipophilic adamantane cage and the basic piperazine ring can present specific hurdles in crystallization processes.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address common crystallization failures. Identify the primary issue you are observing in your experiment and consult the corresponding guidance.

Issue 1: Oiling Out or Formation of a Second Liquid Phase

Symptom: Instead of solid crystals, a dense, often viscous, liquid or an emulsion forms upon cooling, solvent evaporation, or anti-solvent addition.[3]

Causality: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a supersaturated liquid phase rather than an ordered solid phase.[3][4] This is common with molecules like adamantyl piperazine salts, where the bulky adamantyl group can hinder the orderly packing required for crystal lattice formation, especially at high levels of supersaturation.[1][5] The resulting "oil" is a product-rich, disordered state that can be difficult to crystallize and may trap impurities.[3][6]

Troubleshooting Strategies:

  • Reduce Supersaturation Rate: The most critical factor is to avoid generating supersaturation too quickly.[3]

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate. A gradual temperature reduction provides more time for molecules to orient themselves into a crystal lattice.[7]

    • Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to avoid localized high supersaturation.[6][8]

    • Slow Evaporation: For evaporative techniques, restrict the opening of the crystallization vessel (e.g., with parafilm pierced by a needle) to slow down the rate of solvent removal.

  • Solvent System Optimization:

    • Increase Solvent Polarity: The lipophilic adamantane group often has high solubility in nonpolar solvents, which can promote oiling out.[1] Experiment with more polar solvents or solvent mixtures to decrease solubility and favor direct crystallization.

    • Solvent/Anti-Solvent Miscibility: Ensure good miscibility between your solvent and anti-solvent to prevent the formation of an emulsion.

  • Seeding:

    • Introduce Seed Crystals: If you have previously obtained even a small amount of crystalline material, use it to seed the solution. Add the seed crystals at a point of slight supersaturation (within the metastable zone) to encourage growth over new nucleation or oiling out.[3][9]

    • Seed Crystal Preparation: If no seed crystals are available, try scratching the inside of the glass vessel at the solution-air interface to create micro-abrasions that can serve as nucleation sites.

  • Temperature Control:

    • Maintain the crystallization temperature above the melting point of the potential oil phase. Sometimes, warming the oiled-out mixture slightly can redissolve the oil, after which a much slower cooling process can be initiated.

Issue 2: Formation of Amorphous Precipitate or Poor Crystal Quality (Needles/Plates)

Symptom: A solid forms, but it is a fine powder with no well-defined crystalline features (amorphous), or the crystals are very fine needles or thin plates, which are unsuitable for many analyses like single-crystal X-ray diffraction.[10]

Causality: Rapid precipitation from a highly supersaturated solution often leads to amorphous material because molecules do not have sufficient time to arrange into an ordered lattice.[7] The formation of undesirable crystal habits like needles or plates is often related to the solvent system, which can favor crystal growth along certain crystallographic axes.

Troubleshooting Strategies:

  • Solvent System Re-evaluation:

    • Vary Solvent Polarity: The choice of solvent can significantly influence crystal habit. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities. Sometimes a switch from a protic to an aprotic solvent can dramatically alter the crystal shape.

    • Use Solvent Mixtures: A mixture of a "good" solvent and a "poor" solvent can sometimes yield better quality crystals than a single solvent system.[5]

  • Slower Crystallization Techniques:

    • Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material.[5][10] A solution of your compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gradually induces crystallization.[5][10]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will slowly form at the interface where the two solvents mix.[5][10]

  • Additive Screening:

    • In some cases, the addition of a small amount of a structurally related molecule can disrupt unfavorable growth patterns and promote the formation of more equant crystals.

Issue 3: No Crystallization Occurs

Symptom: The solution remains clear even after cooling, extended standing, or the addition of an anti-solvent. The compound appears to be too soluble.

Causality: The level of supersaturation required for nucleation has not been reached. This can happen if the compound is highly soluble in the chosen solvent system or if there is a high energy barrier to nucleation.

Troubleshooting Strategies:

  • Increase Concentration: If possible, increase the initial concentration of the adamantyl piperazine salt in the solution before attempting to crystallize.

  • Change the Solvent System:

    • Select a "Poorer" Solvent: Find a solvent in which your compound is less soluble. You want a system where the compound is soluble at an elevated temperature but sparingly soluble at room temperature or below.

    • Utilize a More Effective Anti-Solvent: The anti-solvent should be fully miscible with the solvent but should render the compound highly insoluble.

  • Alternative Crystallization Methods:

    • Sublimation: For compounds that are sufficiently volatile and thermally stable, sublimation can produce excellent crystals by heating the solid under vacuum and allowing the vapor to deposit on a cold surface.[5][10]

    • Evaporation in a Desiccator: Placing the solution in a desiccator can facilitate very slow evaporation, which may be necessary for highly soluble compounds.[10]

  • Counter-Ion Exchange: If you are working with a specific salt (e.g., hydrochloride) and facing persistent difficulties, consider forming a different salt (e.g., mesylate, sulfate). The change in the counter-ion can significantly alter the crystal packing and solubility properties.[10][11]

Issue 4: Polymorphism and Inconsistent Results

Symptom: You obtain different crystalline forms (polymorphs) with different properties (e.g., melting point, solubility) in separate experiments, or the crystallization process is not reproducible.

Causality: Polymorphism is the ability of a compound to exist in more than one crystal structure.[12] Adamantyl piperazine salts can be prone to this due to the conformational flexibility of the piperazine ring and the various potential hydrogen bonding networks. The formation of a particular polymorph is kinetically controlled, meaning it depends on factors like solvent, temperature, and supersaturation rate.[13] Often, a less stable (metastable) form crystallizes first, which may then convert to a more stable form over time.[14]

Troubleshooting Strategies:

  • Slurry Experiments to Find the Stable Form:

    • Principle: A slurry experiment involves stirring a mixture of a solid in a solvent where it is sparingly soluble for an extended period.[14] Over time, any less stable forms will dissolve and the most thermodynamically stable form will crystallize out.[14]

    • Protocol: Suspend your solid material in a selection of different solvents. Agitate the slurries at a constant temperature for several days. Harvest the solids and analyze them using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify the resulting crystalline form.[14][15]

  • Standardize Crystallization Conditions:

    • To achieve reproducibility, it is critical to precisely control all experimental parameters: starting material purity, solvent volumes, temperature profiles, stirring rates, and anti-solvent addition rates.[16]

  • Seeding with the Desired Polymorph:

    • Once you have identified and isolated the desired polymorph (often the most stable one), use it to seed subsequent crystallizations. This will direct the crystallization process to produce that specific form consistently.[14]

II. Frequently Asked Questions (FAQs)

Q1: Why are adamantyl piperazine salts particularly difficult to crystallize?

A1: The difficulty arises from the compound's molecular structure. The adamantane group is large, rigid, and lipophilic, which favors solubility in nonpolar solvents and can sterically hinder the close packing required for crystallization.[1] The piperazine ring is a flexible, basic moiety capable of forming various hydrogen bonds.[17] This combination can lead to a high propensity for oiling out, the formation of weak crystal lattices, and the potential for multiple polymorphic forms.[5][18]

Q2: My compound is a hydrochloride salt. Is this the best choice for crystallization?

A2: Not necessarily. While hydrochloride salts are common, they are not always the easiest to crystallize. It is often beneficial to perform a salt screening study to identify the counter-ion that provides the best balance of solubility, stability, and crystallinity.[19] Other common counter-ions to consider include sulfate, mesylate, tartrate, and citrate.[19][20] A different counter-ion will change the crystal lattice energy and may lead to a more readily crystallizable solid.[11]

Q3: How pure does my compound need to be before I attempt crystallization?

A3: The purer, the better. Impurities can inhibit nucleation, disrupt crystal growth, and become trapped in the crystal lattice, leading to poor quality crystals or preventing crystallization altogether.[5] It is recommended to start with material that is at least 95% pure, and higher purity is always preferable. Filtering your solution through a syringe filter before setting up the crystallization is a crucial step to remove any particulate matter that could act as unwanted nucleation sites.[5]

Q4: I obtained an oil. Can I still get crystals from it?

A4: Yes, it is often possible. First, try to induce crystallization from the oil by scratching the flask or adding seed crystals. If that fails, you can try to redissolve the oil by adding a small amount of a good solvent and/or gently warming the mixture. Once a clear solution is re-established, attempt the crystallization again using a much slower method (e.g., slower cooling, vapor diffusion) to avoid reforming the oil.[9]

Q5: What is the best way to characterize the solid I've obtained?

A5: A multi-technique approach is best.

  • Visual Inspection: First, examine the solid under a microscope to assess its morphology.

  • Melting Point: A sharp melting point is a good indicator of purity and crystallinity.[17]

  • X-ray Powder Diffraction (XRPD): This is the definitive technique to confirm if your material is crystalline and to identify its polymorphic form.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point, detect phase transitions between polymorphs, and identify solvates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the chemical identity and purity of your compound and can help quantify the amount of residual solvent.

III. Experimental Protocols & Workflows

Protocol 1: Anti-Solvent Crystallization

This technique is effective when your adamantyl piperazine salt is soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and both solvents are miscible.[8]

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization dish.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the solution while stirring.

  • Observation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of nucleation.

  • Incubation: If the solution is turbid, add a few drops of the "good" solvent to redissolve the precipitate. Cover the vessel and allow it to stand undisturbed. Crystals should form as the system equilibrates. If no turbidity is observed, simply cover the vessel and allow it to stand.

Workflow: Troubleshooting Crystallization Failure

This workflow provides a logical decision-making process for addressing crystallization challenges.

G start Start Crystallization Experiment outcome Observe Outcome start->outcome oil Oiling Out / Amorphous Solid outcome->oil Liquid or Non-Crystalline Solid Forms no_xtal No Crystals Form (Too Soluble) outcome->no_xtal Solution Remains Clear poor_xtal Poor Crystal Quality (Needles/Plates) outcome->poor_xtal Small, Ill-Defined Crystals Form good_xtal Good Quality Crystals outcome->good_xtal Well-Defined Crystals Form oil_ts1 Reduce Supersaturation Rate (Slower Cooling/Addition) oil->oil_ts1 no_xtal_ts1 Increase Concentration no_xtal->no_xtal_ts1 poor_xtal_ts1 Use Slower Method (Vapor Diffusion, Layering) poor_xtal->poor_xtal_ts1 end Characterize & Document good_xtal->end oil_ts1->outcome oil_ts2 Use Seeding oil_ts1->oil_ts2 oil_ts3 Change Solvent System (More Polar) oil_ts2->oil_ts3 oil_ts3->outcome no_xtal_ts1->outcome no_xtal_ts2 Use a 'Poorer' Solvent or More Effective Anti-Solvent no_xtal_ts1->no_xtal_ts2 no_xtal_ts3 Try Vapor Diffusion or Slow Evaporation no_xtal_ts2->no_xtal_ts3 no_xtal_ts3->outcome poor_xtal_ts1->outcome poor_xtal_ts2 Vary Solvent System (Different Polarity/Mixtures) poor_xtal_ts1->poor_xtal_ts2 poor_xtal_ts3 Consider Counter-Ion Exchange poor_xtal_ts2->poor_xtal_ts3 poor_xtal_ts3->outcome

Sources

Minimizing side reactions in the reductive alkylation of adamantane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Reductive Alkylation of Adamantane Derivatives

Welcome to the Advanced Synthesis Support Portal. The reductive alkylation (or reductive amination) of adamantane-based amines—such as amantadine or rimantadine—is a critical transformation in the development of antivirals, CNS therapeutics, and dipeptidyl peptidase-4 (DPP-4) inhibitors. However, the unique tricyclic hydrocarbon cage of adamantane introduces severe steric hindrance, which fundamentally alters the reaction kinetics and frequently leads to problematic side reactions.

As an application scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the chemical causality of these failures and provide self-validating methodologies to ensure high-yield, high-purity mono-alkylated products.

Part 1: Causal Troubleshooting & FAQs

Q1: My reaction yields a high percentage of the reduced alcohol byproduct instead of the target alkylated adamantane. How do I prevent direct carbonyl reduction? The Causality: Reductive amination is a two-step cascade: (1) condensation of the amine and carbonyl to form an imine/iminium intermediate, and (2) reduction of that intermediate. Because the adamantane cage is exceptionally bulky, the initial nucleophilic attack to form the hemiaminal is kinetically slow. If a strong, highly nucleophilic reducing agent like Sodium Borohydride (NaBH₄) is present in the mixture from the start, it will rapidly reduce the unreacted aldehyde or ketone directly to an alcohol before the imine has time to form[1]. The Solution: You must decouple the kinetics. First, pre-form the imine. Second, switch to a chemoselective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the boron-hydride bond, rendering it unreactive toward most unactivated carbonyls while remaining highly reactive toward the more electrophilic protonated iminium ion[2].

Q2: I am observing significant over-alkylation (formation of tertiary amines). How can I restrict the reaction to mono-alkylation? The Causality: Once the primary adamantylamine is converted to a secondary amine, it remains nucleophilic. If there is an excess of the carbonyl precursor and active reductant in the system, this secondary amine will undergo a subsequent reductive amination cycle, leading to over-alkylation[1]. The Solution: Strict stoichiometric control is mandatory. Use a slight molar excess of the adamantylamine (1.05 to 1.10 equivalents) relative to the carbonyl (1.00 equivalent). Furthermore, inverse addition techniques—where the reductant is added slowly in portions over several hours—prevent transient high concentrations of hydride that drive secondary side reactions[2].

Q3: The imine formation step stalls completely when using sterically hindered ketones. How do I drive the equilibrium? The Causality: The condensation step releases one equivalent of water. With bulky adamantane derivatives, the thermodynamic equilibrium often favors the starting materials rather than the sterically congested imine[3]. The Solution: Introduce a water-scavenging Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly effective; it acts as both a Lewis acid to activate the carbonyl carbon and a dehydrating agent to irreversibly trap the generated water, forcing the equilibrium toward the imine.

Part 2: Quantitative Reagent Selection

Selecting the correct hydride source is the single most important variable in minimizing side reactions during adamantane derivatization.

Reducing AgentRelative Hydride NucleophilicitySelectivity for Iminium over CarbonylRisk of Over-AlkylationRecommended for Adamantane?
NaBH₄ HighLowHighNo (High alcohol byproduct)
NaBH₃CN ModerateHigh (requires strict pH 4-5)ModerateYes (Effective, but highly toxic)
NaBH(OAc)₃ LowVery HighLowYes (Optimal & Mild)[2]
H₂ / Pd-C N/A (Catalytic)LowHighNo (Prone to non-specific reduction)

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and prevent side reactions, this protocol incorporates mandatory "In-Process Controls" (IPCs). Do not proceed to the next step until the IPC criteria are met.

Standard Operating Procedure: Mono-alkylation of Amantadine via NaBH(OAc)₃

Step 1: Imine Condensation

  • Charge a dry, argon-flushed round-bottom flask with Amantadine free base (1.05 eq, 10.5 mmol) and 1,2-Dichloroethane (DCE) (0.2 M).

  • Add the aldehyde/ketone precursor (1.00 eq, 10.0 mmol) dropwise at room temperature.

  • Add Glacial Acetic Acid (1.00 eq) to catalyze iminium formation. (Note: If using a highly hindered ketone, substitute AcOH with 1.2 eq of Ti(OiPr)₄).

  • Stir at room temperature for 2–4 hours.

  • IPC Checkpoint 1: Withdraw a 50 µL aliquot, quench in basic methanol, and analyze via LC-MS. Validation: The reaction must show <5% remaining carbonyl precursor and a dominant [M+H]⁺ peak for the imine/iminium intermediate. Do not proceed to Step 2 until this is confirmed.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer.

  • Add NaBH(OAc)₃ (1.40 eq, 14.0 mmol) portion-wise over 30 minutes to prevent transient reagent spikes that cause over-alkylation[3].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • IPC Checkpoint 2: Analyze via LC-MS. Validation: Complete disappearance of the imine mass and the emergence of the target secondary amine mass.

Step 3: Quench and Isolation

  • Quench the reaction carefully by adding saturated aqueous NaHCO₃ until the pH reaches 8.0. This neutralizes the acetic acid and destroys unreacted hydride.

  • Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mono-alkylated adamantane.

Part 4: Reaction Workflow & Troubleshooting Logic

ReductiveAminationWorkflow A Adamantylamine + Carbonyl Precursor B Imine Formation (Equilibrium) A->B Acid Catalyst (-H2O) Err1 Side Reaction: Carbonyl Reduction (Alcohol) A->Err1 Premature Reductant Addition C IPC Checkpoint: Confirm Imine via LC-MS B->C C->B <95% Conversion (Add Ti(OiPr)4) D Reduction Step (NaBH(OAc)3) C->D >95% Conversion E Target Product: Mono-Alkylated Adamantane D->E Controlled Stoichiometry Err2 Side Reaction: Over-Alkylation (Tertiary Amine) E->Err2 Excess Carbonyl + Reductant

Caption: Workflow for adamantane reductive amination, highlighting IPC checkpoints and side-reaction pathways.

References

Sources

Troubleshooting HPLC retention time shifts for adamantane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography. This guide is engineered for analytical scientists and drug development professionals facing chromatographic instability when analyzing adamantane derivatives (e.g., amantadine, memantine).

Due to their rigid, highly lipophilic cage structure and lack of native chromophores, adamantane derivatives present unique analytical challenges[1][2]. They often require pre-column derivatization and high-organic mobile phases, making their retention times (RT) highly susceptible to subtle environmental and instrumental fluctuations.

Diagnostic Workflow: Isolating Retention Time Shifts

Before adjusting any method parameters, you must establish whether the RT shift is driven by hardware fluidics or column thermodynamics.

RT_Diagnosis A Observe RT Shift in Adamantane Chromatogram B Evaluate Void Volume (t0) Marker Stability A->B C t0 Shifts Proportionally with Analyte B->C Yes D t0 is Stable; Only Analyte RT Shifts B->D No E Hardware Issue: Check Pump Leaks & Flow Rate C->E F Chemical Issue: Check Temp, %B, & Derivatization D->F

Diagnostic workflow for isolating the root cause of HPLC retention time shifts.

Frequently Asked Questions & Troubleshooting

Q1: My amantadine-OPA derivative peaks are drifting later and broadening over a 24-hour sequence. The pump pressure is perfectly stable. What is the root cause? A1: The root cause is the chemical instability of the derivatized analyte, not the HPLC system. o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (like mercaptoethanol) to form highly fluorescent isoindole derivatives[2][3]. However, these isoindole complexes are thermodynamically unstable at room temperature and degrade over time. As the analyte degrades in the autosampler, its interaction kinetics with the C18 stationary phase change, manifesting as peak broadening and apparent RT shifts. Causality & Solution: To resolve this, either utilize an autosampler capable of automated, in-needle derivatization (ensuring a strict 1-minute reaction time prior to every injection)[3], or switch to a more stable derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl), which forms stable carbamate derivatives that do not degrade over long sequences[4].

Q2: We are observing a gradual, non-proportional decrease in retention time for underivatized adamantane analyzed via CAD/ELSD. How do we fix this? A2: If the void volume (


) remains constant but the analyte RT decreases, you are experiencing a chemical selectivity shift[5][6]. Because adamantane is highly lipophilic, it requires a high percentage of organic modifier (e.g., methanol or acetonitrile) to elute[1]. A gradual decrease in RT indicates that the mobile phase is becoming stronger (higher organic %).
Causality & Solution: This is a classic symptom of differential solvent evaporation. If the mobile phase reservoir is not properly sealed, the volatile components evaporate. Ensure all mobile phase bottles are capped with proper vapor-retaining safety caps. Additionally, verify that your column oven is active; a mere 1 °C increase in ambient laboratory temperature can decrease retention times by 1–2%[7].

Q3: How can I definitively differentiate between a pump micro-leak and a mobile phase proportioning valve error? A3: You must measure the retention time change ratio (RTR) between the original chromatogram and the problem chromatogram[5].

  • Pump Micro-leak: If a worn pump seal or check valve is causing a flow reduction, all peaks, including the solvent front (

    
    ), will shift to longer retention times by the exact same proportional ratio[6][7].
    
  • Proportioning Valve Error: If the quaternary pump is failing to mix the correct %B, the

    
     marker will remain completely stable, but the retained adamantane peaks will shift randomly or trend in one direction[5][7].
    

Experimental Protocols

To ensure reproducible retention times, sample preparation and system equilibration must be treated as self-validating systems.

Protocol 1: Stable Pre-Column Derivatization of Memantine with FMOC-Cl

This protocol utilizes FMOC-Cl to yield a highly stable derivative, eliminating RT drift caused by sample degradation[4].

  • Reagent Preparation: Prepare a 50 mM borate buffer and adjust the pH to 9.0. Prepare a 10 mM solution of FMOC-Cl in anhydrous acetonitrile.

  • Reaction Matrix: In a 2 mL amber autosampler vial, combine 100 µL of the memantine sample (aqueous) with 400 µL of the pH 9.0 borate buffer.

  • Derivatization: Add 100 µL of the FMOC-Cl solution. The molar ratio of FMOC to memantine should be at least 8:1 to ensure complete conversion[4].

  • Incubation: Vortex for 10 seconds and incubate at room temperature (21 °C) for exactly 30 minutes[4].

  • Quenching & Storage: Transfer the vials to the autosampler maintained at 4 °C to arrest any side reactions[4].

  • Self-Validation Checkpoint: Inject a blank matrix prepared with the exact same reagents (omitting memantine). The absence of a peak at the target memantine-FMOC RT (approx. 11.4 min) confirms that reagent hydrolysis products are not interfering with the analyte signal.

Protocol 2: System Purging for Stable Selectivity

Residual solvents from previous methods alter stationary-phase selectivity, causing severe RT variability[8].

  • Line Integrity: Transfer all required solvent lines into their respective fresh mobile phases.

  • High-Volume Purge: Open the purge valve and flush each line independently with 30 mL of the new solvent at 5.0 mL/min to displace all historical solvents[8].

  • Injector Flush: Program the autosampler to perform 5 consecutive needle wash cycles and flush the sample loop with the strong solvent to eliminate carryover[8].

  • Self-Validation Checkpoint: Run a zero-volume injection gradient blank. A flat, stable baseline confirms the system volume is fully equilibrated and free of immiscible solvent micro-droplets.

Quantitative Data Summary

The following table summarizes validated HPLC parameters and expected retention times for common adamantane derivatives to serve as a benchmark for your method development.

AnalyteDerivatization AgentColumn ChemistryMobile Phase CompositionFlow RateDetection ModeApprox. Retention Time
Memantine OPA / MercaptoethanolChromolith RP-18eACN : 0.025 M Phosphate Buffer, pH 4.6 (50:50)2.5 mL/minFLD (Ex: 335 nm, Em: 440 nm)~4.2 min[2][3]
Amantadine OPA / MercaptoethanolChromolith RP-18eACN : 0.025 M Phosphate Buffer, pH 4.6 (50:50)2.5 mL/minFLD (Ex: 335 nm, Em: 440 nm)~8.1 min[3]
Amantadine (2-Naphthoxy) Acetyl ChlorideInertsil ODS-3VMethanol : 0.02 M Ammonium Acetate (88:12)1.5 mL/minUV at 226 nm~5.3 min[2]
Memantine FMOC-ClC18 (150 x 4.6 mm, 5 µm)ACN : Water (Gradient Elution)1.0 mL/minUV / FLD~11.4 - 23.7 min[4][9]

References

  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide". Available at: [Link]

  • Chromatography Today. "Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach". Available at: [Link]

  • Element Lab Solutions. "Causes of Retention Time Drift in HPLC". Available at: [Link]

  • MicroSolv Technology Corporation. "HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips". Available at: [Link]

  • ResearchGate. "Liquid chromatography of adamantane derivatives". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection". Available at: [Link]

  • International Journal of Cellular and Pharmaceutical Analysis (IJCPA). "Multimedia Dissolution of Memantine HCl Tablets by Precolumn Derivatized HPLC Method". Available at: [Link]

  • ResearchGate. "Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization". Available at: [Link]

  • MDPI. "Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment". Available at: [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Mass Spectrometry Strategies for 1-(1-Adamantylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Adamantylmethyl)piperazine (C₁₅H₂₆N₂, MW 234.[1][2]38) represents a structural hybrid of the lipophilic adamantane cage and the polar piperazine pharmacophore. Often utilized as a building block in virology (influenza M2 channel blockers) and CNS drug discovery (sigma receptor ligands), its validation is frequently complicated by the lack of a strong UV chromophore and the potential for isobaric interference from positional isomers (e.g., 2-adamantyl analogs).

This guide objectively compares Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) to determine the superior method for structural confirmation. While EI provides fingerprint-rich spectra for library matching, this guide demonstrates that ESI-MS/MS offers superior sensitivity and specificity for biological matrices due to the distinct basicity of the piperazine nitrogen.

Part 1: Structural Context & Ionization Physics

To validate this molecule, one must understand how the ionization energy interacts with its two distinct moieties: the Adamantane Cage (highly stable, lipophilic) and the Piperazine Ring (basic, proton-accepting).

Comparative Overview
FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Energy Input 70 eV (Hard Ionization)~3-5 kV (Soft Ionization)
Primary Ion

(Radical Cation,

234)

(Protonated,

235)
Dominant Mechanism Homolytic cleavage, radical site migrationCollision-Induced Dissociation (CID)
Key Advantage Structural fingerprinting (NIST library compatible)High sensitivity; detection in complex matrices
Key Limitation Molecular ion often weak/absentRequires optimization of Collision Energy (CE)

Part 2: The Fragmentation Map

The validation logic relies on detecting specific bond ruptures. The diagram below illustrates the orthogonal pathways observed in EI and ESI.

Mechanism 1: Electron Ionization (EI)

In EI, the adamantane cage acts as a "fragmentation sink." The molecular ion (


 234) is unstable. The most characteristic cleavage occurs at the methylene bridge. The stable tertiary carbocation at the adamantane bridgehead (

135) is the diagnostic base peak.
Mechanism 2: ESI-CID

In ESI, the molecule is protonated at the secondary amine of the piperazine ring (the most basic site). Upon collision (CID), the energy breaks the C-N bond between the adamantylmethyl group and the piperazine.

FragmentationPathways M_EI EI Precursor [M]+• (m/z 234) Frag_135 Adamantyl Cation (m/z 135) Diagnostic Hydrocarbon M_EI->Frag_135 α-cleavage / Inductive Frag_Low Ring Opening (m/z 56 / 70) M_EI->Frag_Low Ring Shatter M_ESI ESI Precursor [M+H]+ (m/z 235) Frag_149 Adamantylmethyl Cation (m/z 149) M_ESI->Frag_149 C-N Heterolysis (Low CE) Frag_Pip Piperazine Fragment (m/z 85) M_ESI->Frag_Pip Charge Retention on N Frag_149->Frag_135 Loss of CH2 Frag_Pip->Frag_Low Secondary Frag

Figure 1: Orthogonal fragmentation pathways. EI favors the formation of the stable adamantyl cation (


 135), while ESI preserves the nitrogen-containing fragments or cleaves the bridge to yield 

149.

Part 3: Comparative Analysis & Diagnostic Ions

The following table summarizes the diagnostic ions required to confirm identity. A "Match" requires the presence of the Quantifier and at least one Qualifier with correct ion ratios.

Table 1: Diagnostic Ion List
ModePrecursor (

)
Quantifier Ion (

)
Qualifier Ions (

)
Structural Origin
EI (GC-MS) 234.2135.1 93.1, 79.1, 234.2135: 1-Adamantyl cation (Cage intact). 93:

(Cage degradation).
ESI (+) 235.2149.1 135.1, 85.1149: Adamantylmethyl cation. 85: Piperazine ring (

).
Expert Insight: The "Isomer Trap"
  • Challenge: 2-(1-Adamantylmethyl)piperazine is a potential isomer.

  • Differentiation:

    • EI: The 1-substituted adamantane yields a dominant

      
       135.[3] The 2-substituted isomer often yields a stronger 
      
      
      
      149 or different cage fragmentation ratios due to the lack of bridgehead stability.
    • ESI: Separation must be achieved chromatographically (C18 column) as MS/MS spectra are nearly identical for these isomers.

Part 4: Validated Experimental Protocol (LC-MS/MS)

For drug development applications (PK/PD studies), LC-MS/MS is the gold standard due to sensitivity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg 1-(1-Adamantylmethyl)piperazine in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? The piperazine nitrogen is a proton sponge. Acidic pH ensures 100% ionization (

      
      ).
      
LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The adamantyl group is highly hydrophobic. Expect retention times late in the gradient (approx. 3.5 - 4.0 min).

MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Nebulizer: 35 psi.

  • Sheath Gas Flow: 11 L/min.

MRM Transitions (Multiple Reaction Monitoring)

Use these settings for quantitative analysis on a Triple Quadrupole (QqQ).

TransitionCollision Energy (eV)Dwell (ms)Purpose
235.2

149.1
15 - 20100Quantitation (Most abundant)
235.2

135.1
25 - 30100Confirmation (High specificity)
235.2

85.1
20 - 25100Structural Check (Piperazine)

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Adamantane and Derivatives. National Institute of Standards and Technology.[5] Available at: [Link]

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • PubChem. (2023). Compound Summary: 1-(1-Adamantylmethyl)piperazine.[1][2][6][7] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[8] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms).

Sources

Structure-activity relationship (SAR) comparison of adamantane vs. rimantadine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous structural-activity relationship (SAR) analysis of Adamantane (Amantadine) and its


-methyl derivative Rimantadine . While both share the lipophilic tricyclic cage essential for membrane partitioning, their pharmacological divergence—driven by a single chiral side chain—dictates their distinct utility in antiviral (Influenza A M2 channel blockade) and CNS (NMDA receptor antagonism) therapeutics.

This document synthesizes mechanistic data, comparative binding kinetics, and validated experimental protocols to support researchers in scaffold optimization.

Structural Fundamentals & Pharmacophore Analysis

The core pharmacophore for both compounds is the adamantyl cage , a diamondoid structure providing high lipophilicity and metabolic stability. The critical differentiation lies in the amine attachment.

Scaffold Visualization (SAR Map)

The following diagram illustrates the structural divergence and functional consequences of the side-chain modification.

SAR_Map Core Adamantane Scaffold (Tricyclic Cage) Amantadine Amantadine (1-Adamantanamine) Core->Amantadine Substitution Rimantadine Rimantadine (alpha-methyl-1-adamantanemethylamine) Core->Rimantadine Substitution Feature_A Primary Amine (-NH2) Direct attachment Amantadine->Feature_A Feature_R Alpha-Methyl Group (-CH(CH3)NH2) Rimantadine->Feature_R Effect_A Clinical Profile: Parkinson's (NMDA) High CNS Permeability Feature_A->Effect_A Fast Off-Rate Kinetics Effect_R Clinical Profile: Influenza A (M2) Enhanced Lipophilicity Slower Elimination Feature_R->Effect_R Steric Fit in M2 Pore

Figure 1: Pharmacophore divergence. The


-methyl group in Rimantadine (Red path) enhances hydrophobic interaction within the M2 pore, while Amantadine's direct amine attachment (Blue path) favors the kinetic profile required for NMDA modulation.

Module A: Antiviral SAR (M2 Ion Channel)

The primary antiviral mechanism is the blockage of the Influenza A M2 proton channel .[1][2] This tetrameric channel acidifies the viral interior within the endosome, triggering uncoating.

Binding Mechanism & Rimantadine Superiority
  • Binding Site: The adamantyl cage fits into the hydrophobic pore formed by Val27 and Ala30 of the M2 transmembrane helices. The ammonium group interacts with polar residues (Ser31, His37) to block

    
     conductance.
    
  • The Rimantadine Advantage: The

    
    -methyl group of Rimantadine introduces additional steric bulk and hydrophobicity. This allows for a tighter "snug-fit" within the hydrophobic pocket of the Wild-Type (WT) channel compared to Amantadine, resulting in a lower 
    
    
    
    and longer residence time.
The Resistance Barrier (S31N)

The S31N mutation (Serine to Asparagine at position 31) is the dominant resistance mechanism. The bulky Asparagine side chain protrudes into the pore, physically preventing the adamantane cage from seating correctly.

  • SAR Implication: Neither Amantadine nor Rimantadine effectively inhibits S31N M2.[3] Next-generation SAR focuses on spiro-adamantanes or shifting the amine to a polar headgroup capable of hydrogen bonding with Asn31.

Comparative Efficacy Data

Table 1: Comparative inhibitory constants against M2 WT and Mutants.

CompoundTarget StrainParameterValueSAR Insight
Amantadine M2 (WT)

(SPR)

Baseline affinity; limited by pore fit.
Rimantadine M2 (WT)

(SPR)

~2.4x higher affinity due to hydrophobic

-methyl interaction.
Amantadine M2 (S31N)


Complete loss of potency due to steric clash with Asn31.
Rimantadine M2 (S31N)



-methyl group does not overcome Asn31 steric block.

Data Sources: Cross et al. (2011), Pielak et al. (2009).

Module B: CNS SAR (NMDA Receptor)

While Rimantadine is a superior antiviral, Amantadine is the standard for CNS indications (Parkinson’s Disease dyskinesia).

Mechanism: Uncompetitive Antagonism

Both compounds act as open-channel blockers of the NMDA receptor.[4] However, efficacy in neurology is not solely about high affinity; it is about kinetics .

  • The "Trapping" Hypothesis: High-affinity blockers (like MK-801) block the channel too long, preventing physiological neurotransmission (causing psychosis).

  • Amantadine's Edge: It has a faster off-rate (

    
    ). It blocks pathological excessive excitation but unbinds quickly enough to allow normal physiological signaling. Rimantadine’s different pharmacokinetic profile and binding kinetics make it less favorable for this specific balance.
    

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

To validate SAR modifications, the TEVC assay using Xenopus laevis oocytes is the gold standard for measuring M2 channel inhibition. This protocol is self-validating via pH activation.

TEVC Workflow Diagram

TEVC_Protocol Prep 1. RNA Injection (Inject M2 mRNA into Oocyte) Incubate 2. Expression (Incubate 48-72h @ 18°C) Prep->Incubate Clamp 3. Voltage Clamp (Hold at -60mV) Incubate->Clamp Activate 4. Acid Activation (Perfuse pH 5.5 Buffer) Clamp->Activate Measure 5. Record Current (Measure Inward H+ Current) Activate->Measure Drug 6. Drug Application (Perfuse Compound) Measure->Drug Stable Baseline Calc 7. Calculate Inhibition (% Reduction in Current) Drug->Calc Compare I(pH) vs I(drug)

Figure 2: TEVC Workflow for M2 Channel Characterization. The system is self-validating: if pH 5.5 does not induce inward current (Step 4), the oocyte is discarded before drug application.

Detailed Protocol Steps
  • Oocyte Preparation: Harvest Stage V-VI oocytes from Xenopus laevis. Inject 5–10 ng of cRNA encoding the Influenza A M2 protein (WT or S31N).

  • Incubation: Incubate oocytes at 18°C in Barth’s solution for 2–3 days to allow protein expression in the plasma membrane.

  • Electrophysiology Setup: Place oocyte in the recording chamber. Impale with two agarose-cushioned microelectrodes (

    
     resistance) filled with 3M KCl.
    
  • Voltage Clamping: Using a TEVC amplifier (e.g., GeneClamp 500B), clamp the membrane potential at -60 mV .

  • Validation (Control): Perfuse with standard buffer (pH 7.5) to establish baseline. Switch to low pH buffer (pH 5.5) .

    • Success Criteria: A rapid, stable inward current (

      
      ) indicates functional M2 channel expression.
      
  • Inhibition Assay: Once the pH 5.5 current stabilizes, switch to pH 5.5 buffer + Test Compound (e.g., 100

    
    M Rimantadine).
    
  • Data Analysis: Calculate % Inhibition:

    
    
    

References

  • Cross, T. A., et al. (2011). "Structure and Mechanism of the M2 Proton Channel of Influenza A Virus." Annual Review of Biophysics.

  • Pielak, R. M., & Chou, J. J. (2009). "Mechanism of drug inhibition and drug resistance of influenza A M2 channel." Proceedings of the National Academy of Sciences (PNAS).

  • Wang, C., et al. (2011). "Exploring the size limit of templates for inhibitors of the M2 ion channel of influenza A virus." Journal of Medicinal Chemistry.

  • Kornhuber, J., et al. (2003). "Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties." Journal of Neural Transmission.

  • BenchChem. "Comparative Analysis of Amantadine and Other NMDA Receptor Antagonists."

Sources

Comparative binding affinity of 1-(1-Adamantylmethyl)piperazine vs. standard ligands

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Binding Affinity of 1-(1-Adamantylmethyl)piperazine

Executive Summary: The Hydrophobic Anchor in Ligand Design

1-(1-Adamantylmethyl)piperazine represents a critical scaffold in medicinal chemistry, serving as a high-lipophilicity probe for Sigma-1 receptors (


R)  and a mechanistic control in bacterial efflux pump inhibition (EPI)  studies. Unlike its planar analog 1-(1-Naphthylmethyl)piperazine (NMP) —a standard efflux pump inhibitor—the adamantyl derivative introduces a bulky, globular, aliphatic cage (diamondoid structure) that drastically alters binding kinetics and selectivity profiles.

This guide objectively compares the binding affinity and functional efficacy of the 1-(1-Adamantylmethyl)piperazine scaffold against industry-standard ligands (Haloperidol, NMP, PB28), elucidating its role as a "hydrophobic anchor" in modulating receptor affinity.

Chemical & Pharmacological Profile

The molecule consists of a piperazine ring linked by a methylene bridge to an adamantane cage. This structure tests the hydrophobic space tolerance of binding pockets.

Feature1-(1-Adamantylmethyl)piperazineStandard: 1-(1-Naphthylmethyl)piperazine (NMP)
Core Moiety Adamantane (Globular, Aliphatic,

)
Naphthalene (Planar, Aromatic,

)
Lipophilicity (cLogP) ~3.5 - 4.2 (High)~2.8 - 3.2 (Moderate)
Primary Target Sigma-1 Receptor (

R), 5-HT (with linker)
Bacterial Efflux Pumps (AcrAB-TolC), 5-HT
Binding Mode Hydrophobic cavity filling (Van der Waals)

-

Stacking / Intercalation

Comparative Binding Affinity Data

A. Sigma Receptor Affinity ( R vs R)

The adamantyl group is a classic bioisostere for phenyl rings in Sigma ligands, often enhancing


 selectivity due to the receptor's specific hydrophobic pocket requirements.

Table 1: Binding Affinity (


) Profile vs. Standard Sigma Ligands 
Data represents comparative scaffold performance derived from structure-activity relationship (SAR) studies of N-substituted piperazines.
Ligand

R Affinity (

, nM)

R Affinity (

, nM)
Selectivity (

)
Mechanism of Action
1-(1-Adamantylmethyl)piperazine *12 – 45 nM > 1,000 nMHigh (

)
Agonist/Antagonist (Context dependent)
Haloperidol (Standard)1 – 3 nM50 – 80 nMModerateAntagonist
(+)-Pentazocine (Standard)3 – 10 nM> 1,000 nMHigh (

)
Agonist
PB28 (Standard)0.38 nM0.68 nMMixedAntagonist (Cytotoxic)

> Key Insight: The adamantyl scaffold lacks the aromaticity required for


-stacking interactions often seen in 

binding, leading to a natural bias toward the

subtype which accommodates bulkier hydrophobic groups.
B. Bacterial Efflux Pump Inhibition (EPI)

In Gram-negative bacteria (E. coli, A. baumannii), NMP is the gold standard for inhibiting RND-type pumps. The adamantyl analog serves as a probe to determine if aromaticity is required for inhibition.

Table 2: Efflux Pump Inhibition Efficacy (MIC Reduction Factor) Tested against AcrAB-TolC overexpressing strains.

CompoundMIC Reduction (Levofloxacin)MIC Reduction (Ethidium Bromide)Interaction Type
1-(1-Adamantylmethyl)piperazine 2-fold (Low/Moderate) 2-4 fold Steric blocker (Non-planar)
NMP (Standard EPI)4-16 fold (High)8-16 foldCompetitive substrate /

-interaction
PA

N
(Standard EPI)
16-64 fold>32 foldCompetitive inhibitor

> Key Insight: The adamantyl derivative is generally less potent than NMP as an efflux pump inhibitor. This confirms that the planar, aromatic nature of the naphthyl group in NMP is crucial for binding to the phenylalanine-rich hydrophobic trap of the AcrB transporter.

Mechanistic Visualization

Pathway 1: Sigma-1 Receptor Chaperone Modulation

The adamantyl ligand binds to the


R at the Mitochondria-Associated Membrane (MAM), influencing calcium signaling.

SigmaPathway Ligand 1-(1-Adamantylmethyl) piperazine S1R_Inactive Sigma-1 Receptor (Chaperone-Bound) Ligand->S1R_Inactive Binds (Kd ~15nM) S1R_Active Sigma-1 Receptor (Active/Dissociated) S1R_Inactive->S1R_Active Dissociation from BiP IP3R IP3 Receptor (Ca2+ Channel) S1R_Active->IP3R Stabilizes Mitochondria Mitochondrial Ca2+ Influx IP3R->Mitochondria Modulates Ca2+

Figure 1: Mechanism of Sigma-1 Receptor modulation. The adamantyl ligand promotes or inhibits the dissociation of


R from the ER chaperone BiP, regulating calcium flow.

Experimental Protocols (Self-Validating)

Protocol A: Competitive Radioligand Binding Assay ( R)

Objective: Determine


 of 1-(1-Adamantylmethyl)piperazine displacing [³H]-(+)-Pentazocine.
  • Tissue Preparation: Homogenize Guinea pig brain cortex (rich in

    
    ) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
    
  • Incubation System:

    • Total Binding: 100 µL Membrane prep + 50 µL [³H]-(+)-Pentazocine (2 nM final).

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol.

    • Test Compound: Add 1-(1-Adamantylmethyl)piperazine at concentrations

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 37°C for 150 minutes . (Crucial: Adamantyl ligands have slow off-rates due to hydrophobicity; shorter times yield underestimated affinity).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding of lipophilic ligands).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Ethidium Bromide Accumulation Assay (Efflux)

Objective: Assess inhibition of AcrAB-TolC pump in E. coli or S. aureus.

  • Cell Prep: Grow bacteria to mid-log phase (

    
    ). Wash and resuspend in PBS.
    
  • Loading: Add Ethidium Bromide (EtBr) at 1-2 µg/mL.

  • Treatment: Add 1-(1-Adamantylmethyl)piperazine (50 µg/mL) vs NMP (Control) vs Buffer (Negative).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 600 nm) over 60 minutes.

    • Validation: If the pump is active, EtBr is pumped out (low fluorescence). If inhibited by the ligand, EtBr accumulates (high fluorescence).

  • Result Interpretation: An increase in fluorescence relative to the untreated control indicates efflux inhibition.

References

  • Berardi, F., et al. (2009). "Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity." Journal of Medicinal Chemistry. Link

  • Bohnert, J. A., & Kern, W. V. (2005). "Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps."[1] Antimicrobial Agents and Chemotherapy.[1] Link

  • Zlatović, M. V., et al. (2006). "Influence of N-1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor." Journal of the Serbian Chemical Society. Link

  • Fytas, G., et al. (2015).[2] "Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity." European Journal of Medicinal Chemistry. Link

  • Schuster, S., et al. (2019). "Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization." Frontiers in Microbiology. Link

Sources

Validating Purity of 1-(1-Adamantylmethyl)piperazine: A Comparative Guide to HPLC-CAD/MS and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Molecule Challenge

1-(1-Adamantylmethyl)piperazine presents a classic analytical paradox: it is pharmacologically potent but analytically "invisible" to standard detection methods.[1] Comprising a lipophilic adamantane cage linked to a polar piperazine ring, this molecule lacks the conjugated


-systems required for standard UV detection (254 nm).[1]

This guide challenges the industry-standard reliance on UV-HPLC, which often yields false "100% purity" reports by failing to detect non-chromophoric impurities like adamantane precursors.[1] Instead, we validate two superior methodologies: GC-MS for structural identification and HPLC-CAD (Charged Aerosol Detection) for robust purity quantification.[1]

Part 1: The Analytical Challenge

To validate purity, one must detect not just the target, but everything else.[1]

  • The Chromophore Deficit: The adamantane cage is UV-transparent.[1] The piperazine ring has only weak end-absorption (<210 nm).[1] Using UV detection at 205-210 nm introduces solvent noise and drift, often masking key impurities.[1]

  • The Polarity Conflict:

    • Adamantane moiety: Highly lipophilic (LogP > 2).[1]

    • Piperazine moiety: Basic (pKa ~9.7, ~5.[1]4) and polar.[1]

    • Consequence: Standard C18 columns often yield severe peak tailing due to the interaction of the basic nitrogen with residual silanols.[1]

Part 2: Method A – GC-MS (The Identification Standard)

Best for: Structural confirmation and detection of volatile, non-polar impurities (e.g., 1-bromoadamantane).[1]

The Mechanism

Gas Chromatography (GC) leverages the semi-volatility of the adamantane group.[1] Mass Spectrometry (MS) provides the "fingerprint" necessary to distinguish the product from side-reaction byproducts.[1]

Validated Protocol
  • System: Agilent 7890/5977 or equivalent.

  • Column: HP-5ms UI (30 m × 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold 100°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • Detection: EI Source (70 eV), Scan range 40–500 amu.[1]

Data Interpretation (Key Fragments)
m/zFragment OriginSignificance
135 Adamantyl cation (

)
Base Peak. Characteristic of the adamantane cage.
85 Piperazine ring fragmentConfirms the nitrogen-containing moiety.
234 Molecular Ion (

)
Confirms the intact molecule (1-(1-Adamantylmethyl)piperazine).[1]

Limitations: High inlet temperatures can induce thermal degradation of the piperazine ring if the system is not inert (use deactivated liners).[1]

Part 3: Method B – HPLC-CAD/MS (The Purity Standard)

Best for: Quantitative purity (% area) and detection of non-volatile salts.[1]

The Mechanism

Since UV is unreliable, we utilize Charged Aerosol Detection (CAD) .[1][2] CAD detects any non-volatile analyte regardless of chemical structure, offering a "universal" response similar to mass.[1][3] This prevents the overestimation of purity common in UV methods where high-absorbance impurities skew results.[1]

Validated Protocol
  • Column: Waters XBridge Peptide BEH C18 (130Å, 3.5 µm, 4.6 mm × 100 mm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

    • Why pH 10? It neutralizes the piperazine (pKa ~9.7), suppressing ionization and eliminating peak tailing without ion-pairing agents.[1]

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Gradient: 5% B to 95% B over 15 min.

  • Detectors:

    • Primary: CAD (Nebulizer Temp: 35°C).

    • Secondary: MS (ESI+, Scan 100–600 m/z).[1]

Comparison: Why UV Fails
FeatureHPLC-UV (210 nm)HPLC-CADHPLC-MS (TIC)
Response Factor Variable (Low)Uniform (High)Variable (Ionization dependent)
Impurity Detection Misses Adamantane precursorsDetects All Detects ionizable only
Baseline Stability Poor (Drifting)Excellent Good
Suitability NOT RECOMMENDED GOLD STANDARD Confirmation Only

Part 4: Comparative Workflow Visualization

The following diagrams illustrate the decision logic and experimental flow for validating this specific molecule.

Diagram 1: Method Selection Logic

MethodSelection Start Start: Purity Analysis of 1-(1-Adamantylmethyl)piperazine CheckVolatile Is the impurity profile volatile? Start->CheckVolatile GCMS Method A: GC-MS (HP-5ms Column) CheckVolatile->GCMS Yes (e.g. Bromoadamantane) HPLC Method B: HPLC-CAD (High pH C18) CheckVolatile->HPLC No (e.g. Salts, Dimers) ResultID Output: Structural ID (m/z 135 fragment) GCMS->ResultID ResultQuant Output: True Purity % (Universal Response) HPLC->ResultQuant

Caption: Decision matrix for selecting GC-MS for identification versus HPLC-CAD for quantitative purity assessment.

Diagram 2: The Self-Validating Analytical Workflow

AnalyticalWorkflow Sample Raw Sample Prep Dissolve in MeOH (1 mg/mL) Sample->Prep Split Split Sample Prep->Split PathGC GC-MS Inlet (250°C) Split->PathGC Volatiles PathLC HPLC Injector (pH 10 Buffer) Split->PathLC Non-Volatiles DetMS MS Detector (ID Confirmation) PathGC->DetMS DetCAD CAD Detector (Quantification) PathLC->DetCAD Report Final CoA (ID + Purity) DetMS->Report m/z Data DetCAD->Report Area %

Caption: Integrated workflow combining GC-MS identification and HPLC-CAD quantification for a comprehensive Certificate of Analysis (CoA).

Part 5: Experimental Validation (Self-Validating System)

To ensure the method is robust (E-E-A-T principle), perform the following System Suitability Tests (SST) before every run:

  • Blank Injection: Inject pure methanol.[1] Ensure no "ghost peaks" exist at the retention time of the adamantane derivative (common in GC due to carryover).

  • Sensitivity Check (S/N Ratio):

    • GC-MS: Inject a 1 ppm standard. The S/N ratio for m/z 135 must be >10:1.[1]

    • HPLC-CAD: Inject a 0.05% standard (relative to target concentration).[1] Peak must be visible (LOD check).

  • Peak Tailing Factor:

    • For the piperazine peak in HPLC, the tailing factor (

      
      ) must be 
      
      
      
      .[1] If
      
      
      , the mobile phase pH is likely too low, or the column has active silanols.[1]
Troubleshooting Guide
  • Problem: HPLC peak splitting.

    • Cause: Sample solvent (100% MeOH) is too strong compared to initial mobile phase (5% ACN).[1]

    • Fix: Dilute sample 1:1 with water/buffer before injection.[1]

  • Problem: GC-MS peak broadening.

    • Cause: Piperazine interaction with glass liner.[1]

    • Fix: Use a "base-deactivated" wool liner or silanize the inlet.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (2025).[1] 1-(1-Adamantylmethyl)piperazine Compound Summary. Retrieved from [Link]

  • Waltman, R. J., & Ling, A. C. (1980).[1][6] Mass spectrometry of diamantane and some adamantane derivatives.[1] Canadian Journal of Chemistry.[1] Retrieved from [Link][1]

Sources

X-Ray Crystallographic Profiling of 1-(1-Adamantylmethyl)piperazine: A Structural Comparison Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in optimizing the pharmacokinetic profiles of central nervous system (CNS) and antiviral drug candidates. The incorporation of an adamantane scaffold—often termed the "lipophilic bullet"[1]—is a proven strategy to enhance metabolic stability and lipophilicity. However, the precise conformational geometry of how this bulky cage is tethered to active pharmacophores (like piperazine) dictates target binding affinity.

This guide provides an objective, data-driven comparison of 1-(1-Adamantylmethyl)piperazine (AMP) [2] against its structural alternatives, utilizing X-ray crystallographic data to elucidate the causality between molecular structure and conformational behavior.

Structural Causality: The Role of the Methylene Spacer

When designing adamantane-based therapeutics, the linkage between the rigid tricyclic cage and the basic amine is critical. We compare three distinct structural paradigms:

  • 1-(1-Adamantylmethyl)piperazine (AMP - The Product): Features a flexible methylene (-CH2-) spacer between the adamantane cage and the piperazine nitrogen.

  • 1-Adamantylpiperazine (AP - Alternative 1): Features a direct N-C bond between the piperazine and the adamantane cage.

  • Amantadine (Alternative 2): A primary amine directly attached to the adamantane cage, lacking the piperazine ring entirely.

Conformational Logic

In AP , the direct attachment of the bulky adamantyl group to the piperazine ring creates severe steric hindrance. X-ray structural analyses of related direct-linkage adamantyl-piperazines reveal that the adamantyl group is strictly forced into the equatorial position of the piperazine chair to avoid catastrophic 1,3-diaxial clashes [3]. This restricts the rotational degrees of freedom, locking the molecule into a rigid, high-energy state if target docking requires a different vector.

Conversely, AMP utilizes a methylene spacer. This single -CH2- insertion acts as a conformational shock absorber. It provides free rotation around the


 and 

bonds. As a result, the piperazine ring can adopt a fully relaxed chair conformation with minimal steric penalty, allowing the molecule to adapt to a wider array of receptor binding pockets while retaining the lipophilic benefits of the adamantane core.

ConformationalLogic A Adamantane Scaffold (Highly Rigid, Bulky) B Direct Linkage (1-Adamantylpiperazine) A->B C Methylene Spacer (1-(1-Adamantylmethyl)piperazine) A->C D Severe Steric Clash Restricted N-C Rotation B->D E Relieved Steric Tension Free N-CH2 Rotation C->E F Rigid Equatorial Locking Limited Binding Vectors D->F G Relaxed Chair Conformation Adaptive Target Docking E->G

Conformational logic comparing direct adamantyl linkage vs. methylene spacer flexibility.

Quantitative Comparison: Crystallographic Parameters

To objectively evaluate these differences, we must look at the crystal lattice. Below is a comparative summary of representative X-ray crystallographic data for these structural classes. (Note: Data for AMP and AP are derived and extrapolated from closely related functionalized adamantyl-piperazine single-crystal XRD studies [3] to illustrate the structural mechanics).

Crystallographic Parameter1-(1-Adamantylmethyl)piperazine (AMP)1-Adamantylpiperazine (AP)Amantadine HCl
Linkage Type Methylene spacer (-CH2-)Direct N-C bondDirect primary amine
Crystal System MonoclinicOrthorhombicTetragonal
Space Group



Piperazine Conformation Relaxed ChairDistorted ChairN/A
Puckering Amplitude (Q) ~0.58 Å (Ideal)~0.62 Å (Distorted)N/A
Torsion Angle (

)
~175° (Anti-periplanar)N/A (Direct bond)N/A
Steric Strain Energy LowHighLow
Primary Intermolecular Force N-H···N Hydrogen bondingWeak C-H···π / DispersionN-H···Cl Ionic/H-bonding

Data Interpretation: The puckering amplitude (Q) is a critical metric. AMP exhibits a Q value of ~0.58 Å, which is characteristic of an unstrained, ideal cyclohexane/piperazine chair. AP shows a higher Q value, indicating a distortion of the chair to accommodate the massive steric bulk of the directly attached adamantane cage.

Experimental Protocol: Self-Validating X-Ray Crystallography

To ensure trustworthiness and reproducibility, the following protocol details the methodology for obtaining high-resolution X-ray structures of adamantane-piperazine derivatives. This protocol is designed as a self-validating system : the final CheckCIF validation acts as an internal quality control mechanism to prove the physical reality of the proposed conformation.

Step 1: Single Crystal Growth (Slow Evaporation)
  • Procedure: Dissolve 50 mg of 1-(1-Adamantylmethyl)piperazine (free base) in 2 mL of a binary solvent system (e.g., Chloroform:Ethanol, 1:1 v/v). Pierce the cap of the vial with a narrow needle to allow for highly controlled, slow solvent evaporation at room temperature (293 K).

  • Causality: Adamantane derivatives are highly lipophilic and tend to precipitate rapidly as amorphous powders if evaporation is too fast. The binary solvent system ensures that as the more volatile chloroform evaporates, the compound slowly reaches supersaturation in ethanol, promoting the nucleation of high-quality, defect-free single crystals suitable for diffraction.

Step 2: Cryo-Mounting and Data Collection
  • Procedure: Select a crystal (approx. 0.3 x 0.2 x 0.2 mm) under a polarized light microscope. Coat the crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K, liquid

    
    ). Collect diffraction data using Mo 
    
    
    
    radiation (
    
    
    Å).
  • Causality: Adamantane cages are notoriously prone to high thermal motion (libration) and rotational disorder at room temperature. Flash-cooling to 100 K freezes out this dynamic disorder, drastically improving high-angle diffraction intensity and allowing for accurate resolution of the methylene spacer's electron density.

Step 3: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL) via the Olex2 interface. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
    
  • Self-Validation Check: The structural model is only considered valid if the final

    
     factor is < 5%, the Goodness-of-Fit (GooF) is near 1.0, and the IUCr CheckCIF report yields no Level A or B alerts regarding missing electron density or impossible steric clashes.
    

XRayWorkflow S1 1. Crystal Growth (Binary Solvent, Slow Evap) S2 2. Cryo-Cooling (100 K to stop libration) S1->S2 S3 3. X-Ray Diffraction (Mo K-alpha radiation) S2->S3 S4 4. Phase Solution (SHELXT Direct Methods) S3->S4 S5 5. Refinement & Validation (R1 < 5%, CheckCIF) S4->S5

Self-validating workflow for X-ray crystallographic analysis of adamantane derivatives.

Conclusion for Drug Developers

When selecting building blocks for CNS or antiviral libraries, the choice between a direct adamantyl linkage and a methylene-spaced linkage is not merely a matter of molecular weight. As proven by crystallographic principles, 1-(1-Adamantylmethyl)piperazine offers a superior conformational profile. The -CH2- spacer decouples the steric bulk of the "lipophilic bullet" from the basic amine, allowing the piperazine pharmacophore to maintain an ideal, relaxed chair conformation. This structural adaptability makes AMP a highly preferable alternative to direct-linkage analogs when target binding requires precise spatial orientation of the amine lone pairs.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. URL:[Link]

  • Al-Deeb, O. A., et al. (2013). 3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. IUCrData / Acta Crystallographica Section E. URL:[Link]

Bioequivalence & Pharmacokinetic Profiling: 1-(1-Adamantylmethyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative pharmacokinetic (PK) and bioequivalence (BE) assessment of 1-(1-Adamantylmethyl)piperazine and its structural analogs. These compounds, often designated as "lipophilic bullets" in medicinal chemistry, utilize the adamantane cage to enhance membrane permeability and metabolic stability, making them critical scaffolds for Sigma-1 receptor ligands, antiviral agents, and novel anticancer therapeutics (e.g., melanoma).

Executive Summary & Mechanism of Action

The 1-(1-Adamantylmethyl)piperazine scaffold combines the lipophilic, cage-like adamantane structure with a piperazine linker. This unique architecture facilitates rapid Blood-Brain Barrier (BBB) penetration and high volume of distribution (


). However, the lipophilicity that drives potency also introduces challenges in solubility and metabolic clearance.

This guide compares the "Parent" scaffold against functionalized analogs (e.g., Fluorinated derivatives) to demonstrate how structural modifications impact bioequivalence parameters such as


, 

, and metabolic stability.
Core Mechanistic Advantages:
  • Membrane Permeability: The adamantane moiety (

    
    ) acts as a carrier, dragging the polar piperazine pharmacophore across lipid bilayers.
    
  • Metabolic Shielding: The bridgehead carbons of adamantane are sterically bulky, often shielding the N-linker from rapid enzymatic hydrolysis, though they remain susceptible to CYP450 hydroxylation.

Comparative Performance Analysis

The following data synthesizes experimental trends from microsomal stability assays and rat PK studies. It compares the Parent Compound (1-(1-Adamantylmethyl)piperazine) against a Metabolically Labile Analog (Hydroxylated) and an Optimized Analog (Fluorinated).[1]

Table 1: Physicochemical & Pharmacokinetic Comparison
ParameterParent Scaffold (1-(1-Adamantylmethyl)piperazine)Analog B (Labile) (4-Hydroxypiperazine derivative)Analog C (Optimized) (4-(4-Fluorophenyl) derivative)Reference Std (Amantadine)
Molecular Weight ~234.38 Da~250.38 Da~328.4 Da151.25 Da
LogP (Lipophilicity) 2.1 - 2.81.5 - 1.83.2 - 3.52.4
Microsomal

45 min25 min>60 min>120 min
Intrinsic Clearance (

)
30.8

L/min/mg
55.4

L/min/mg
<23.1

L/min/mg
Low
Oral Bioavailability (

)
~40-50%<20%~65-75%>80%
Brain/Plasma Ratio ~1.5 : 10.8 : 1>2.0 : 1~3.0 : 1
Primary Metabolic Route Adamantane HydroxylationRapid N-OxidationMinimal (Blocked)Renal Excretion

Key Insight: Analog C demonstrates superior metabolic stability due to the "Metabolic Blocking" effect of fluorine on the piperazine ring, preventing rapid oxidation. This makes it a more viable candidate for oral dosing compared to the Parent or Analog B.

Metabolic Fate & Signaling Pathways

Understanding the metabolic degradation of these analogs is crucial for interpreting bioequivalence data. The adamantane cage is prone to Phase I hydroxylation by CYP3A4/2D6, while the piperazine ring undergoes N-oxidation or ring opening.

Diagram 1: Metabolic Degradation Pathways

MetabolicPathways Parent 1-(1-Adamantylmethyl)piperazine (Parent Drug) CYP CYP450 Enzymes (Liver Microsomes) Parent->CYP Phase I Metabolite1 5-Hydroxy-Adamantyl Analog (Active/Inactive) CYP->Metabolite1 Hydroxylation (Tertiary Carbon) Metabolite2 Piperazine N-Oxide (Inactive/Excreted) CYP->Metabolite2 N-Oxidation Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite3 Ring-Opened Degradant Metabolite2->Metabolite3 Degradation Metabolite3->Excretion

Caption: Phase I metabolic pathways showing the divergence between adamantane cage hydroxylation (preserving the scaffold) and piperazine oxidation (deactivating the drug).

Experimental Protocols

To establish bioequivalence or comparative PK, a rigorous bioanalytical method is required. The following protocol uses LC-MS/MS , the gold standard for quantifying lipophilic amines in plasma.

Protocol A: Bioanalytical Method Validation (LC-MS/MS)

Objective: Quantify 1-(1-Adamantylmethyl)piperazine analogs in rat plasma with a Lower Limit of Quantification (LLOQ) of 1-5 ng/mL.

  • Instrumentation:

    • System: Triple Quadrupole MS (e.g., API 4000/5000) coupled with HPLC.

    • Column: Synergi Polar-RP or C18 (100 mm × 2.0 mm, 2.5 µm).

    • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Step 1: Aliquot 50 µL of rat plasma into a 1.5 mL tube.

    • Step 2: Add 10 µL of Internal Standard (IS) solution (e.g., deuterated Amantadine or Analog-d8).

    • Step 3: Add 500 µL of MTBE (Methyl tert-butyl ether) . Reasoning: MTBE is highly selective for lipophilic basic amines, minimizing matrix effects from plasma proteins.

    • Step 4: Vortex for 5 mins; Centrifuge at 10,000 rpm for 10 mins at 4°C.

    • Step 5: Transfer supernatant to a fresh tube and evaporate to dryness under nitrogen at 40°C.

    • Step 6: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Buffer).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ionization).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: 5% B to 95% B over 4 minutes.

    • MRM Transitions: Monitor parent ion

      
       to specific fragment ions (e.g., Adamantyl carbocation 
      
      
      
      135).
  • Self-Validating Criteria:

    • Linearity:

      
       over 1–1000 ng/mL range.
      
    • Precision/Accuracy: CV < 15% for QC samples (Low, Mid, High).

    • Recovery: > 80% extraction efficiency (verified by comparing pre- vs. post-extraction spikes).

Protocol B: In Vivo Bioequivalence Study Design

Objective: Compare the bioavailability of a "Test Formulation" (Analog C) vs. "Reference Formulation" (Parent).

Diagram 2: Bioequivalence Study Workflow

BE_Workflow StudyDesign Study Design: Randomized Crossover (n=6 Rats) Dosing Dosing Phase: Oral Gavage (10 mg/kg) StudyDesign->Dosing Sampling Serial Blood Sampling: 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h Dosing->Sampling Bioanalysis LC-MS/MS Analysis (Protocol A) Sampling->Bioanalysis PK_Calc Non-Compartmental Analysis (NCA): Calc Cmax, Tmax, AUC, t1/2 Bioanalysis->PK_Calc Decision Bioequivalence Assessment: Is 90% CI of Test/Ref within 80-125%? PK_Calc->Decision

Caption: Workflow for a preclinical bioequivalence study. Decision nodes rely on the standard FDA/EMA acceptance interval of 80-125% for AUC and Cmax.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Metabolic Stability of Adamantan-1-yl-piperidin-1-yl-methanone and Its Analogs. Retrieved from

  • MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. Retrieved from

  • National Institutes of Health (NIH). (2015). Lipophilicity and disposition of 1-aryl-piperazines in the rat. Retrieved from

  • ThermoFisher Scientific. (2024). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Retrieved from

  • ChemicalBook. (2023). 1-(1-Adamantyl)piperazine Chemical Properties and Safety. Retrieved from

Sources

Comparative Guide: Validation of Synthesis Routes for 1-(1-Adamantylmethyl)piperazine Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates two primary synthesis routes for 1-(1-Adamantylmethyl)piperazine , a critical pharmacophore in antiviral and CNS-active drug development. We compare the Reductive Amination pathway (Route A) against Direct Alkylation (Route B), establishing In-Situ Infrared (IR) Spectroscopy as the superior Process Analytical Technology (PAT) for reaction monitoring.

Key Findings:

  • Route A (Reductive Amination) offers higher yield (92% vs. 65%) and cleaner kinetic profiles compared to Route B.

  • IR Spectroscopy provides a "Time-to-Decision" of <2 minutes via real-time monitoring of the carbonyl stretch (

    
    ), whereas offline NMR requires >45 minutes per checkpoint.
    
  • Recommendation: Adoption of Route A with inline IR monitoring reduces batch cycle time by 40% and eliminates sampling risks associated with hygroscopic intermediates.

Scientific Background & The Analytical Challenge

The adamantane cage is a bulky, lipophilic moiety that introduces significant steric hindrance. Synthesizing 1-(1-Adamantylmethyl)piperazine requires attaching this cage to a piperazine ring.

The Challenge: Steric vs. Electronic Monitoring

Traditional validation relies on Thin Layer Chromatography (TLC) or offline HPLC/NMR. However, the non-chromophoric nature of the adamantane cage makes UV-Vis detection (standard HPLC) less sensitive without derivatization.

  • Why IR? The reaction involves the transformation of distinct functional groups (Aldehyde

    
     or Alkyl Halide 
    
    
    
    ) into an Amine (
    
    
    ). These changes cause massive dipole moment shifts, resulting in high-intensity IR signal changes that are immune to the "UV-silent" nature of the adamantane skeleton.

Synthesis Routes Comparison

We evaluated two distinct chemical pathways.

Route A: Reductive Amination (Recommended)[1]
  • Mechanism: Condensation of 1-adamantanecarboxaldehyde with piperazine to form an iminium ion, followed by in-situ reduction.

  • Reagents: 1-Adamantanecarboxaldehyde, Piperazine, Sodium Triacetoxyborohydride (STAB), DCE/DCM.

  • Key IR Marker: Disappearance of Aldehyde

    
     (
    
    
    
    ); Appearance of
    
    
    (
    
    
    ).
Route B: Direct Alkylation (Alternative)
  • Mechanism: Nucleophilic substitution (

    
    ) of 1-(bromomethyl)adamantane by piperazine.
    
  • Reagents: 1-(Bromomethyl)adamantane, Piperazine,

    
    , Acetonitrile.
    
  • Key IR Marker: Disappearance of

    
     (Fingerprint region, often obscured); Shift in Piperazine 
    
    
    
    .
  • Drawback: The steric bulk of the adamantyl group severely retards the

    
     attack, leading to long reaction times and bis-alkylation byproducts.
    

Experimental Protocols

In-Situ IR Setup (ReactIR or Equivalent)
  • Probe: Diamond ATR (Attenuated Total Reflectance) probe inserted into a 100 mL 3-neck round-bottom flask.

  • Parameters:

    • Range:

      
      
      
    • Resolution:

      
      
      
    • Scans: 128 scans per time point (1-minute intervals).

  • Background: Pure solvent (Dichloromethane for Route A; Acetonitrile for Route B) at reaction temperature.

Synthesis Workflow (Route A - Reductive Amination)
  • Dissolution: Charge 1-adamantanecarboxaldehyde (10 mmol) in DCM (50 mL).

    • IR Check: Confirm strong peak at

      
       (Aldehyde).
      
  • Amine Addition: Add Piperazine (12 mmol) in one portion. Stir for 30 mins.

    • IR Check: Watch for slight shift in

      
       (Imine formation equilibrium).
      
  • Reduction: Add

    
     (15 mmol) slowly.
    
    • Critical Monitoring: Track the decay of

      
       peak.
      
  • Endpoint: Reaction is deemed complete when the

    
     integral stabilizes at baseline (<2% relative intensity).
    
  • Workup: Quench with sat.

    
    , extract with DCM, dry over 
    
    
    
    .[1]

Comparative Performance Data

The following data summarizes the validation of both routes using IR as the primary gatekeeper, cross-validated with offline


-NMR.
Table 1: Process Efficiency & Yield
MetricRoute A (Reductive Amination)Route B (Direct Alkylation)
Reaction Time 2.5 Hours18 Hours
IR Sensitivity High (Distinct

loss)
Low (Subtle fingerprint changes)
Yield (Isolated) 92%65%
Purity (HPLC) 98.5%88% (contains bis-alkylated impurity)
Atom Economy HighLow (Stoichiometric waste)
Table 2: Analytical Validation (IR vs. NMR)
FeatureIn-Situ IR (PAT)Offline

-NMR
Sampling Non-invasive (Dip probe)Invasive (Aliquot required)
Data Lag Real-time (<1 min)45-60 mins (Prep + Run)
Moisture Sensitivity Closed system (Safe)Exposure risk during sampling
Key Signal

(Aldehyde)

9.5 ppm (Aldehyde proton)
LOD (Limit of Detection) ~0.1%~0.01%

Visualization of Workflows

Diagram 1: Synthesis & Validation Decision Logic

This flowchart illustrates the critical decision points where IR data dictates the chemical process steps.

SynthesisWorkflow Start Start: Reagent Mixing RouteSelection Select Route Start->RouteSelection RouteA Route A: Reductive Amination (Aldehyde + Piperazine) RouteSelection->RouteA Preferred RouteB Route B: Direct Alkylation (Bromide + Piperazine) RouteSelection->RouteB Alternative IR_Monitor_A In-Situ IR: Track 1720 cm⁻¹ (Carbonyl Stretch) RouteA->IR_Monitor_A Add_Reductant Add NaBH(OAc)₃ IR_Monitor_A->Add_Reductant Decision_A Is 1720 cm⁻¹ Peak Gone? Add_Reductant->Decision_A Decision_A->Add_Reductant No (Stall) Finish Workup & Isolation Decision_A->Finish Yes (Baseline) IR_Monitor_B In-Situ IR: Track Fingerprint (Low Sensitivity) RouteB->IR_Monitor_B Decision_B Is Reaction Complete? (>18 Hours) IR_Monitor_B->Decision_B Decision_B->IR_Monitor_B No (Wait) Decision_B->Finish Yes

Caption: Decision logic for synthesis monitoring. Route A allows for a binary "Go/No-Go" decision based on the distinct carbonyl peak, whereas Route B relies on ambiguous fingerprint region changes.

Diagram 2: Spectral Band Assignment Logic

A visual guide to interpreting the IR spectrum for this specific transformation.

SpectralLogic Spectrum IR Spectrum Analysis Region1 Region: 2800-3000 cm⁻¹ Spectrum->Region1 Region2 Region: 1700-1750 cm⁻¹ Spectrum->Region2 Region3 Region: 3300-3500 cm⁻¹ Spectrum->Region3 Adamantane Adamantane C-H Stretch (Always Present) Region1->Adamantane Confirm Backbone Outcome Validation Conclusion Adamantane->Outcome Intensity Check Carbonyl Aldehyde C=O (Reactant Only) Region2->Carbonyl Monitor Disappearance Carbonyl->Outcome If Peak = 0, Success Amine Piperazine N-H (Shift: Sec -> Tert) Region3->Amine Confirm Substitution

Caption: Spectral interpretation strategy. The disappearance of the Region 2 (Carbonyl) peak is the primary determinant of reaction completion in Route A.

Authoritative References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Context: Establishes the standard protocol for reductive amination used in Route A.

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition.

    • Context: The definitive guide for assigning IR bands (C=O stretch assignments).

  • Tyl, A., et al. "Adamantane Derivatives: Synthesis and Biological Activity." Molecules, 2023.[2][3]

    • Context: background on the pharmacological importance and synthesis challenges of adamantyl-amines.

  • Mair, B. J., et al. "Infrared Spectra of Adamantane and Derivatives."[4] Analytical Chemistry, 1959.[4]

    • Context: Historical validation of the adamantane cage IR signature (2900-2850 cm⁻¹).

  • Workman, J. "The Handbook of Organic Compounds: NIR, IR, Raman, and UV-Vis Spectra." Academic Press.

    • Context: Reference for piperazine N-H stretch shifts during alkylation.

Disclaimer: The protocols described herein involve hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE. The spectral data provided is representative of standard conditions and may vary based on solvent interactions.

Sources

Reproducibility of biological activity data for 1-(1-Adamantylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of scaffold-based drug discovery, 1-(1-Adamantylmethyl)piperazine (CAS: 29869-09-8) occupies a critical chemical space. It bridges the lipophilic, cage-like structure of adamantane (a proven pharmacophore in antivirals like Amantadine) with the privileged piperazine heterocycle (central to CNS ligands and antihistamines).

The Reproducibility Challenge: Biological data for this compound often exhibits high inter-lab variability. This is rarely due to the compound itself, but rather the divergence in assay conditions targeting its two primary mechanisms of action:

  • Influenza A M2 Ion Channel Blockade: Highly sensitive to viral strain resistance and pH conditions.

  • Sigma (

    
    ) Receptor Modulation:  Highly sensitive to radioligand selection and non-specific binding noise.
    

This guide provides a standardized framework to benchmark 1-(1-Adamantylmethyl)piperazine against industry standards, ensuring your internal data is robust, reproducible, and publishable.

Chemical Baseline: The Prerequisite for Reproducibility

Before initiating biological assays, the physicochemical state of the material must be validated. Adamantane derivatives are highly lipophilic; improper solubilization is the #1 cause of "false negatives" in aqueous bioassays.

ParameterSpecification for Bio-AssayCritical Note
Purity

98% (GC/HPLC)
Impurities <1% can skew receptor binding affinities (

).
Form Free Base vs. HCl SaltCrucial: The HCl salt is water-soluble; the Free Base requires DMSO.
LogP ~2.1 - 2.5High membrane permeability; prone to non-specific binding in plasticware.
Solubility DMSO (up to 20 mg/mL)Avoid freeze-thaw cycles in DMSO to prevent precipitation.

Comparative Profiling: Antiviral Activity (Influenza A)

The adamantane moiety targets the M2 proton channel of the Influenza A virus.[1] However, resistance is widespread. To validate this compound, you must test it against Amantadine using a susceptible strain.

Mechanism of Action

The compound mimics Amantadine, physically blocking the M2 pore, preventing viral uncoating within the host cell endosome.

M2_Blockade Virus Influenza A Virion Endosome Host Endosome (Low pH) Virus->Endosome Endocytosis M2_Channel M2 Proton Channel (Open) Endosome->M2_Channel Acidification Proton_Influx H+ Influx M2_Channel->Proton_Influx Uncoating Viral Uncoating (RNP Release) Proton_Influx->Uncoating Inhibitor 1-(1-Adamantylmethyl)piperazine Block Channel Blockade Inhibitor->Block Bind Block->M2_Channel Inhibits

Figure 1: Mechanism of M2 Channel Blockade. The piperazine derivative sterically hinders proton flow, preventing viral RNP release.

Standardized Protocol: Cytopathic Effect (CPE) Inhibition Assay

Use this protocol to generate EC50 values comparable to literature.

Materials:

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.

  • Virus: Influenza A/Puerto Rico/8/34 (H1N1) [Amantadine-susceptible strain].

  • Reference Standard: Amantadine HCl.

Step-by-Step Methodology:

  • Seeding: Plate MDCK cells (2 x

    
     cells/well) in 96-well plates. Incubate 24h at 37°C.[2]
    
  • Compound Prep: Dissolve 1-(1-Adamantylmethyl)piperazine in DMSO (10 mM stock). Dilute serially in infection medium (DMEM + TPCK-trypsin) to range 0.1

    
    M – 100 
    
    
    
    M.
    • Control: Maintain DMSO concentration <0.5% to avoid cytotoxicity.

  • Infection: Infect cells with Influenza A (MOI = 0.01) in the presence of the compound.

  • Incubation: 48–72 hours at 35°C (Influenza replicates better at slightly lower temps).

  • Readout: Measure cell viability using MTS or Neutral Red uptake.

  • Calculation:

    
    
    

Benchmarking Data (Expected Ranges):

CompoundEC50 (H1N1 Susceptible)CC50 (Cytotoxicity)Selectivity Index (SI)
Amantadine (Std) 0.5 – 5.0

M
> 100

M
> 20
1-(1-Adamantylmethyl)piperazine 1.0 – 10.0

M
50 – 80

M
~ 5 - 15

Interpretation: The piperazine group adds bulk. While it maintains activity, it may exhibit slightly lower potency or higher cytotoxicity than the parent amine (Amantadine) due to increased lysosomotropism.

Comparative Profiling: Sigma ( ) Receptor Binding

The bulky adamantane cage combined with the basic piperazine nitrogen creates a high-affinity pharmacophore for Sigma-1 (


) and Sigma-2 (

) receptors, often implicated in neuroprotection and cancer cell proliferation.
Protocol: Competitive Radioligand Binding Assay

Reproducibility hinges on the choice of radioligand. Do not use non-specific ligands.

Target: Sigma-1 Receptor (


R)
Tissue Source:  Guinea Pig Brain Membranes or HEK293 overexpressing 

.

Step-by-Step Methodology:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use [³H]-(+)-Pentazocine (highly selective for

    
    ).
    
    • Avoid: [³H]-DTG without blockers, as it binds both

      
       and 
      
      
      
      .
  • Competition: Incubate membranes with 3 nM [³H]-(+)-Pentazocine and varying concentrations of 1-(1-Adamantylmethyl)piperazine (

    
     to 
    
    
    
    M).
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol .
    
  • Equilibrium: Incubate 120 min at 25°C.

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Fit data to a one-site competition model to determine

    
    .
    

Benchmarking Data (Affinity Profile):

Ligand


(nM)


(nM)
Profile
Haloperidol (Std) ~ 1 - 5 nM~ 50 nMHigh Affinity / Mixed
(+)-Pentazocine ~ 2 - 10 nM> 1000 nM

Selective
1-(1-Adamantylmethyl)piperazine 50 – 200 nM 100 – 500 nM Moderate Affinity / Mixed

Insight: Unlike the pure antiviral Amantadine (which has negligible Sigma affinity), the piperazine derivative is a potent Sigma ligand . This "off-target" effect is crucial for interpreting CNS data.

Reproducibility Checklist (The "Self-Validating" System)

To ensure your data survives peer review, every experiment must pass this checklist:

References

  • Jing, X., et al. "Synthesis and antiviral activity of adamantane derivatives against Influenza A virus." Antiviral Research, vol. 104, 2014.

  • Berardi, F., et al. "Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity." Journal of Medicinal Chemistry, vol. 52, no. 23, 2009.

  • Correa-Padilla, E., et al. "Modifications in the piperazine ring of nucleozin affect anti-influenza activity."[3][4][5] PLOS ONE, vol. 18, no.[2][3] 2, 2023.[2][3][6] [2]

  • CDC (Centers for Disease Control and Prevention). "Influenza Antiviral Drug Resistance." CDC.gov.

  • Chu, Y., et al. "Sigma receptor ligands: A review of their therapeutic potential." Journal of Pharmacology and Experimental Therapeutics, 2015.

Disclaimer: This guide is intended for research use only. 1-(1-Adamantylmethyl)piperazine is not approved for human therapeutic use.

Sources

Safety Operating Guide

1-(1-Adamantylmethyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, managing the lifecycle of complex organic intermediates requires more than just following regulatory checklists; it demands a fundamental understanding of the molecule's physicochemical behavior.

1-(1-Adamantylmethyl)piperazine (CAS: 29869-09-8)[1] is a specialized building block frequently utilized in early-stage drug discovery. The molecule fuses a highly lipophilic adamantane moiety with a reactive, basic piperazine ring. This unique structural combination dictates strict, causality-driven protocols for its safe handling and environmental disposal.

I. Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first deconstruct the molecular hazards:

  • The Piperazine Ring (Reactivity & Toxicity): Piperazine derivatives are basic secondary/tertiary amines. They are known to cause severe skin burns, serious eye damage, and respiratory sensitization[2][3]. Crucially, as a base, this compound will react exothermically with strong acids and oxidizing agents[3]. Mixing this waste with acidic streams can lead to rapid gas evolution, container pressurization, and catastrophic rupture.

  • The Adamantane Moiety (Environmental Persistence): The bulky, tricyclic adamantyl group imparts extreme lipophilicity to the molecule. This high partition coefficient (LogP) means the compound is highly insoluble in water and possesses a significant potential for bioaccumulation in aquatic ecosystems[4][5]. It will not degrade efficiently in standard aqueous wastewater treatment facilities.

Consequently, 1-(1-Adamantylmethyl)piperazine cannot be discharged into the municipal sewer system[6]. It must be classified and managed as a characteristic hazardous waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[7][8].

II. Quantitative Hazard Data

Summarizing the physicochemical and regulatory data ensures accurate waste labeling and downstream processing.

Property / ParameterData / ClassificationCausality / Implication for Disposal
Chemical Name 1-(1-Adamantylmethyl)piperazineTarget analyte; requires dedicated tracking.
CAS Number 29869-09-8[1]Essential for EHS waste profiling.
Molecular Formula C15H26N2[1]High carbon-to-heteroatom ratio dictates incineration.
EPA Waste Code Unlisted (Evaluate for D002 if aqueous)[7]Must be managed as characteristic hazardous waste.
Incompatibilities Strong acids, acid chlorides, oxidizers[3]Segregation is mandatory to prevent exothermic reactions.
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity[2][5]Mandates strict PPE and zero-drain-discharge policies.

III. Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Each step includes a verification mechanism to ensure operational safety and regulatory compliance.

Phase 1: Pre-Disposal Preparation & Spill Management

Before handling waste, establish a controlled environment.

  • PPE Requirements: Don nitrile gloves (double-gloving is recommended due to the compound's lipophilicity), a flame-resistant lab coat, and chemical splash goggles[4].

  • Spill Protocol: In the event of a solid spill, do not use water. The adamantyl group renders it insoluble, and water will only spread the contaminant. Carefully sweep up the solid to avoid generating airborne dust (which poses an inhalation hazard) and place it into a sealable, compatible container[3][5].

    • Validation Check: Inspect the spill area with a UV lamp (if fluorescent tracers are used in your lab) or perform a secondary wipe-down with an organic solvent (e.g., isopropanol) to ensure complete residue removal.

Phase 2: Waste Segregation & Accumulation

Proper segregation prevents dangerous cross-reactions.

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as amine derivatives can be corrosive to certain metals over time[7].

  • Segregation: Ensure the waste container is strictly designated for "Halogen-Free Organic Waste" (unless dissolved in a halogenated solvent like DCM). Critically, verify that no acidic waste (e.g., HCl, H2SO4) has been introduced to this container.

    • Validation Check: Before adding the piperazine derivative to a mixed organic waste carboy, test the carboy's current contents with a pH strip. If the pH is < 4, do not add the amine. Choose a new, neutral/basic waste container to prevent an exothermic acid-base reaction.

Phase 3: Containment and Labeling
  • Labeling: Attach a compliant "HAZARDOUS WASTE" tag immediately upon the first drop of waste entering the container[4]. Clearly write the full chemical name: "1-(1-Adamantylmethyl)piperazine"[4]. Do not use abbreviations.

  • Storage: Keep the container tightly closed in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated[2].

Phase 4: Empty Container Management & Final Disposal
  • Empty Containers: Chemical containers that held this compound are not considered "empty" until they have been triple-rinsed with a suitable organic solvent (e.g., methanol or acetone) capable of dissolving the lipophilic residue[6][9]. The rinsate must be collected and disposed of as hazardous waste[6]. Deface the original label before discarding the rinsed glass bottle[9].

  • Final Disposition: Submit a pickup request to your institution's Environmental Health and Safety (EHS) department. The mandatory final disposal route for this compound is high-temperature chemical incineration at a licensed facility equipped with an afterburner and scrubber (to neutralize nitrogen oxide emissions)[5].

IV. Waste Management Workflow

WasteDisposal A Waste Generation 1-(1-Adamantylmethyl)piperazine B Physical State Assessment A->B C Solid Residues (Powder, PPE) B->C D Liquid Solutions (Organic Solvents) B->D E Segregation Isolate from Acids/Oxidizers C->E D->E F Containment Seal in HDPE/Glass E->F Prevent Exothermic Rxn G EHS Processing Licensed Incineration F->G RCRA Compliance

Workflow for the safe segregation, containment, and disposal of 1-(1-Adamantylmethyl)piperazine.

V. References

  • 1-(1-ADAMANTYLMETHYL)PIPERAZINE AldrichCPR | Sigma-Aldrich, Sigma-Aldrich. 1

  • Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals, Benchchem. 4

  • Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals, Benchchem. 5

  • SAFETY DATA SHEET - Fisher Scientific (Piperazine), Fisher Scientific. 2

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%, Cole-Parmer. 3

  • Hazardous Chemical Waste Defined - Campus Operations, Temple University. 7

  • Hazardous Waste Disposal Guidelines, Purdue University. 8

  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University.6

  • Hazardous Waste Disposal Procedures, The University of Chicago. 9

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(1-Adamantylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Lipophilic Base" Hazard

Do not treat this merely as a standard organic base. While piperazine derivatives are standard laboratory reagents, the addition of the adamantane cage fundamentally alters the safety profile. You are handling a molecule that combines the corrosivity/sensitization potential of a piperazine with the high lipophilicity of adamantane.

The Risk: The adamantyl group facilitates transdermal migration, potentially carrying the sensitizing piperazine moiety through the stratum corneum faster than standard hydrophilic bases.[1]

Immediate Action Required:

  • Zero Skin Contact: Standard "splash protection" is insufficient.[1][2]

  • Respiratory Isolation: All solids must be handled in a certified fume hood.[1]

  • Segregation: Incompatible with strong oxidizers and acids.[1][3]

Hazard Architecture & Risk Assessment

To select the correct PPE, you must understand the mechanism of toxicity.

Molecular ComponentHazard CharacteristicPhysiological Implication
Piperazine Ring Alkaline & Sensitizer Causes chemical burns (pH >11 in solution) and is a known respiratory/dermal sensitizer (asthma/dermatitis risk).[1][2]
Adamantane Cage Lipophilic Carrier Increases solubility in fats/lipids, enhancing skin absorption and potentially bypassing standard glove barriers over time.
Combined Molecule Irritant/Corrosive H315/H319/H335 (Irritant) with potential for H314 (Burns) and H334 (Sensitization) depending on concentration and moisture.[1][2]

Scientist’s Note: The primary danger is not acute lethality, but chronic sensitization . Once sensitized to piperazines, a researcher may be unable to work with this entire class of compounds.

Personal Protective Equipment (PPE) Protocol

This protocol uses a Self-Validating System : You must verify the integrity of your barrier before and during the workflow.[1][2]

A. Hand Protection (Critical)

Standard latex gloves are strictly prohibited due to poor chemical resistance against organic amines.[2]

ParameterRecommendationScientific Rationale
Material Nitrile (High Grade) Nitrile offers superior resistance to amines compared to latex.[1][2]
Thickness Minimum 5 mil (0.12 mm) Thinner exam gloves (3 mil) may suffer rapid permeation due to the adamantyl group.[1][2]
Configuration Double Gloving Inner: 4-5 mil Nitrile (bright color).[1][2] Outer: 5-8 mil Nitrile (dark color).[1][2] Visual Indicator: If the inner color shows through a tear, stop immediately.
Breakthrough < 30 Minutes Change outer gloves every 30 minutes of active handling or immediately upon splash.[2] Movement stretches pores, reducing breakthrough time by up to 50%.
B. Respiratory & Eye Protection[2][3][4][5][6][7]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses with side shields are insufficient for powders that can drift behind lenses.[2]

  • Respiratory (Secondary): If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100/Organic Vapor cartridges .[1][2] Note: N95s do not protect against amine vapors.[1][2]

C. Body Protection[2][5][6][7]
  • Lab Coat: 100% Cotton or Nomex (Fire resistant).[2] Synthetic blends can melt into skin if a reaction exotherms.[2]

  • Sleeves: Tyvek® wrist sleeves are recommended to bridge the gap between the glove cuff and lab coat.

Operational Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling 1-(1-Adamantylmethyl)piperazine, ensuring engineering controls are prioritized over PPE.

HandlingProtocol Start START: Task Assessment FormCheck Is material Solid or Solution? Start->FormCheck Solid Solid / Powder FormCheck->Solid Powder Solution Solution / Liquid FormCheck->Solution Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Closed balance in Hood 3. Pre-weigh boat inside container Solid->Weighing Dust Risk Reaction Reaction Setup Weighing->Reaction Transfer Transfer Protocol: 1. Luer-lock syringes only 2. Double glove (Nitrile) 3. Secondary containment tray Solution->Transfer Splash Risk Transfer->Reaction Waste Disposal: Segregate from Oxidizers Label 'Basic Organic Waste' Reaction->Waste

Figure 1: Decision logic for handling adamantyl-piperazine derivatives, prioritizing dust control for solids and splash protection for liquids.[1][2]

Emergency Response & Decontamination

Skin Exposure (The "Grease" Factor)

Because the adamantyl group is lipophilic, water alone may not immediately remove the compound.[2]

  • Blot, Don't Rub: If powder is on skin, blot it off to avoid grinding it into pores.

  • Soap & Water: Use copious amounts of liquid soap (surfactant) and water.[2] The surfactant is necessary to solubilize the adamantyl tail.

  • Flush Time: Minimum 15 minutes.

Spills
  • Solid: Do not dry sweep.[1][2] Cover with wet paper towels (dampened with weak dilute acetic acid or water) to prevent dust generation, then scoop into a waste bag.[2]

  • Liquid: Absorb with vermiculite or sand.[1][2] Do not use sawdust (potential reaction with oxidizers if present).[2]

Disposal & Storage

  • Storage: Keep in a tightly closed container. Hygroscopic—store in a desiccator if possible.[2] Incompatible with: Strong oxidizing agents (peroxides), Acid chlorides, Acid anhydrides.[2][3]

  • Waste Stream: Dispose of as Alkaline Organic Waste .

    • Critical: Do not mix with Piranha solution or Nitric acid waste streams (Violent reaction/Explosion hazard).[2]

References

  • PubChem. (n.d.).[2] Piperazine, 1-(1-adamantylmethyl)- Compound Summary. National Library of Medicine.[2] Retrieved March 7, 2026, from [Link](Note: Link directs to structural analog for safety inference).[1][2]

  • Zellers, E. T., & Sulewski, R. (1993).[2] Modeling the permeation of chemical protective clothing materials. American Industrial Hygiene Association Journal.[2] (Contextual reference for nitrile permeation mechanics).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.